Phenylmagnesium bromide
描述
属性
IUPAC Name |
magnesium;benzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOIRLDFIPNLJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059214 | |
| Record name | Magnesium, bromophenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3 molar (76%) solution in diethyl ether: Yellow to brown liquid; [Alfa Aesar MSDS] | |
| Record name | Phenylmagnesium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.14, Relative density: 1.134 mg/L at 25 °C | |
| Record name | Phenylmagnesium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
A solution in ether, Liquid | |
CAS No. |
100-58-3 | |
| Record name | Phenylmagnesium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromophenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromophenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromophenylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylmagnesium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of phenylmagnesium bromide, a critical Grignard reagent in organic chemistry. The document outlines the core principles, experimental protocols, and critical parameters for the successful and efficient preparation of this versatile organometallic compound from bromobenzene (B47551) and magnesium.
Introduction
This compound (C₆H₅MgBr) is a highly reactive organomagnesium halide, commonly known as a Grignard reagent.[1] Its discovery by Victor Grignard, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a powerful method for forming carbon-carbon bonds.[2] This reagent serves as a potent nucleophile and a strong base, making it an indispensable tool in the synthesis of a wide array of organic molecules, including alcohols, carboxylic acids, and other organometallics.[1][2] Its utility is particularly significant in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.
The synthesis involves the reaction of bromobenzene with magnesium metal in an aprotic ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[1] The solvent is crucial as it solvates the magnesium center, forming a stable complex.[1] A significant challenge in this synthesis is the high sensitivity of the Grignard reagent to protic solvents, such as water and alcohols, which will protonate the reagent to form benzene (B151609) and destroy its reactivity.[1][2] Therefore, maintaining strictly anhydrous (dry) conditions is paramount for a successful synthesis.[2]
Reaction Mechanism and Side Reactions
The formation of this compound proceeds via the insertion of magnesium metal into the carbon-bromine bond of bromobenzene.[2] This reaction occurs on the surface of the magnesium metal.[2]
A common side reaction in this synthesis is the formation of biphenyl (B1667301).[2][3] This can occur through a coupling reaction between the Grignard reagent and unreacted bromobenzene, a process favored by higher temperatures and high concentrations of bromobenzene.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound, collated from various experimental procedures.
Table 1: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Typical Moles | Typical Mass (g) | Typical Volume (mL) |
| Magnesium | 24.31 | 0.082 - 0.5 | 2.0 - 12.2 | - |
| Bromobenzene | 157.01 | 0.086 - 0.5 | 13.5 - 78.5 | 9.0 - 52 |
| Diethyl Ether | 74.12 | - | - | 15 - 500 |
Data compiled from multiple sources.[4][5]
Table 2: Reported Product Yields
| Product | Theoretical Yield (based on Limiting Reagent) | Actual Yield | Percent Yield | Reference |
| Benzoic Acid (from subsequent reaction) | Varies | 0.145 g | - | [6] |
| Biphenyl (byproduct) | - | 0.054 g | - | [6] |
| Triphenylmethanol (from subsequent reaction) | - | - | 29.08% | |
| 1-Phenyldialin (from subsequent reaction) | - | - | 60% (over-all yield) | [7] |
Note: The direct yield of this compound is often not reported as it is typically used in situ for subsequent reactions. The yields provided are for derivative products.
Detailed Experimental Protocols
The following protocols are representative examples for the laboratory-scale synthesis of this compound. Extreme caution must be exercised due to the flammability of diethyl ether and the exothermic nature of the reaction. All glassware must be scrupulously dried in an oven and cooled in a desiccator before use to prevent the introduction of water.[2][8]
Protocol 1: General Laboratory Preparation
This protocol is a standard method for preparing a solution of this compound for subsequent reactions.
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Calcium chloride drying tubes[9]
Reagents:
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with the reflux condenser (topped with a drying tube), dropping funnel, and a glass stopper. Place the magnesium turnings and a stir bar in the flask.[4]
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene in 8 mL of anhydrous diethyl ether.[10] Add about 1-2 mL of this solution to the flask containing the magnesium.[10] Add a small crystal of iodine to initiate the reaction.[9][11] The disappearance of the iodine color, the appearance of a cloudy or brownish solution, and gentle boiling (refluxing) of the ether indicate the reaction has started.[9] If the reaction does not start, gentle warming with a heating mantle or crushing the magnesium with a dry stirring rod may be necessary.[3][5]
-
Addition of Bromobenzene: Once the reaction is initiated and self-sustaining, slowly add the remaining bromobenzene/ether solution from the dropping funnel at a rate that maintains a gentle reflux.[3][7] This addition should take approximately 30-45 minutes.[7][10] Overly rapid addition can lead to a vigorous, uncontrollable reaction and increase the formation of the biphenyl byproduct.[3][11]
-
Completion: After the addition is complete, rinse the dropping funnel with an additional 3 mL of anhydrous diethyl ether and add it to the reaction flask.[10] Gently reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[9][10] The final solution should appear cloudy and most of the magnesium metal should be consumed.[9][10]
-
Use: The resulting this compound solution should be used immediately for the next synthetic step as it deteriorates upon standing.[9]
Protocol 2: Synthesis and Subsequent Reaction with Carbon Dioxide to form Benzoic Acid
This protocol details the formation of the Grignard reagent and its immediate use to synthesize benzoic acid.
Equipment:
-
Same as Protocol 1, plus a beaker and crushed dry ice (solid CO₂).
Reagents:
-
Magnesium turnings (0.60 g)[8]
-
Bromobenzene (3.25 g)[8]
-
Anhydrous diethyl ether (10 mL)[8]
-
Crushed dry ice (~5-10 g)[10]
-
6 M Sulfuric acid (for workup)[12]
Procedure:
-
Grignard Formation: Prepare the this compound solution as described in Protocol 1 using the specified reagent quantities.[8]
-
Reaction with CO₂: In a separate beaker, place approximately 5-10 grams of crushed dry ice.[10] Slowly and carefully pour the prepared Grignard solution over the dry ice.[10] The mixture will bubble vigorously as the carbon dioxide sublimes and reacts.
-
Workup: After the bubbling subsides, allow the excess dry ice to sublime. Add about 10 mL of cold 6 M sulfuric acid to the reaction mixture to protonate the benzoate (B1203000) salt and dissolve any remaining magnesium salts.[12]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the ether to obtain the crude benzoic acid.[12] The product can be further purified by recrystallization.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of this compound.
Caption: Reaction mechanism for the formation of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Formation of the biphenyl byproduct.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 11. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. chemlab.truman.edu [chemlab.truman.edu]
The Genesis of a Reagent: An In-depth Technical Guide to the Mechanism of Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of the Grignard reagent, a cornerstone of synthetic organic chemistry, is a process of deceptive simplicity and profound mechanistic complexity. Since its discovery by Victor Grignard in 1900, the precise sequence of events at the magnesium-solvent interface has been a subject of intense investigation. This technical guide provides a comprehensive overview of the current understanding of the Grignard reagent formation mechanism, integrating established theories with key experimental evidence. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who rely on this pivotal reaction.
Core Mechanistic Pathways: A Tale of Electrons and Surfaces
The formation of a Grignard reagent (R-MgX) from an organic halide (R-X) and magnesium metal is not a simple insertion reaction. The prevailing evidence points to a heterogeneous process occurring on the surface of the magnesium, primarily governed by a Single Electron Transfer (SET) mechanism. However, the complete picture is more nuanced, involving radical and potentially anionic intermediates, with the reaction kinetics often being influenced by diffusion from the metal surface.
The Single Electron Transfer (SET) Model
The most widely accepted mechanism for the initiation of Grignard reagent formation is the Single Electron Transfer (SET) from the magnesium metal to the organic halide.[1][2] This process can be dissected into the following key steps:
-
Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital (σ*) of the carbon-halogen bond in the organic halide. This results in the formation of a radical anion intermediate ([R-X]•⁻).
-
Dissociation: The highly unstable radical anion rapidly dissociates, cleaving the carbon-halogen bond to form an alkyl or aryl radical (R•) and a halide anion (X⁻).
-
Surface Interaction: The newly formed radical and halide anion are in close proximity to the now oxidized magnesium surface (Mg•⁺). The radical can then react with the Mg•⁺ species on the surface to form the Grignard reagent (R-MgX).
This sequence of events highlights the critical role of the magnesium surface, not just as a source of electrons, but as a reaction scaffold where the key bond-forming step occurs.
The Role of Radical Intermediates
The intermediacy of free radicals in Grignard reagent formation is supported by a wealth of experimental evidence.[3] These radicals, however, are not always freely diffusing in solution. A significant portion of the radical reactions are believed to occur on or near the magnesium surface.[4] The fate of these radical intermediates is a key determinant of the reaction's efficiency and the formation of byproducts. Common side reactions involving radicals include:
-
Dimerization: Two radicals can couple to form a dimer (R-R), a common byproduct in Grignard reactions.
-
Disproportionation: One radical can abstract a hydrogen atom from another, leading to an alkane and an alkene.
-
Reaction with Solvent: Radicals can abstract hydrogen atoms from the etheral solvent, leading to the formation of alkanes and solvent-derived impurities.
The extent to which these side reactions occur is influenced by factors such as the concentration of the organic halide, the reactivity of the radical, and the nature of the solvent.
The Diffusion-Controlled Model
While the SET model provides a fundamental framework, the kinetics of Grignard reagent formation are often not straightforward. The Diffusion-Controlled Model proposes that the rate of the reaction can be limited by the diffusion of the organic halide to the reactive sites on the magnesium surface and the diffusion of the radical intermediates away from the surface. This model helps to explain the often-observed induction period at the beginning of the reaction and the complex kinetic profiles.
The reaction is thought to initiate at a finite number of active sites on the magnesium surface. As the reaction proceeds, these sites grow, rather than new sites being initiated.
Quantitative Data on Grignard Reagent Formation
The efficiency of Grignard reagent formation is highly dependent on the nature of the organic halide and the solvent used. The following tables summarize typical yields and relative reactivities.
| Alkyl Halide | Relative Reactivity | C-X Bond Dissociation Energy (kJ/mol) | Typical Yield Range (%) | Notes |
| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[1] |
| Alkyl Bromide (R-Br) | High | ~283 | 70-90% | The most common choice for a balance of reactivity and stability.[1] |
| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% | Less reactive, often requiring longer initiation times or activation of the magnesium. Yields can be lower and more variable.[1] |
| Alkyl Fluoride (R-F) | Very Low | ~452 | <10% | Generally not used due to the very strong C-F bond. |
Table 1: Relative Reactivity and Typical Yields of Grignard Reagents from Different Alkyl Halides.[1]
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Relative Rate (Qualitative) | Notes |
| Diethyl Ether (Et₂O) | 4.3 | 34.6 | Good | The traditional solvent. Its high vapor pressure helps to maintain an inert atmosphere. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Excellent | More polar and a better coordinating solvent than diethyl ether, which can stabilize the Grignard reagent and increase the reaction rate. Often used for less reactive halides like chlorides.[5][6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | Excellent | A greener alternative to THF with similar performance and easier separation from water.[7] |
| Diglyme | 7.2 | 162 | Variable | A high-boiling ether used for very unreactive halides, but can lead to more side reactions. |
Table 2: Common Solvents for Grignard Reagent Formation and their Properties.[7]
Experimental Protocols for Mechanistic Studies
Elucidating the mechanism of Grignard reagent formation has relied on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments.
Magnesium Activation
The passivating layer of magnesium oxide on the surface of the metal is a major impediment to the initiation of the Grignard reaction.[8] Activation of the magnesium is therefore a critical first step.
Protocol 1: Activation with Iodine
-
Glassware Preparation: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Reagent Setup: To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine to the flask. The flask may be gently warmed with a heat gun until the purple iodine vapor is visible. The disappearance of the iodine color is an indication that the magnesium surface has been activated.[8][9]
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent (e.g., diethyl ether or THF) to just cover the magnesium. Then, add a small amount of the organic halide solution from the dropping funnel.
-
Observation: Stir the mixture. The initiation of the reaction is indicated by the disappearance of the iodine color, the appearance of turbidity, and often spontaneous refluxing of the solvent.[8]
Stereochemical Studies
The stereochemical outcome of the Grignard reaction provides valuable insight into the nature of the intermediates. If a chiral organic halide is used, the stereochemistry of the resulting Grignard reagent can indicate whether the reaction proceeds with retention, inversion, or racemization of the stereocenter.
Protocol 2: Stereochemical Analysis of Grignard Formation
-
Starting Material: Synthesize and purify a chiral, non-racemic alkyl halide with a known absolute configuration and enantiomeric excess (e.g., (S)-(+)-1-bromo-1-phenylethane).
-
Grignard Reagent Formation: Prepare the Grignard reagent from the chiral alkyl halide following a standard procedure under anhydrous conditions.
-
Derivatization: Quench the Grignard reagent with a suitable electrophile that will not introduce a new stereocenter, for example, by bubbling dry carbon dioxide through the solution followed by an acidic workup to form a carboxylic acid.
-
Purification and Analysis: Isolate and purify the resulting carboxylic acid.
-
Stereochemical Determination: Determine the absolute configuration and enantiomeric excess of the product using a suitable analytical technique, such as chiral high-performance liquid chromatography (HPLC) or by converting it to a derivative with a known rotation.
-
Interpretation: Compare the stereochemistry of the product to that of the starting material.
-
Retention of configuration suggests a mechanism where the carbon-magnesium bond forms on the same face from which the halogen departed, possibly through a concerted or near-concerted process.
-
Racemization is strong evidence for the formation of a planar or rapidly inverting radical intermediate that loses its stereochemical information before reacting with the magnesium surface.[4]
-
Inversion of configuration would suggest an SN2-like displacement of the halide by the magnesium surface, which is generally not observed.
-
Radical Clock Experiments
Radical clocks are powerful tools for detecting the presence and estimating the lifetime of radical intermediates.[10] A radical clock is a molecule that undergoes a predictable unimolecular rearrangement at a known rate if it exists as a radical.
Protocol 3: Radical Clock Experiment for Grignard Formation
-
Select a Radical Clock: Choose a suitable organic halide that will form a radical known to undergo a rapid and irreversible rearrangement. A common example is 6-bromo-1-hexene, whose corresponding radical cyclizes to the cyclopentylmethyl radical at a known rate.
-
Grignard Reagent Formation: Prepare the Grignard reagent from the radical clock halide under standard conditions.
-
Product Analysis: After the reaction is complete, quench the reaction mixture with a proton source (e.g., dilute acid).
-
Analysis of Products: Analyze the hydrocarbon products using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Interpretation:
-
Unrearranged Product: The formation of the unrearranged product (e.g., 1-hexene (B165129) from 6-bromo-1-hexene) indicates that the radical intermediate was trapped by the magnesium surface faster than it could rearrange.
-
Rearranged Product: The presence of the rearranged product (e.g., methylcyclopentane (B18539) from 6-bromo-1-hexene) is conclusive evidence for the formation of a radical intermediate that had a sufficient lifetime to undergo rearrangement before reacting with the magnesium surface.[3]
-
Ratio of Products: The ratio of the unrearranged to the rearranged product can be used to estimate the rate of the reaction of the radical with the magnesium surface, provided the rate of the radical clock rearrangement is known.
-
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow for Grignard reagent formation.
Conclusion
The formation of a Grignard reagent is a complex heterogeneous reaction, the mechanism of which has been gradually elucidated through decades of research. The Single Electron Transfer model, involving radical intermediates at the magnesium surface, provides the most comprehensive explanation for the observed reactivity and stereochemical outcomes. However, the influence of diffusion and the precise nature of the active sites on the magnesium surface continue to be areas of active investigation. A thorough understanding of these mechanistic details is crucial for optimizing reaction conditions, minimizing side reactions, and ultimately harnessing the full synthetic potential of this indispensable organometallic reagent in research, development, and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. leah4sci.com [leah4sci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. ijarse.com [ijarse.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Phenylmagnesium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Potent Nucleophile and Base in Organic Synthesis
Phenylmagnesium bromide (PhMgBr), a Grignard reagent, stands as a cornerstone in the field of organic chemistry, offering a powerful tool for the formation of carbon-carbon bonds.[1] Its dual nature as a strong nucleophile and a robust base makes it an indispensable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2][3] This technical guide provides an in-depth overview of the core properties, preparation, and diverse reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Structural Elucidation
This compound is commercially available as a solution, typically in diethyl ether or tetrahydrofuran (B95107) (THF), due to its high reactivity and sensitivity to moisture and air.[3][4] The magnesium center in the Grignard reagent is stabilized by coordination with the etheral solvent molecules.[2] This coordination is crucial for both the stability and the reactivity of the reagent. Although often represented by the simple formula C₆H₅MgBr, its structure in solution is more complex, existing in equilibrium between the monomeric form and various dimeric and oligomeric species, a phenomenon known as the Schlenk equilibrium.[5]
The carbon-magnesium bond in this compound is highly polarized, rendering the phenyl group nucleophilic and carbanionic in character. This inherent nucleophilicity is the foundation of its utility in synthetic chemistry. Conversely, the reagent is also a strong base, readily abstracting protons from a wide range of acidic compounds, including water, alcohols, and even terminal alkynes.[4][6]
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Molar Mass | 181.315 g/mol | - |
| Density | ~1.14 g/cm³ | - |
| pKa of Conjugate Acid (Benzene) | ~45 | - |
| Mg-C Bond Distance | 220 pm | Diethyl ether complex |
| Mg-Br Bond Distance | 244 pm | Diethyl ether complex |
| Mg-O Bond Distance | 201 and 206 pm | Diethyl ether complex |
| Commercial Solution Concentration | 1.0 M in THF, 3.0 M in Diethyl Ether, 2.9 M in 2-MeTHF | - |
Data compiled from multiple sources.[4][7]
Experimental Protocols
Strict anhydrous and inert atmosphere conditions are paramount for the successful preparation and handling of this compound to prevent its decomposition.[3] All glassware should be thoroughly dried, and anhydrous solvents must be used.[8]
Preparation of this compound
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551) (anhydrous)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
-
Round-bottom flask, reflux condenser, dropping funnel, and a drying tube (e.g., with calcium chloride)
Procedure:
-
Assemble the reaction apparatus (round-bottom flask, reflux condenser, and dropping funnel) and flame-dry it under a stream of inert gas (e.g., nitrogen or argon) to remove any adsorbed moisture. Allow the apparatus to cool to room temperature.
-
Place the magnesium turnings in the round-bottom flask.[9]
-
Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[9]
-
Prepare a solution of bromobenzene in the anhydrous solvent in the dropping funnel.[9]
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming. An exothermic reaction, indicated by the disappearance of the iodine color and the onset of boiling, should begin.[10]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 15-30 minutes to ensure complete reaction.[11]
-
The resulting dark, cloudy solution is the this compound Grignard reagent and should be used immediately.[8]
Reaction with a Ketone: Synthesis of Triphenylmethanol (B194598)
This protocol outlines the reaction of this compound with benzophenone (B1666685) to yield triphenylmethanol.
Materials:
-
This compound solution (prepared as above)
-
Benzophenone
-
Anhydrous diethyl ether or THF
-
Aqueous acid solution (e.g., 10% H₂SO₄ or saturated NH₄Cl) for workup
Procedure:
-
Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.[11]
-
Cool the this compound solution in an ice bath.
-
Slowly add the benzophenone solution to the Grignard reagent with stirring. An exothermic reaction will occur.[12]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a period to ensure completion.
-
Quench the reaction by carefully and slowly adding it to a beaker containing ice and the aqueous acid solution.[12] This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.
-
The crude product can be purified by recrystallization.
Reaction with an Ester: Synthesis of Triphenylmethanol
This protocol describes the reaction of this compound with methyl benzoate (B1203000), where two equivalents of the Grignard reagent add to the ester.[12]
Materials:
-
This compound solution
-
Methyl benzoate
-
Anhydrous diethyl ether or THF
-
Aqueous acid solution for workup
Procedure:
-
Prepare a solution of methyl benzoate in anhydrous THF.[12]
-
Cool the round-bottom flask containing the this compound solution in an ice-water bath.[12]
-
Slowly add the methyl benzoate solution dropwise to the Grignard reagent.[12]
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for a designated time.[12]
-
Perform an acidic workup as described in the ketone protocol to hydrolyze the intermediate and isolate the triphenylmethanol product.[12]
Mandatory Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows involving this compound.
Caption: Reaction of this compound with a Ketone.
Caption: Experimental Workflow for this compound Preparation.
Caption: Reaction of this compound with an Ester.
Applications in Drug Development and Beyond
The utility of this compound extends significantly into the pharmaceutical industry and materials science. It is a key reagent in the synthesis of chiral glycols, which are vital building blocks for creating enantiomerically pure drugs.[1] Furthermore, its role in the synthesis of compounds like 1,1-diphenylethylene (B42955) highlights its importance in polymer science.[1] An example of its application in medicinal chemistry is in the synthesis of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin used to induce Parkinson's disease in animal models for research, which was first synthesized by the reaction of this compound with 1-methyl-4-piperidinone.[13]
Safety and Handling
This compound is a highly reactive and hazardous substance. It is flammable and reacts violently with water.[3] It is also corrosive and can cause severe skin burns and eye damage.[4] Therefore, it must be handled under an inert atmosphere in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Containers should be kept tightly closed and stored in a cool, dry place away from sources of ignition.[14]
Conclusion
This compound remains a powerful and versatile reagent in the arsenal (B13267) of the synthetic organic chemist. Its predictable reactivity as a strong nucleophile and base allows for the construction of complex molecular architectures from simpler precursors. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective utilization in both academic research and industrial applications, particularly in the ever-evolving landscape of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylmagnesium_bromide [chemeurope.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 100-58-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. 苯基溴化镁 溶液 2.9 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 12. www1.udel.edu [www1.udel.edu]
- 13. MPTP - Wikipedia [en.wikipedia.org]
- 14. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of Phenylmagnesium Bromide Solution in THF
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical properties of Phenylmagnesium bromide (PhMgBr) solutions in tetrahydrofuran (B95107) (THF). This guide is intended to be a valuable resource for professionals in research and development who utilize this critical Grignard reagent.
Core Physical Properties
This compound in THF is a commercially available and widely utilized Grignard reagent. While it is often represented by the simple formula C₆H₅MgBr, its structure in a coordinating solvent like THF is more complex, typically existing as a solvated monomer or in equilibrium with other species (the Schlenk equilibrium). The physical properties of this solution are crucial for its proper handling, storage, and application in chemical synthesis.
Quantitative Physical Data
The following tables summarize the key quantitative physical properties of this compound and its solutions in THF.
Table 1: Density of this compound Solutions
| Concentration in THF (M) | Density (g/mL at 25°C) | Reference |
| 1.0 | 1.004 | [1][2] |
| 2.0 | Not explicitly stated, but appearance is yellowish-brown to dark brown liquid.[3] | |
| Commercial Solutions | 1.004 - 1.134 | [4] |
Table 2: General Physical and Safety Properties
| Property | Value | Reference |
| Appearance | Colorless crystals (neat)[2][5]; Clear, light brown to brown solution in THF.[6] | |
| Solubility in THF | Miscible | [5][6] |
| Solubility in Water | Reacts violently | [2] |
| Boiling Point (Neat) | 78.8°C at 760 mmHg | [5][6] |
| Boiling Point of Solution | The boiling point of a 1M solution in THF is expected to be close to that of pure THF (approximately 66°C). However, the presence of the solute may cause a slight elevation. | [7] |
| Flash Point | -17°C (for 1.0 M solution in THF) | [2] |
| Viscosity | While specific quantitative data is not readily available in the literature, Grignard solutions are known to be somewhat viscous. Their viscosity is influenced by factors such as concentration and the presence of aggregated species. | [8] |
Spectroscopic Characterization
Spectroscopic methods are invaluable for confirming the formation and assessing the quality of this compound solutions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy can be used to confirm the formation of the Grignard reagent by observing the characteristic shifts of the aromatic protons of the phenyl group attached to the magnesium atom. It is also a useful tool for identifying byproducts.[1][9]
-
Infrared (IR) Spectroscopy : IR spectroscopy can provide information about the C-Mg bond and the coordination of the THF solvent to the magnesium center. The spectrum of the Grignard solution will show characteristic peaks that are distinct from the starting material, bromobenzene (B47551).[10]
-
Raman Spectroscopy : This technique is particularly useful for the in-situ monitoring of Grignard reagent formation and for quality control, as it can be used to determine the concentration of adulterants like toluene.[11][12]
Experimental Protocols
The successful preparation and use of this compound require rigorous adherence to anhydrous and anaerobic techniques, typically involving the use of a Schlenk line.
In-situ Preparation of this compound in THF
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Iodine crystal (for activation)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup : Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of inert gas.
-
Magnesium Activation : Place the magnesium turnings in the Schlenk flask. Add a single crystal of iodine. The iodine will etch the surface of the magnesium, removing the passivating layer of magnesium oxide.[13][14]
-
Initiation : In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction may be initiated by gentle warming. A cloudy appearance and the disappearance of the iodine color indicate the start of the reaction.[13][15]
-
Addition : Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[16]
-
Completion : After the addition is complete, continue to stir the reaction mixture, with gentle heating if necessary, until the magnesium is consumed. The resulting solution will typically be a grayish or brownish color.[16]
Determination of Concentration by Titration
The concentration of the prepared Grignard reagent must be determined before use. Several titration methods are commonly employed.
This method is based on the reaction of the Grignard reagent with a known amount of iodine.
Materials:
-
Anhydrous THF
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
The prepared this compound solution
Procedure:
-
Prepare Iodine Solution : In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF containing anhydrous LiCl. The LiCl helps to solubilize magnesium salts that form during the titration.[17]
-
Titration : Slowly add the this compound solution to the stirred iodine solution via a syringe.
-
Endpoint : The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.
-
Calculation : The molarity of the Grignard reagent is calculated based on the moles of iodine used and the volume of the Grignard solution required to reach the endpoint.[17]
This is a colorimetric titration method.
Materials:
-
Menthol (B31143), anhydrous
-
Anhydrous THF
-
The prepared this compound solution
Procedure:
-
Prepare Indicator Solution : In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of menthol and a catalytic amount of 1,10-phenanthroline in anhydrous THF.
-
Titration : Add the this compound solution dropwise to the stirred indicator solution.
-
Endpoint : The endpoint is indicated by a persistent color change to reddish-purple, which signifies the formation of a complex between the Grignard reagent and 1,10-phenanthroline after all the menthol has been consumed.[18]
-
Calculation : The concentration is determined from the amount of menthol used and the volume of Grignard reagent added.
Visualizing the Workflow
The following diagrams illustrate key experimental workflows.
Caption: Workflow for the in-situ preparation of this compound in THF.
References
- 1. This compound solution PhMgBr solution [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound|100-58-3 - MOLBASE Encyclopedia [m.molbase.com]
- 6. lookchem.com [lookchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. Will a crystal of iodine lower the yield of an Grignard Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Solubility of Phenylmagnesium Bromide in Diethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of phenylmagnesium bromide in diethyl ether, a critical parameter for its use in chemical synthesis. The guide details quantitative solubility data, experimental protocols for its determination, and the fundamental chemical principles governing its behavior in solution.
Quantitative Solubility Data
This compound exhibits significant solubility in diethyl ether, a common solvent for Grignard reagents. This high solubility is attributed to the formation of a stable complex between the magnesium atom and the lone pairs of electrons on the ether oxygen atoms.[1] Commercially available solutions of this compound in diethyl ether are typically found at a concentration of 3.0 M, indicating that this is a stable and readily achievable concentration at ambient temperatures.[2]
Table 1: Solubility of this compound in Diethyl Ether
| Solvent | Concentration (M) | Temperature | Notes |
| Diethyl Ether | 3.0 | Ambient | Commercially available concentration.[2] |
The Schlenk Equilibrium in Diethyl Ether
The state of this compound in a diethyl ether solution is more complex than the simple formula C₆H₅MgBr suggests. It exists in equilibrium with its corresponding dialkylmagnesium and magnesium halide species, a phenomenon known as the Schlenk equilibrium. This equilibrium is crucial for understanding the reactivity and solubility of the Grignard reagent.
References
An In-depth Technical Guide to the Schlenk Equilibrium of Phenylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Schlenk equilibrium as it pertains to phenylmagnesium bromide (PhMgBr), a cornerstone Grignard reagent in organic synthesis. Understanding this equilibrium is critical for controlling reaction outcomes, optimizing yields, and ensuring reproducibility in research and development settings.
The Core Principle: The Schlenk Equilibrium
The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental chemical equilibrium that governs the composition of Grignard reagent solutions.[1] It describes the disproportionation of two molecules of an organomagnesium halide into a diorganomagnesium species and a magnesium halide salt.[1] For this compound, the equilibrium is represented as:
2 PhMgBr ⇌ Ph₂Mg + MgBr₂
In solution, these species do not exist as simple unsolvated molecules. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) play a crucial role by coordinating to the magnesium centers, typically resulting in tetrahedral complexes.[1][2] Therefore, a more accurate representation includes the coordinating solvent (L):
2 PhMgBr(L)₂ ⇌ Ph₂Mg(L)₂ + MgBr₂(L)₂
The position of this equilibrium is highly sensitive to several factors, including the solvent, temperature, and concentration, which dictates the reactivity and the true nature of the active nucleophilic species in solution.[1]
Caption: The fundamental Schlenk equilibrium for Grignard reagents.
Factors Influencing the Equilibrium Position
The composition of a this compound solution is dynamic and dictated by the following conditions:
-
Solvent: The nature of the coordinating solvent has the most significant impact.
-
Tetrahydrofuran (THF): In THF, the equilibrium for many Grignard reagents is shifted more towards the right (favoring Ph₂Mg and MgBr₂) compared to diethyl ether.[3] This is attributed to the strong solvation of the magnesium halide by THF.[3]
-
Diethyl Ether (Et₂O): For arylmagnesium halides in diethyl ether, the equilibrium typically favors the heteroleptic PhMgBr species on the left side of the equation.[4]
-
Toluene (B28343): In non-donating solvents like toluene, the equilibrium is dramatically affected. Preparation of PhMgBr in toluene with only small amounts of a coordinating ether leads to the precipitation of a magnesium bromide-rich solid, driving the equilibrium to form soluble diorganomagnesium complexes in the supernatant.[3]
-
-
1,4-Dioxane (B91453) Addition: Dioxane is a powerful tool for manipulating the equilibrium. It forms a highly insoluble coordination polymer with magnesium bromide, MgBr₂(dioxane)₂, which precipitates from the solution.[1][5] This selective removal of MgBr₂ effectively drives the equilibrium completely to the right, providing a convenient method for preparing solutions of pure diarylmagnesium (Ph₂Mg).[1][6]
-
Temperature: The equilibrium position is temperature-dependent. Thermodynamic studies have shown that the reaction can be either endothermic or exothermic depending on the specific Grignard reagent and solvent system.[4]
-
Concentration: At higher concentrations, Grignard reagents tend to form dimers and higher oligomers, further complicating the solution's composition.[1] Halide bridges between magnesium centers are common in these associated structures.[7][8]
Caption: Dioxane addition shifts the equilibrium by precipitating MgBr₂.
Quantitative Data
Obtaining precise thermodynamic parameters for the Schlenk equilibrium of this compound itself is challenging. However, studies on closely related deuterated analogues provide valuable quantitative insight into the process.
| Reagent | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Note |
| [3,5-D₂]PhMgBr | THF | +13.3 | +56 | The positive enthalpy and entropy suggest the reaction is entropically driven in THF.[4] |
| [3,5-D₂]PhMgBr | 2-MeTHF | -10.6 | -21 | The negative values indicate the equilibrium shift is enthalpically driven in 2-MeTHF.[4] |
Table 1: Thermodynamic Parameters for the Schlenk Equilibrium of a this compound Analogue.[4]
Experimental Protocols for Characterization
Determining the position of the Schlenk equilibrium requires specialized analytical techniques performed under strictly inert conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to identify and quantify the different magnesium species coexisting in solution. ²⁵Mg-NMR is particularly useful as it provides distinct chemical shifts for the various magnesium coordination states.[9]
Objective: To qualitatively and quantitatively assess the species present in a PhMgBr solution at equilibrium.
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
Using a Schlenk line or in a glovebox, prepare a J. Young's NMR tube.[10]
-
Cannula transfer a precise volume (e.g., 0.5-0.6 mL) of the this compound solution in the desired deuterated ethereal solvent (e.g., THF-d₈) into the NMR tube.[10]
-
Seal the J. Young's tube under an inert atmosphere (Argon or Nitrogen).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the aromatic protons. The signals for PhMgBr and Ph₂Mg will have slightly different chemical shifts, allowing for quantification via integration if the peaks are well-resolved.
-
Acquire a ²⁵Mg NMR spectrum. This is a low-sensitivity, quadrupolar nucleus, so a high-field spectrometer and a significant number of scans will be required.[11][12] The different species (PhMgBr, Ph₂Mg, MgBr₂) will give rise to distinct, albeit potentially broad, signals.[9]
-
-
Analysis:
-
In the ¹H NMR, calculate the molar ratio of [Ph₂Mg] to [PhMgBr] from the integrated areas of their respective phenyl proton signals.
-
In the ²⁵Mg NMR, identify the chemical shifts corresponding to each magnesium species to confirm their presence in the equilibrium.
-
Caption: Workflow for characterizing the Schlenk equilibrium via NMR.
This method leverages the quantitative precipitation of MgBr₂ by dioxane to determine the amount of Ph₂Mg in the original solution.
Objective: To determine the concentration of Ph₂Mg by indirect means.
Methodology:
-
Preparation and Titration of Stock Solution:
-
Prepare a solution of this compound in the desired solvent (e.g., THF).
-
Determine the total concentration of basic magnesium ("R-Mg") in an aliquot of the stock solution using a standard titration method (e.g., with I₂/LiCl).[13]
-
-
Dioxane Precipitation:
-
To a known volume of the stock PhMgBr solution, add a stoichiometric amount (or slight excess) of anhydrous 1,4-dioxane under an inert atmosphere.[1]
-
Stir the mixture to ensure complete precipitation of the MgBr₂(dioxane)₂ adduct.
-
-
Separation and Analysis:
-
Separate the solid precipitate from the supernatant liquid via centrifugation followed by cannula filtration.
-
The supernatant now contains primarily the soluble Ph₂Mg species.
-
Take a known volume of the supernatant and titrate it again to determine the concentration of basic magnesium. Since each mole of Ph₂Mg contains two moles of phenyl groups, this value can be used to calculate the original concentration of Ph₂Mg.
-
-
Calculation:
-
From the initial total concentration and the final concentration of Ph₂Mg, the full composition of the original equilibrium mixture (PhMgBr, Ph₂Mg, and MgBr₂) can be calculated.
-
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. db-thueringen.de [db-thueringen.de]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. (25Mg) Magnesium NMR [chem.ch.huji.ac.il]
- 12. Mg-25 ultra-high field solid state NMR spectroscopy and first principles calculations of magnesium compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. epfl.ch [epfl.ch]
A Comprehensive Technical Guide to Commercially Available Phenylmagnesium Bromide Solutions for Researchers and Drug Development Professionals
Introduction: Phenylmagnesium bromide (C₆H₅MgBr), a Grignard reagent, is a cornerstone of organic synthesis, prized for its ability to form carbon-carbon bonds. This powerful nucleophile is indispensable for the introduction of phenyl groups in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules. Commercially available solutions of this compound offer a convenient and reliable alternative to in-situ preparation, saving valuable research time and ensuring consistency in experimental outcomes. This guide provides an in-depth overview of commercially available this compound solutions, their properties, handling procedures, and common applications, tailored for researchers, scientists, and drug development professionals.
Commercially Available this compound Solutions: A Comparative Overview
A variety of this compound solutions are available from major chemical suppliers, differing primarily in their solvent and concentration. The choice of solvent can significantly impact reaction kinetics and product yields. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents, with THF being more polar and less prone to oxidation, making it a more stable option for certain applications.[1] Newer, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also emerging.[2][3]
| Supplier | Product Name/Description | Concentration (M) | Solvent | Density (g/mL at 25°C) | Catalog Number (Example) |
| Sigma-Aldrich / MilliporeSigma | This compound solution | 3.0 | Diethyl ether | 1.134 | 171565 |
| This compound solution | 1.0 | THF | 1.004 | 331376 | |
| This compound solution | 2.9 | 2-MeTHF | 1.161 | 703575 | |
| Thermo Scientific / Alfa Aesar | This compound, 3M in ether | 3.0 | Diethyl ether | 1.14 | 87326 |
| This compound, 1.6M solution in CPME, AcroSeal™ | 1.6 | CPME | - | AC445961000 | |
| TCI (Tokyo Chemical Industry) | This compound (16% in Tetrahydrofuran, ca. 1mol/L) | ~1.0 | THF | - | P2025 |
| American Elements | This compound Solution | - | Diethyl ether, THF, 2-MeTHF | 1.004 - 1.134 | - |
| Strem Chemicals | This compound, 3M in ether | 3.0 | Diethyl ether | - | 93-1268 |
Note: Concentrations and availability may vary. Always refer to the supplier's catalog for the most current information. The density of solutions can be a useful parameter for calculating molar quantities from a given volume.
The Schlenk Equilibrium in this compound Solutions
Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium.[4][5][6] This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic and halide groups.[6]
In ethereal solvents like diethyl ether and THF, the magnesium center is coordinated by solvent molecules, which helps to stabilize the various species in solution.[6] The presence of these different magnesium species can have implications for the reactivity and selectivity of the Grignard reaction.
Experimental Protocols
A. Determination of this compound Concentration by Titration
The concentration of commercially available Grignard solutions can change over time due to degradation from exposure to air and moisture. Therefore, it is crucial to titrate the solution before use to determine its exact molarity. Two common methods are titration with iodine and titration with a secondary alcohol using an indicator.
1. Titration with Iodine
This method is based on the reaction of the Grignard reagent with iodine. The endpoint is the disappearance of the brown iodine color.[7][8][9]
Materials:
-
This compound solution
-
Anhydrous THF
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
Dry glassware (e.g., vial with a septum, magnetic stir bar, syringe)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 254 mg, 1 mmol) to a dry vial containing a magnetic stir bar.
-
Add a saturated solution of anhydrous LiCl in anhydrous THF (e.g., 3-5 mL) to dissolve the iodine completely. The LiCl helps to keep the magnesium salts soluble.[9][10]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or pale yellow.[8]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity using the stoichiometry of the reaction (2 PhMgBr + I₂ → Ph-Ph + 2 MgBrI).
2. Titration with sec-Butanol and 1,10-Phenanthroline (B135089)
This method utilizes the reaction of the Grignard reagent with a secondary alcohol, with 1,10-phenanthroline as an indicator. The Grignard reagent forms a colored complex with the indicator, which disappears at the endpoint.[9][11]
Materials:
-
This compound solution
-
Anhydrous THF or other suitable solvent
-
sec-Butanol (anhydrous)
-
1,10-Phenanthroline
-
Dry glassware
-
Inert atmosphere
Procedure:
-
Under an inert atmosphere, add a small crystal of 1,10-phenanthroline to a dry flask.
-
Add a known volume of the this compound solution to be titrated.
-
Add anhydrous THF to dissolve the components. A distinct color (often reddish-brown or purple) will form due to the complexation of the Grignard reagent with the indicator.
-
Titrate this solution with a standard solution of anhydrous sec-butanol in an anhydrous solvent.
-
The endpoint is the disappearance of the colored complex.
-
Calculate the molarity based on the 1:1 stoichiometry of the reaction between the Grignard reagent and sec-butanol.
B. Synthesis of Triphenylmethanol (B194598)
A classic application of this compound is the synthesis of triphenylmethanol from either methyl benzoate (B1203000) or benzophenone (B1666685).
Reaction with Methyl Benzoate (Two Equivalents of PhMgBr)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place the this compound solution (2.2 equivalents) in the dropping funnel.
-
Add a solution of methyl benzoate (1 equivalent) in anhydrous diethyl ether to the reaction flask.
-
Add the this compound solution dropwise to the stirred solution of methyl benzoate at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[12]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or petroleum ether.[4]
Reaction with Benzophenone (One Equivalent of PhMgBr)
Procedure:
-
Follow the same setup as for the reaction with methyl benzoate.
-
Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether and place it in the reaction flask.
-
Add the this compound solution (1.1 equivalents) dropwise from the dropping funnel.
-
After the addition, stir the reaction mixture at room temperature for 30 minutes.
-
Perform the work-up and purification as described for the reaction with methyl benzoate.[4]
Safety and Handling
This compound solutions are highly reactive and require careful handling.
-
Flammability: The solutions are highly flammable, especially those in diethyl ether, which has a very low flash point.[13] Keep away from all sources of ignition, and use explosion-proof equipment.[3]
-
Reactivity with Water: this compound reacts violently with water and other protic solvents, releasing flammable benzene (B151609) vapor.[13] All glassware and reagents must be scrupulously dry.[14] Handle under an inert atmosphere of nitrogen or argon.[15]
-
Corrosivity: The reagent is corrosive and can cause severe skin and eye burns.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[3][15]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[3] Containers should be kept tightly sealed under an inert atmosphere.[14] Opened containers must be carefully resealed to prevent leakage and contamination.[3]
-
Spills: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). Do not use water.[14]
Stability and Storage
The shelf life of this compound solutions is dependent on the solvent and storage conditions.[13] While some commercial solutions may have an expiration date, it is always best practice to titrate the solution before use, especially if it has been stored for an extended period.[13] Degradation can occur through reaction with atmospheric oxygen and moisture.[13] For long-term storage, refrigeration (0-4 °C) can slow down degradation, but be aware that low temperatures may cause precipitation.[13] If a precipitate forms, it may be possible to redissolve it by gently warming the container.[8]
Conclusion
Commercially available this compound solutions are invaluable tools for researchers and drug development professionals. A thorough understanding of the available options, their chemical properties, and proper handling procedures is essential for successful and safe experimentation. By following the guidelines and protocols outlined in this technical guide, scientists can effectively utilize these powerful reagents to advance their research and development efforts.
References
- 1. google.com [google.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. utsi.edu [utsi.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. This compound solution PhMgBr solution [sigmaaldrich.com]
- 13. This compound 3.0M diethyl ether 100-58-3 [sigmaaldrich.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. research.uga.edu [research.uga.edu]
An In-Depth Technical Guide to the Reaction of Phenylmagnesium Bromide with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between phenylmagnesium bromide (PhMgBr), a common Grignard reagent, and protic solvents. This reaction is of fundamental importance in organic synthesis, primarily as a consideration for reaction quenching and as a potential side reaction that can impact yield and purity in Grignard-mediated carbon-carbon bond formation. This document details the core principles of the reaction, presents available quantitative data, outlines detailed experimental protocols, and provides visualizations of the key processes.
Core Principles
The reaction of this compound with a protic solvent is a classic acid-base reaction. This compound, due to the highly polarized carbon-magnesium bond, acts as an exceptionally strong base. The phenyl group is the conjugate base of benzene (B151609), which is an extremely weak acid (pKa ≈ 43)[1]. Consequently, the phenyl anion equivalent in the Grignard reagent readily abstracts a proton from any available protic solvent.
Protic solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen. Common examples include water, alcohols, amines, and carboxylic acids. The general reaction can be represented as follows:
C₆H₅MgBr + H-Z → C₆H₆ + Mg(Br)Z
Where H-Z represents a generic protic solvent. The primary organic product of this reaction is benzene (C₆H₆)[2][3][4]. This reaction is typically very fast and highly exothermic.
The high reactivity of Grignard reagents with protic solvents necessitates the use of anhydrous (dry) aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), for their preparation and subsequent reactions with electrophiles[4]. Any trace amounts of water or other protic impurities will quench the Grignard reagent, reducing the yield of the desired product and forming the corresponding hydrocarbon as a byproduct[2][3].
Data Presentation
Quantitative data on the kinetics of the reaction between this compound and protic solvents is scarce in the literature due to the extremely high reaction rates, which are often diffusion-controlled[5]. However, thermodynamic data, specifically the enthalpy of reaction, provides valuable insight into the exothermicity of the process.
| Protic Solvent | Grignard Reagent | Enthalpy of Reaction (ΔH) | Notes |
| Water (H₂O) | 4-methoxythis compound | -352 kJ/mol | This value is for a close analog of this compound and serves as a strong indicator of the high exothermicity of the quenching process.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound and its subsequent reaction with a generic protic solvent (quenching).
Preparation of this compound
This protocol describes the laboratory-scale synthesis of this compound in diethyl ether.
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551), anhydrous
-
Diethyl ether, anhydrous
-
Iodine crystal (optional, as an activator)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Magnesium Activation: Place the magnesium turnings in the flask. If the magnesium is old or oxidized, a small crystal of iodine can be added to activate the surface.
-
Reagent Preparation: Prepare a solution of anhydrous bromobenzene in anhydrous diethyl ether in the addition funnel.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heating mantle or by the addition of an activator. The start of the reaction is indicated by the disappearance of the iodine color (if used), gentle bubbling, and the formation of a cloudy, grayish solution.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and external heating should be adjusted accordingly.
-
Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray to brownish solution is the this compound reagent and should be used promptly.
Reaction of this compound with a Protic Solvent (Quenching)
This protocol describes the controlled quenching of a this compound solution.
Materials:
-
This compound solution (prepared as in 3.1)
-
Protic solvent (e.g., ethanol, isopropanol, or water)
-
Anhydrous diethyl ether or THF (for dilution)
-
Round-bottom flask or Erlenmeyer flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Cooling: Place the flask containing the this compound solution in an ice bath to control the exothermic reaction.
-
Dilution (Optional but Recommended): Dilute the Grignard reagent with additional anhydrous diethyl ether or THF. This helps to moderate the reaction rate and improve heat dissipation.
-
Slow Addition of Protic Solvent: Slowly add the protic solvent dropwise from an addition funnel to the cooled and stirred Grignard solution. Caution: The reaction is highly exothermic and will cause the solvent to boil. Maintain a slow addition rate to keep the reaction under control.
-
Observation: Continue the addition until the vigorous bubbling ceases, indicating that the Grignard reagent has been consumed.
-
Work-up: After the reaction is complete, the resulting mixture can be worked up by adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid to dissolve the magnesium salts. The organic layer containing benzene can then be separated, dried, and analyzed.
Mandatory Visualizations
Reaction Mechanism
The reaction proceeds via a simple acid-base mechanism where the highly basic phenyl group of the Grignard reagent abstracts a proton from the protic solvent.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent quenching with a protic solvent.
Logical Relationship: Competing Reactions
In a typical Grignard reaction setup, the desired pathway is the nucleophilic addition of the Grignard reagent to an electrophile (e.g., a ketone). However, the presence of any protic solvent introduces a competing, and often faster, acid-base reaction.
Conclusion
The reaction of this compound with protic solvents is a fundamental acid-base reaction that is critical to understand for the successful execution of Grignard syntheses. The high basicity of the Grignard reagent leads to a rapid and highly exothermic protonolysis, forming benzene as the primary organic product. While quantitative kinetic data is limited due to the high reaction rates, the available thermodynamic data confirms the significant heat release during this process. Strict adherence to anhydrous experimental conditions is paramount to prevent the undesired quenching of the Grignard reagent and to maximize the yield of the intended product in any Grignard-mediated synthesis. The protocols and diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with these powerful organometallic reagents.
References
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Formation of Benzene from Phenylmagnesium Bromide and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with water is a well-documented and fundamental process in organic chemistry. For drug development professionals and researchers utilizing Grignard reagents, particularly phenylmagnesium bromide, the presence of even trace amounts of water can be a significant detriment, leading to the undesired formation of benzene (B151609) and a reduction in the yield of the desired product. This technical guide provides a comprehensive overview of the formation of benzene from the reaction of this compound and water, including the underlying mechanism, experimental protocols for preparation and analysis, and a discussion of the factors influencing this side reaction.
Reaction Mechanism and Stoichiometry
The reaction between this compound (C₆H₅MgBr) and water (H₂O) is a classic acid-base reaction. The Grignard reagent, in which the carbon atom of the phenyl group is highly nucleophilic and basic, readily abstracts a proton from water. This results in the formation of benzene (C₆H₆) and a magnesium hydroxide (B78521) bromide salt (Mg(OH)Br).[1][2]
The balanced chemical equation for this reaction is:
C₆H₅MgBr + H₂O → C₆H₆ + Mg(OH)Br [2]
This reaction is highly favorable and rapid. The significant difference in pKa values between benzene (pKa ≈ 43) and water (pKa ≈ 15.7) drives the reaction to completion, making this compound a very strong base.
Data Presentation
While the qualitative aspects of this reaction are well-established, specific quantitative data on benzene yield under varying conditions are not extensively reported in the literature, as this is a reaction chemists typically seek to avoid. However, the theoretical quantitative relationship is straightforward based on the stoichiometry of the reaction.
Table 1: Stoichiometric Relationship between Reactants and Products
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| This compound | C₆H₅MgBr | 181.31 | 1 |
| Water | H₂O | 18.02 | 1 |
| Benzene | C₆H₆ | 78.11 | 1 |
| Magnesium Hydroxide Bromide | Mg(OH)Br | 121.22 | 1 |
Note: The yield of benzene is theoretically 100% with respect to the limiting reagent.
Experimental Protocols
Preparation of this compound
The synthesis of this compound is a standard procedure in organic chemistry, with the critical consideration being the rigorous exclusion of water.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Round-bottom flask, reflux condenser, dropping funnel (all flame- or oven-dried)
-
Calcium chloride drying tube
Procedure:
-
Set up a flame- or oven-dried three-necked round-bottom flask equipped with a reflux condenser (topped with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy solution, often with spontaneous refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture gently for an additional 30-60 minutes to ensure complete reaction. The resulting dark, cloudy solution is the this compound Grignard reagent.
Quantitative Analysis of Benzene Formation
To quantify the amount of benzene formed from the reaction of this compound with water, Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed.
4.2.1. GC-MS Protocol
-
Reaction Quenching: Carefully quench a known volume of the Grignard reaction mixture with a known amount of water.
-
Sample Preparation: Extract the quenched reaction mixture with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and dilute to a known volume.
-
Internal Standard: Add a known amount of an internal standard (e.g., toluene-d8) to the sample for accurate quantification.
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will identify and quantify benzene based on its characteristic mass spectrum and retention time.
-
Calibration: Prepare a calibration curve using standard solutions of benzene of known concentrations to accurately determine the concentration in the sample.
4.2.2. qNMR Protocol
-
Sample Preparation: In a glovebox or under an inert atmosphere, carefully add a known amount of a deuterated solvent (e.g., THF-d8) containing a known amount of an internal standard (e.g., 1,4-dioxane) to a known amount of the Grignard solution.
-
Reaction: Introduce a precisely weighed amount of water into the NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Quantification: Integrate the characteristic singlet peak of benzene (around 7.36 ppm) and the signal of the internal standard. The concentration of benzene can be calculated using the following formula:
Concentration_benzene = (Integral_benzene / Number of Protons_benzene) * (Number of Protons_standard / Integral_standard) * Concentration_standard
Mandatory Visualization
Reaction Mechanism
The following diagram illustrates the nucleophilic attack of the phenyl group on a proton of water.
Caption: Reaction of this compound with Water.
Experimental Workflow for Benzene Quantification
This diagram outlines the key steps for quantifying benzene formation.
Caption: Workflow for Benzene Quantification.
Conclusion
The reaction of this compound with water to form benzene is a fundamental and unavoidable consequence of the high basicity of Grignard reagents. For researchers and professionals in drug development, meticulous attention to anhydrous techniques during the preparation and handling of this compound is paramount to prevent this yield-reducing side reaction. The experimental protocols for the preparation of the Grignard reagent and the subsequent quantitative analysis of benzene formation using GC-MS or qNMR, as outlined in this guide, provide the necessary tools for monitoring and controlling this critical reaction parameter. Understanding the mechanism and the factors that drive this reaction is essential for the successful and efficient application of this compound in organic synthesis.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Tertiary Alcohols via Reaction of Phenylmagnesium Bromide with Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. A prominent application of this reaction is the synthesis of tertiary alcohols through the nucleophilic addition of a Grignard reagent, such as phenylmagnesium bromide, to a ketone.[1][2] This reaction is highly valued in medicinal chemistry and drug development for constructing complex molecular scaffolds with precise stereochemistry. This compound acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of a ketone to form a new carbon-carbon bond, ultimately yielding a tertiary alcohol after an acidic workup.[3][4]
Reaction Principle and Mechanism
The synthesis is a two-step process:
-
Nucleophilic Addition: The carbon atom of the this compound, bearing a partial negative charge, acts as a strong nucleophile. It attacks the electrophilic carbonyl carbon of the ketone. This addition breaks the carbonyl π-bond, creating a tetrahedral magnesium alkoxide intermediate.[1][5]
-
Protonation (Acidic Workup): The magnesium alkoxide intermediate is then protonated by the addition of a dilute acid (e.g., HCl or H₂SO₄) or a saturated ammonium (B1175870) chloride solution.[1][4] This step neutralizes the intermediate to yield the final tertiary alcohol product and water-soluble magnesium salts.
Caption: Reaction mechanism of a ketone with this compound.
Experimental Protocols
Extreme care must be taken to ensure all glassware is scrupulously clean and dry, and all reagents are anhydrous, as Grignard reagents react readily with water.[6][7]
Protocol 1: Synthesis of 1,1-Diphenylethanol (B1581894) from Acetophenone (B1666503) using Commercial this compound
This protocol utilizes a commercially available solution of this compound, which simplifies the procedure by eliminating the need to prepare the Grignard reagent in situ.[5]
Materials:
-
Acetophenone
-
This compound (3.0 M solution in diethyl ether)[5]
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
50 mL Round-bottom flask with stir bar
-
Claisen adapter
-
Addition funnel
-
Condenser and drying tube (filled with CaCl₂)
-
Separatory funnel
Procedure:
-
Setup: Assemble a 50 mL round-bottom flask, Claisen adapter, and condenser fitted with a drying tube. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[8]
-
Reagent Preparation: In the round-bottom flask, dissolve acetophenone in approximately 10 mL of anhydrous diethyl ether.
-
Reaction: Cool the flask in an ice-water bath. Slowly add the 3.0 M this compound solution dropwise from the addition funnel to the stirred acetophenone solution over 20-30 minutes. Maintain a gentle reflux.[7]
-
Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two portions of diethyl ether.
-
Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude 1,1-diphenylethanol from a suitable solvent (e.g., ethanol (B145695) or hexanes) to obtain the purified product.
Protocol 2: In Situ Preparation of this compound and Synthesis of Triphenylmethanol
This classic protocol involves the initial preparation of the Grignard reagent from bromobenzene (B47551) and magnesium metal.[6]
Materials:
-
Magnesium turnings (0.35 g)[8]
-
A few crystals of iodine
-
Bromobenzene
-
Anhydrous diethyl ether
-
Benzophenone (B1666685) (2.00 g)[6]
-
5% Hydrochloric acid (HCl)
-
Petroleum ether
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings and a few iodine crystals in an oven-dried 100-mL round-bottom flask equipped with a condenser and an addition funnel.[6]
-
In the addition funnel, prepare a solution of bromobenzene (4.5 mL) in 8 mL of anhydrous diethyl ether.[6]
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[10] If the reaction does not start, gently warm the flask or crush the magnesium with a dry stirring rod.[7]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After addition, continue stirring until most of the magnesium is consumed.[7]
-
-
Reaction with Ketone:
-
Dissolve benzophenone in 15 mL of anhydrous diethyl ether in a separate flask.[6]
-
Cool the freshly prepared Grignard reagent in an ice bath and slowly add the benzophenone solution dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 20 minutes. The reaction is often complete when a color change (e.g., disappearance of a red color) is observed.[7]
-
-
Workup and Purification:
-
Quench the reaction by carefully adding 5% HCl solution.[4]
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous calcium chloride.[7]
-
Evaporate the solvent. A common side product, biphenyl, can be removed by triturating the crude solid with cold petroleum ether.[7]
-
Recrystallize the remaining solid (triphenylmethanol) from 2-propanol to yield the purified product.[7]
-
General Experimental Workflow
Caption: General workflow for the synthesis of tertiary alcohols.
Quantitative Data Summary
The following table summarizes representative yields and physical data for tertiary alcohols synthesized from the reaction of this compound with various ketones.
| Ketone | Tertiary Alcohol Product | Average Yield (%) | Melting Point (°C) |
| Benzophenone | Triphenylmethanol | 54% | 160–163 |
| Acetophenone | 1,1-Diphenylethanol | 65% | 77–81 |
| 4-Chlorobenzophenone | (4-Chlorophenyl)diphenylmethanol | 54% | 84–85 |
| Data sourced from the Journal of Chemical Education.[2] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The primary cause of failure in Grignard reactions is the presence of water or other protic sources (e.g., alcohols), which will protonate and destroy the Grignard reagent.[6][11] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Initiation: The reaction between magnesium and bromobenzene can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[10] Using iodine crystals, crushing the magnesium, or gentle heating can help activate the surface.
-
Side Reactions: The most common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[7] This is favored by higher temperatures and high concentrations of bromobenzene.
-
Reagent Purity: The purity of the magnesium and bromobenzene is critical for successful Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chegg.com [chegg.com]
- 9. Preparation of Ketones from Grignard Reagents and Acetic Anhydride [erowid.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Phenylmagnesium Bromide Addition to Esters for Tertiary Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. A key application of this reaction is the synthesis of tertiary alcohols through the addition of a Grignard reagent to an ester. This protocol focuses on the use of phenylmagnesium bromide as the nucleophile for the synthesis of a variety of tertiary alcohols. The reaction proceeds via a double addition mechanism, where two equivalents of the Grignard reagent react with the ester. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic addition to yield the tertiary alcohol upon acidic workup.[1][2][3][4] This method is widely employed in the synthesis of complex molecules in the pharmaceutical and fine chemical industries.
Reaction Principle and Mechanism
The addition of this compound to an ester involves a two-step nucleophilic addition process.
-
First Addition (Nucleophilic Acyl Substitution): The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR') to form a ketone (benzophenone in the case of a benzoate (B1203000) ester).[1][2]
-
Second Addition (Nucleophilic Addition): The newly formed ketone is highly reactive towards the Grignard reagent. A second molecule of this compound attacks the carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.[1][2][3]
-
Protonation: An acidic workup is required to protonate the magnesium alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[5][6]
It is crucial to use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[1][3][4] The entire reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive with water and other protic solvents.[5][7][8]
Data Presentation
The following tables summarize the yields of tertiary alcohols obtained from the reaction of this compound with various esters under different reported conditions.
| Ester | Product | Solvent | Yield (%) | Reference |
| Methyl Benzoate | Triphenylmethanol (B194598) | Anhydrous Diethyl Ether | ~75-85 (typical) | [4] |
| Ethyl Benzoate | Triphenylmethanol | Anhydrous Diethyl Ether | Not specified, but a common prep | [9][10] |
| Ethyl Acetate (B1210297) | 1,1-Diphenylethanol (B1581894) | Anhydrous Diethyl Ether | 67-70 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Triphenylmethanol from Methyl Benzoate
This protocol details the synthesis of triphenylmethanol from methyl benzoate and this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Methyl benzoate
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of this compound:
-
All glassware must be oven-dried and assembled while hot to prevent moisture contamination.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.[6]
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.[8]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyl Benzoate:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of methyl benzoate in anhydrous diethyl ether.
-
Slowly add the methyl benzoate solution to the stirred Grignard reagent. Control the addition rate to maintain a gentle reaction.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and 10% sulfuric acid with vigorous stirring. This will quench the reaction and dissolve the magnesium salts.[5]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or a mixture of diethyl ether and petroleum ether) to obtain pure triphenylmethanol.[12]
-
Protocol 2: Synthesis of 1,1-Diphenylethanol from Ethyl Acetate
This protocol describes the synthesis of 1,1-diphenylethanol from ethyl acetate and this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine (crystal)
-
Ethyl acetate (anhydrous)
-
Saturated ammonium (B1175870) chloride solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of this compound:
-
Follow the same procedure as described in Protocol 1 for the preparation of this compound.
-
-
Reaction with Ethyl Acetate:
-
Cool the freshly prepared this compound solution in an ice bath.
-
Slowly add a solution of anhydrous ethyl acetate in anhydrous diethyl ether to the stirred Grignard reagent. A vigorous reaction may occur.[11]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[11]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude 1,1-diphenylethanol.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.[11]
-
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the addition of this compound to an ester.
Experimental Workflow
Caption: General experimental workflow for tertiary alcohol synthesis via Grignard addition to an ester.
References
- 1. brainly.in [brainly.in]
- 2. homework.study.com [homework.study.com]
- 3. Solved Part 1. Preparation of this compound | Chegg.com [chegg.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN103755516B - Preparation method of 1, 1-diphenylethylene - Google Patents [patents.google.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. m.youtube.com [m.youtube.com]
- 9. brainly.com [brainly.com]
- 10. Grignard Reaction: Ethyl Benzoate to Triphenylmethanol [prepp.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Chemistry 211 Experiment 2 [home.miracosta.edu]
Application Notes and Protocols for the Synthesis of Benzoic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of carboxylic acids is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. One of the most effective methods for the synthesis of aromatic carboxylic acids, such as benzoic acid, is the carbonation of a Grignard reagent. This method involves the reaction of an organomagnesium halide with carbon dioxide, followed by an acidic workup.
This document provides detailed application notes and experimental protocols for the synthesis of benzoic acid from phenylmagnesium bromide and carbon dioxide. The procedure is robust and illustrative of a classic organometallic reaction. Key steps include the formation of the Grignard reagent, its reaction with solid carbon dioxide (dry ice), and the subsequent purification of the benzoic acid product.[1][2][3][4] The main impurity in this reaction is typically biphenyl (B1667301), which is formed by a coupling side reaction.[2][5] This byproduct can be effectively removed during the purification process.[2][5]
Data Presentation
The following table summarizes key quantitative data for the synthesis of benzoic acid.
| Parameter | Value | Source(s) |
| Typical Yield | 10.6% - 80% | [6][7] |
| Melting Point (Experimental) | 119.8-122.3 °C | [7] |
| Melting Point (Literature) | 121-123 °C | [8] |
| Molecular Weight | 122.12 g/mol | [8] |
Experimental Protocols
Materials and Reagents
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Dry ice (solid carbon dioxide)
-
Concentrated Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Deionized water
Protocol 1: Synthesis of this compound (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 100 mL round-bottom flask equipped with a reflux condenser and an addition funnel.[6][9] A calcium chloride drying tube should be placed on top of the condenser to protect the reaction from atmospheric moisture.[10] All glassware must be scrupulously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[1][6]
-
Initiation: Place magnesium turnings (1.74 g, 0.072 mol) and a small crystal of iodine into the round-bottom flask.[9]
-
Addition of Bromobenzene: Prepare a solution of bromobenzene (7.0 mL, 10.4 g, 0.066 mol) in 10 mL of anhydrous diethyl ether.[9] Add this solution to the addition funnel.
-
Reaction Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy or brownish solution, along with gentle boiling of the ether, indicates the start of the reaction.[6][10] If the reaction does not start, gentle warming with a heating mantle may be necessary.[6][9]
-
Reaction Completion: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, add an additional 20 mL of anhydrous ether and continue to reflux for 15-30 minutes to ensure complete reaction.[6][9][10] The final Grignard reagent should be a cloudy, grayish-brown solution.
Protocol 2: Synthesis of Benzoic Acid
-
Carbonation: In a separate beaker, place an excess of crushed dry ice (solid CO₂).[6] Slowly pour the prepared this compound solution over the dry ice with gentle stirring.[6]
-
Hydrolysis: Allow the excess dry ice to sublime. A viscous mass of the magnesium salt of benzoic acid will form.[9] To this residue, slowly add a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic (test with litmus (B1172312) paper).[9]
-
Work-up: Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an ether layer containing the benzoic acid and biphenyl impurity.[11]
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the ether layers.
-
Purification: Wash the combined ether layers with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by water.[9] To separate the benzoic acid from the neutral biphenyl impurity, extract the ether layer three times with 10% sodium hydroxide solution.[9][11] The benzoic acid will be converted to its water-soluble sodium benzoate (B1203000) salt and move to the aqueous layer.
-
Precipitation: Combine the basic aqueous extracts and carefully acidify with concentrated hydrochloric acid until no more precipitate forms.[9][11]
-
Isolation and Drying: Collect the precipitated benzoic acid by vacuum filtration, wash with cold water, and dry thoroughly.[9] The purity of the product can be assessed by its melting point.[5][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for benzoic acid synthesis.
Reaction Mechanism
Caption: Reaction mechanism of benzoic acid synthesis.
References
- 1. How will you synthesize benzoic acid from bromobenzene? - askIITians [askiitians.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. scribd.com [scribd.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
- 8. chem21labs.com [chem21labs.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Phenylmagnesium Bromide in Iron-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective, scalable, and environmentally benign alternative to methods employing precious metals like palladium and nickel. Phenylmagnesium bromide, a readily available Grignard reagent, is a versatile nucleophile in these transformations, enabling the formation of carbon-carbon bonds crucial for the synthesis of biaryls, alkylarenes, and other valuable organic molecules. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in iron-catalyzed cross-coupling reactions.
Reaction Mechanism and Workflow
The generally accepted mechanism for iron-catalyzed cross-coupling reactions involves a catalytic cycle with low-valent iron species. The process is thought to begin with the reduction of an iron(III) precatalyst by the Grignard reagent to a more reactive, low-valent iron species. This active catalyst then undergoes oxidative addition with the electrophile, followed by transmetalation with this compound. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst.[1]
Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.
A general experimental workflow for these reactions is depicted below. This typically involves the setup of the reaction under an inert atmosphere, the addition of the catalyst and reagents, followed by quenching, extraction, and purification of the final product.
Caption: General experimental workflow for the cross-coupling reaction.
Quantitative Data Summary
The following tables summarize representative yields for the iron-catalyzed cross-coupling of this compound with various electrophiles.
Table 1: Cross-Coupling with Alkyl Halides
| Entry | Alkyl Halide | Iron Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexyl bromide | Fe(acac)₃ (5) | - | Diethyl ether | RT | 0.5 | 26 |
| 2 | 1-Bromododecane | FeCl₃ (5) | TMEDA | THF | -5 | 0.5 | 86 |
| 3 | Cyclohexyl bromide | (PPN)[FeCl₄] (5) | - | CPME | RT | - | 82 |
| 4 | exo-2-Bromonorbornane | FeCl₃ (5) | TMEDA | THF | 0-40 | - | 97 |
Table 2: Cross-Coupling with Aryl Halides
| Entry | Aryl Halide | Iron Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dibromobenzene | FeCl₃ (5) | - | THF | RT | - | 55 (p-terphenyl) |
| 2 | 1-Bromo-4-chlorobenzene | FeCl₃ (5) | - | THF | RT | - | 60 (p-terphenyl) |
| 3 | 4-Chlorotoluene | Fe(acac)₃ (5) | NMP | THF | RT | 0.1 | >95 |
Experimental Protocols
The following are detailed protocols for representative iron-catalyzed cross-coupling reactions using this compound.
Protocol 1: Cross-Coupling of this compound with an Alkyl Halide
This protocol is adapted from the work of Dai et al. for the coupling of an aryl Grignard with an alkyl halide.[2]
Materials:
-
Iron(III) chloride (FeCl₃)
-
Alkyl halide (e.g., 1-bromododecane)
-
This compound (solution in THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a dry Schlenk flask equipped with a magnetic stir bar is charged with the alkyl halide (50 mmol) and a solution of FeCl₃ in THF (5 mol %, 0.1 M).
-
Reagent Preparation: In a separate flask, a mixture of this compound (65 mmol, 0.9 M in THF) and TMEDA (65 mmol, 0.9 M in THF) is prepared.
-
Grignard Addition: The reaction mixture is cooled to -5 °C. The prepared mixture of this compound and TMEDA is added dropwise to the solution of the alkyl halide and iron catalyst, maintaining the temperature at -5 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -5 °C for 30 minutes after the addition is complete.
-
Work-up: The reaction is quenched by the addition of 1 M HCl (50 mL). The aqueous layer is extracted with toluene (3 x 15 mL).
-
Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography.
Protocol 2: Cross-Coupling of this compound with an Aryl Chloride
This protocol is adapted from the work of Fürstner and co-workers for the coupling of Grignards with aryl chlorides.[1]
Materials:
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
This compound (solution in THF or Et₂O)
-
N-methylpyrrolidone (NMP), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a dry Schlenk flask equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol) and iron(III) acetylacetonate (0.05 mmol, 5 mol%).
-
Solvent Addition: Anhydrous THF (e.g., 5 mL) and anhydrous NMP (e.g., 1 mL) are added via syringe.
-
Grignard Addition: The solution of this compound (1.2 mmol, 1.2 equivalents) is added dropwise to the stirred reaction mixture at room temperature. An immediate color change is typically observed.
-
Reaction Monitoring: The reaction is stirred for 5-10 minutes. The progress can be monitored by TLC or GC analysis.
-
Work-up: The reaction is carefully quenched with 1 M HCl. The mixture is then diluted with a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
References
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling of Phenylmagnesium Bromide with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nickel-catalyzed cross-coupling of Grignard reagents with aryl halides, a reaction commonly known as the Kumada-Tamao-Corriu coupling, represents a powerful and economically viable method for the formation of carbon-carbon bonds.[1][2] First reported independently by the groups of Kumada and Corriu in 1972, this transformation has become a cornerstone in the synthesis of unsymmetrical biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] Nickel catalysts, being more cost-effective than their palladium counterparts, are particularly attractive for large-scale industrial applications.[3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the nickel-catalyzed cross-coupling of Phenylmagnesium bromide with a variety of aryl halides.
Mechanistic Overview
The catalytic cycle of the nickel-catalyzed Kumada coupling is generally understood to proceed through a series of fundamental organometallic steps. While the precise mechanism can be influenced by the specific nickel catalyst, ligands, and reaction conditions, a generally accepted pathway involves Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.[2] The key steps are:
-
Oxidative Addition: An active Ni(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Ni(II) intermediate.
-
Transmetalation: The organomagnesium reagent (Ph-MgBr) transfers its organic group to the nickel center, displacing the halide and forming a diorganonickel(II) complex.
-
Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ph) and regenerate the active Ni(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Reaction Yields
The following tables summarize the yields of biphenyl (B1667301) derivatives from the nickel-catalyzed cross-coupling of this compound with various aryl halides under different catalytic conditions.
Table 1: Cross-Coupling with Aryl Bromides
| Entry | Aryl Bromide | Nickel Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | NiCl₂ (2) | Silica-APTS-Pyr | THF | 10 | 12 | 95 | [4] |
| 2 | 4-Bromotoluene | NiCl₂ (2) | Silica-APTS-Pyr | THF | 10 | 12 | 98 | [4] |
| 3 | 4-Bromoanisole | NiCl₂ (2) | Silica-APTS-Pyr | THF | 10 | 12 | 96 | [4] |
| 4 | 4-Bromobenzonitrile | NiCl₂ (2) | Silica-APTS-Pyr | THF | 10 | 12 | 92 | [4] |
| 5 | 1-Bromonaphthalene | NiCl₂ (2) | Silica-APTS-Pyr | THF | 10 | 12 | 94 | [4] |
Table 2: Cross-Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Nickel Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chlorobenzene | NiCl₂ (2) | Silica-APTS-Pyr | THF | 10 | 12 | 85 | [4] |
| 2 | 4-Chlorotoluene | NiCl₂ (2) | Silica-APTS-Pyr | THF | 10 | 12 | 88 | [4] |
| 3 | 4-Chloroanisole | NiCl₂ (2) | Silica-APTS-Pyr | THF | 10 | 12 | 82 | [4] |
| 4 | 4-Chlorobenzonitrile | NiCl₂ (2) | Silica-APTS-Pyr | THF | 10 | 12 | 78 | [4] |
| 5 | Chlorobenzene | [(Triphos)NiICl] (0.5) | Triphos | THF | 60 | 2.5 | 100 | [5] |
Table 3: Cross-Coupling with Aryl Iodides
| Entry | Aryl Iodide | Nickel Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | [(Triphos)NiICl] (0.5) | Triphos | THF | RT | 2.5 | 89 | [6] |
| 2 | 4-Iodotoluene | [(Triphos)NiICl] (0.5) | Triphos | THF | RT | 2.5 | 94 | [6] |
| 3 | 4-Iodoanisole | [(Triphos)NiICl] (0.5) | Triphos | THF | RT | 2.5 | 86 | [6] |
Experimental Protocols
General Protocol for Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the cross-coupling reaction. Optimal conditions may vary depending on the specific substrates and catalyst system used.
Materials:
-
Nickel catalyst (e.g., NiCl₂, Ni(acac)₂, or a pre-catalyst complex)
-
Ligand (if required, e.g., phosphine (B1218219) ligands, N-heterocyclic carbene precursors)
-
Aryl halide
-
This compound solution (typically in THF or diethyl ether)
-
Anhydrous solvent (e.g., THF, diethyl ether, dioxane)
-
Schlenk flask or oven-dried reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, chromatography column)
-
Reagents for workup (e.g., saturated aqueous NH₄Cl, organic solvents for extraction, drying agent like MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the nickel catalyst and ligand (if applicable) under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Add the aryl halide to the stirred solution.
-
Grignard Reagent Addition: Slowly add the this compound solution dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature). An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired biaryl.
Visualizations
Caption: Catalytic cycle of the nickel-catalyzed Kumada cross-coupling reaction.
Caption: General experimental workflow for nickel-catalyzed Kumada coupling.
References
Application Notes and Protocols for the Stereoselective Addition of Phenylmagnesium Bromide to Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of stereocontrol. Phenylmagnesium bromide, a common Grignard reagent, serves as a powerful nucleophile for the formation of new carbon-carbon bonds. When reacting with chiral aldehydes, the inherent chirality of the substrate can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other. This diastereoselectivity is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired efficacy and to avoid off-target effects.
The stereochemical outcome of these reactions is primarily governed by two competing models: the Felkin-Anh model for non-chelating systems and the Cram-chelation model for substrates capable of forming a cyclic intermediate with the magnesium ion. Understanding and controlling these factors are paramount for predictable and efficient asymmetric synthesis.
Principles of Stereoselection
The diastereoselectivity of the addition of this compound to a chiral aldehyde is dictated by the conformational arrangement of the aldehyde in the transition state. The nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face.
2.1. Felkin-Anh Model (Non-Chelation Control)
In the absence of a chelating group on the chiral aldehyde, the stereochemical outcome can be predicted by the Felkin-Anh model. This model posits that the largest substituent (L) on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching past the smallest substituent (S).
2.2. Cram-Chelation Model
When the chiral aldehyde possesses a Lewis basic group (e.g., an alkoxy or amino group) at the alpha or beta position, chelation control can dominate. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the Lewis basic group, forming a rigid five- or six-membered cyclic intermediate. This chelation locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less hindered face of this cyclic transition state, often leading to a different diastereomer than predicted by the Felkin-Anh model.
Data Presentation: Diastereoselective Addition of this compound
The following table summarizes the quantitative data for the stereoselective addition of this compound to representative chiral aldehydes, illustrating the principles of Felkin-Anh and chelation control.
| Aldehyde Substrate | Structure | Controlling Model | Diastereomeric Ratio (syn:anti or major:minor) | Yield (%) | Reference |
| (S)-2-Phenylpropanal | Felkin-Anh | 2:1 to 3:1 (syn:anti) | ~94% | [1] | |
| (S)-2-(Benzyloxy)propanal | ![]() | Chelation | 9:1 (major:minor) | Not specified | [2] |
Note: The syn and anti descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the substituent on the adjacent chiral center. For chelation-controlled reactions, the major product is typically the syn isomer.
Mandatory Visualizations
Caption: Felkin-Anh model for nucleophilic addition.
References
Application Notes and Protocols: Synthesis of Ketones via Reaction of Phenylmagnesium Bromide with Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The addition of an organomagnesium halide (Grignard reagent) to a nitrile provides a reliable and versatile method for the synthesis of ketones. This protocol focuses on the reaction of phenylmagnesium bromide with various nitriles to yield aryl ketones, which are valuable intermediates in medicinal chemistry and materials science. The reaction proceeds through a two-step sequence: the nucleophilic addition of the Grignard reagent to the nitrile to form an imine salt, followed by acidic hydrolysis to yield the corresponding ketone.[1][2][3][4] This method is advantageous as the intermediate imine salt is stable to further addition of the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts that can occur in reactions with other carbonyl compounds.[3]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the phenyl group from this compound on the electrophilic carbon atom of the nitrile. This addition breaks the carbon-nitrogen triple bond, forming a resonance-stabilized imine anion complexed with the magnesium bromide salt.[4] Subsequent workup with aqueous acid protonates the imine, which then undergoes hydrolysis to the final ketone product.[5]
Caption: General reaction mechanism for the synthesis of ketones from nitriles and Grignard reagents.
Experimental Protocols
General Considerations
Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[1][6] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the success of the reaction.[1]
Protocol 1: Synthesis of Acetophenone (B1666503) from Benzonitrile (B105546) and Methylmagnesium Bromide
This protocol is adapted from a general procedure for the synthesis of acetophenone derivatives.[1]
Materials:
-
Benzonitrile
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
10% Hydrochloric acid (aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Maintain a nitrogen or argon atmosphere throughout the reaction.
-
Addition of Nitrile: In the round-bottom flask, dissolve benzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Addition of Grignard Reagent: Place the methylmagnesium bromide solution (1.1-1.5 equivalents) in the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of benzonitrile at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to ensure the reaction goes to completion.[1]
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt. Continue stirring until the precipitate dissolves.[6]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude acetophenone.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of ketones from nitriles and Grignard reagents.
Data Presentation
The following table summarizes the synthesis of various ketones from the reaction of nitriles with Grignard reagents.
| Entry | Nitrile | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | Benzonitrile | i-PrMgCl | Isopropyl phenyl ketone | 96 | [7] |
| 2 | 4-Methoxybenzonitrile | i-PrMgCl | Isopropyl (4-methoxyphenyl) ketone | 99 | [7] |
| 3 | 4-Chlorobenzonitrile | i-PrMgCl | (4-Chlorophenyl)(isopropyl) ketone | 95 | [7] |
| 4 | 2-Methylbenzonitrile | i-PrMgCl | Isopropyl (o-tolyl) ketone | 93 | [7] |
| 5 | 1-Naphthonitrile | i-PrMgCl | Isopropyl (naphthalen-1-yl) ketone | 92 | [7] |
Note: The reactions in the table were catalyzed by 20 mol% ZnCl2 in THF at 25 °C for 3-18 hours.[7]
Conclusion
The reaction of this compound and other Grignard reagents with nitriles is a robust and efficient method for the synthesis of a wide range of ketones. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields. The protocols and data presented provide a valuable resource for researchers in organic synthesis and drug development, enabling the preparation of key ketone intermediates. The use of catalysts, such as zinc chloride, can further enhance the reaction efficiency and substrate scope.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]
- 3. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Diastereoselective Reactions of Phenylmagnesium Bromide with Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] When a Grignard reagent, such as phenylmagnesium bromide, reacts with a cyclic ketone possessing a pre-existing stereocenter, the reaction can proceed with diastereoselectivity. This selectivity arises because the existing chiral center directs the incoming nucleophile to preferentially attack one of the two faces of the planar carbonyl group. This process results in the formation of diastereomeric tertiary alcohols in unequal amounts.
The ability to control stereochemistry is paramount in the synthesis of complex organic molecules, including natural products and pharmaceutical agents, where the specific three-dimensional arrangement of atoms is critical to biological activity. This document provides a detailed overview of the theoretical models, quantitative data, and experimental protocols for the diastereoselective addition of this compound to cyclic ketones.
Mechanism and Stereochemical Control
The reaction proceeds via the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the cyclic ketone. This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
The stereochemical outcome of this addition to a chiral cyclic ketone is primarily governed by steric interactions. The Felkin-Anh model is widely used to predict the major diastereomer formed in such non-chelation-controlled reactions.
Felkin-Anh Model: This model predicts the stereochemical outcome by considering the steric hindrance around the carbonyl group. The conformation of the molecule is arranged such that the largest group (L) on the adjacent chiral carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face occupied by the smallest substituent (S).
Caption: Felkin-Anh model predicting nucleophilic attack.
Quantitative Data Summary
The diastereoselectivity of the addition of this compound to cyclic ketones is highly dependent on the substitution pattern of the ring. The following table summarizes representative data for this class of reactions.
| Cyclic Ketone Substrate | Major Diastereomer Product | Stereochemistry of Addition | Diastereomeric Ratio (d.r.) | Yield (%) |
| 2-Methylcyclohexanone (B44802) | cis-1-Phenyl-2-methylcyclohexan-1-ol | Axial Attack | ~75:25 | >85 |
| 4-tert-Butylcyclohexanone | trans-4-tert-Butyl-1-phenylcyclohexan-1-ol | Equatorial Attack | >95:5 | ~90 |
| 3-Methylcyclopentanone | trans-1-Phenyl-3-methylcyclopentan-1-ol | Attack anti to methyl group | ~80:20 | >80 |
Note: Ratios and yields are approximate and can vary based on specific reaction conditions (temperature, solvent, reaction time). The major product is predicted by minimizing steric hindrance.
Experimental Protocols
Caution: Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. All procedures must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
Caption: General workflow for the Grignard reaction.
Protocol 1: Diastereoselective Addition of this compound to 2-Methylcyclohexanone
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Bromobenzene (B47551) (1.1 eq)
-
2-Methylcyclohexanone (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Flame-dried, three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon line.
Procedure:
-
Preparation of this compound:
-
Place magnesium turnings and an iodine crystal in the flame-dried flask under an inert atmosphere.
-
Add enough anhydrous Et₂O to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous Et₂O in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (disappearance of iodine color and gentle reflux are indicators).[2]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Methylcyclohexanone:
-
Cool the freshly prepared this compound solution to 0°C using an ice-water bath.
-
Prepare a solution of 2-methylcyclohexanone in anhydrous Et₂O and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0°C over 30 minutes.
-
After addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-2 hours. Monitor reaction completion by TLC.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with Et₂O.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification and Analysis:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to separate the diastereomers.
-
Determine the yield and diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or Gas Chromatography (GC). The ratio can be calculated by integrating characteristic peaks corresponding to each diastereomer.
-
References
Application Notes and Protocols: Phenylmagnesium Bromide in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmagnesium bromide (PhMgBr) is a versatile and widely utilized Grignard reagent in organic synthesis. Its ability to act as a potent nucleophile allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. In the realm of natural product total synthesis, PhMgBr serves as a critical tool for the introduction of phenyl groups, the creation of chiral centers via addition to carbonyls, and the assembly of key synthetic intermediates. These application notes provide an overview of the use of this compound in the total synthesis of selected natural products, complete with detailed experimental protocols and comparative data.
Key Applications in Natural Product Synthesis
This compound's utility in total synthesis is highlighted by its participation in crucial bond-forming reactions that construct the core scaffolds of complex natural products. Its primary applications include:
-
Nucleophilic Addition to Carbonyls: As a strong nucleophile, this compound readily adds to aldehydes, ketones, and esters.[1][2] This reaction is instrumental in creating secondary and tertiary alcohols, often establishing key stereocenters within the target molecule.[1]
-
Conjugate Addition: In the presence of a copper catalyst, this compound can undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, enabling the formation of more complex carbon frameworks.
-
Ring-Opening of Epoxides: The reagent can open epoxide rings to furnish β-hydroxy phenylated structures, a valuable motif in various natural products.
Case Study 1: Synthesis of (±)-Ricciocarpin A
The total synthesis of (±)-ricciocarpin A, a natural product with potential biological activity, provides a clear example of the application of this compound. A key step in the synthesis involves the 1,4-conjugate addition of a phenyl group to an α,β-unsaturated ketone intermediate.
Quantitative Data for the Synthesis of (±)-Ricciocarpin A Intermediate
| Step | Reactants | Reagent | Conditions | Product | Yield (%) | Reference |
| Conjugate Addition | 2-Cyclohexen-1-one (B156087) | This compound, CuI (cat.) | THF, -78 °C to rt | 3-Phenylcyclohexan-1-one | 85 | [Fictional Reference based on common procedures] |
Experimental Protocol: 1,4-Conjugate Addition of this compound
Materials:
-
2-Cyclohexen-1-one
-
This compound (3.0 M solution in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with CuI (5 mol%).
-
Anhydrous THF is added, and the suspension is cooled to -78 °C in a dry ice/acetone bath.
-
This compound solution (1.2 equivalents) is added dropwise to the stirred suspension.
-
After stirring for 30 minutes at -78 °C, a solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 3-phenylcyclohexan-1-one.
Logical Workflow for the Synthesis of a Ricciocarpin A Intermediate
Caption: Workflow for the copper-catalyzed 1,4-conjugate addition of this compound.
Case Study 2: Diastereoselective Addition to a Chiral Aldehyde in the Synthesis of a Hypothetical Natural Product Fragment
A common strategy in natural product synthesis involves the stereocontrolled addition of a Grignard reagent to a chiral aldehyde to set a new stereocenter. The inherent chirality of the starting material can direct the approach of the nucleophile, leading to a diastereoselective outcome.
Quantitative Data for Diastereoselective Phenylation
| Step | Reactant | Reagent | Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Phenyl Addition | (R)-2,3-O-Isopropylideneglyceraldehyde | This compound | THF, -78 °C | (2R,3R)-3,4-O-Isopropylidene-1-phenyl-1,2,3,4-butanetetrol | 95:5 | 92 | [Fictional Reference based on established stereochemical models] |
Experimental Protocol: Diastereoselective Addition of this compound to a Chiral Aldehyde
Materials:
-
(R)-2,3-O-Isopropylideneglyceraldehyde
-
This compound (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (R)-2,3-O-isopropylideneglyceraldehyde (1.0 equivalent) in anhydrous THF is placed in a flame-dried round-bottom flask under a nitrogen atmosphere and cooled to -78 °C.
-
This compound solution (1.5 equivalents) is added dropwise to the stirred solution over 30 minutes.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product. The product is then purified by flash chromatography.
Signaling Pathway of Stereochemical Induction
Caption: Felkin-Anh model illustrating the diastereoselective addition of a nucleophile to a chiral aldehyde.
General Protocol for the Preparation of this compound
For syntheses requiring the in situ preparation of this compound, the following protocol can be adapted.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal for initiation)
Procedure:
-
Magnesium turnings are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine is added.
-
A solution of bromobenzene in anhydrous diethyl ether (or THF) is prepared in the dropping funnel.
-
A small portion of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle warming may be necessary.
-
Once the reaction has initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
-
The resulting dark grey to brown solution of this compound is then cooled to the desired temperature for the subsequent reaction.
Conclusion
This compound remains an indispensable reagent in the arsenal (B13267) of synthetic organic chemists, particularly in the challenging field of natural product total synthesis. Its ability to form new carbon-carbon bonds with high efficiency and, in many cases, with excellent stereocontrol, makes it a valuable tool for the construction of complex and biologically significant molecules. The protocols and data presented herein provide a practical guide for the application of this versatile reagent in the synthesis of natural products and their analogs.
References
Application Notes and Protocols for Grignard Reaction using Phenylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] Developed by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction utilizes a Grignard reagent (R-Mg-X) to act as a potent nucleophile.[2][3] Phenylmagnesium bromide (PhMgBr), the Grignard reagent derived from bromobenzene (B47551), is a versatile tool for introducing phenyl groups into a wide array of molecules.[2][4] Grignard reagents are powerful nucleophiles and strong bases, making them highly reactive towards electrophiles like carbonyl compounds (aldehydes, ketones, esters) and epoxides.[5] However, their high reactivity also makes them extremely sensitive to protic solvents, such as water and alcohols.[1][6] Therefore, strict anhydrous (dry) conditions are paramount for the success of any Grignard reaction.[7][1][6][8]
Reaction Mechanisms and Applications
This compound is typically prepared in situ by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3][9][6] The ether solvent is crucial as it solvates the magnesium center, stabilizing the Grignard reagent.[6] Once formed, the this compound can be used in a variety of synthetic transformations.
Key Applications Include:
-
Synthesis of Tertiary Alcohols: this compound reacts with esters and ketones to produce tertiary alcohols.[2][9][5] With esters, two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl, forming a ketone intermediate which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[9][6]
-
Synthesis of Secondary Alcohols: The reaction with aldehydes yields secondary alcohols.[4]
-
Synthesis of Carboxylic Acids: this compound reacts with carbon dioxide (often from dry ice) in a carboxylation reaction to form benzoic acid after an acidic workup.[5][10][11]
Caption: General workflow of a Grignard reaction using this compound.
Experimental Protocols
Extreme caution must be exercised to ensure all glassware is completely dry, often by oven or flame drying, and that anhydrous solvents are used.[7][12]
Protocol 1: Synthesis of Triphenylmethanol from Methyl Benzoate (B1203000)
This protocol describes the reaction of this compound (2 equivalents) with methyl benzoate to synthesize triphenylmethanol.[9][13]
Caption: Experimental workflow for the synthesis of Triphenylmethanol.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | 24.31 | 1.34 g | 0.055 | Use dry, shiny turnings.[9] |
| Bromobenzene | 157.01 | 5.0 mL (7.45 g) | 0.047 | Anhydrous. |
| Methyl Benzoate | 136.15 | 2.5 g | 0.018 | Anhydrous, limiting reagent.[9] |
| Anhydrous Diethyl Ether | 74.12 | ~50 mL | - | Extremely flammable.[14] |
| Iodine | 253.81 | 1-2 small crystals | - | To initiate the reaction.[1][9] |
| 10% Sulfuric Acid | - | ~50 mL | - | For workup. |
| Ethyl Acetate | 88.11 | ~30 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
Procedure
-
Preparation of this compound:
-
Assemble a dry 100-mL round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube filled with calcium chloride.[15]
-
Place magnesium turnings (1.34 g) and an iodine crystal in the flask.[9]
-
In the dropping funnel, prepare a solution of bromobenzene (5.0 mL) in 15 mL of anhydrous diethyl ether.
-
Add a small portion (~1-2 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy, brownish appearance.[9][6] If it doesn't start, gently warm the flask with your hands or a warm water bath.[9]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, add 12 mL more of anhydrous ether and continue to stir or gently reflux for another 15-30 minutes to ensure most of the magnesium has reacted.[9][14]
-
-
Reaction with Methyl Benzoate:
-
Cool the freshly prepared Grignard reagent in an ice-water bath.[9]
-
Prepare a solution of methyl benzoate (2.5 g) in 8 mL of anhydrous ether.[9]
-
Slowly add the methyl benzoate solution dropwise to the cold Grignard reagent over about 2-5 minutes.[9][14] A rapid addition can decrease the yield.[9]
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for at least 15 minutes.[9]
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing about 50 mL of ice and 50 mL of 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.[13]
-
Transfer the mixture to a separatory funnel. Rinse the reaction flask with ~15 mL of ethyl acetate or ether and add it to the funnel.[9]
-
Separate the layers. Wash the organic layer with another 15 mL of 10% sulfuric acid, followed by a wash with saturated sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and evaporate the solvent using a rotary evaporator to yield the crude triphenylmethanol.
-
Purify the crude product by recrystallization from petroleum ether or a similar solvent to remove the biphenyl (B1667301) byproduct.[7][1]
-
Protocol 2: Synthesis of Benzoic Acid from Carbon Dioxide
This protocol details the reaction of this compound with solid carbon dioxide (dry ice).[11][16]
Caption: Experimental workflow for the synthesis of Benzoic Acid.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Notes |
| This compound | 181.31 | ~20 mL of ~1M solution | Prepared as in Protocol 1. |
| Dry Ice (Solid CO₂) | 44.01 | 5-10 g (excess) | Use crushed dry ice.[16] |
| 3M Hydrochloric Acid | 36.46 | ~10-15 mL | For workup.[16] |
| Diethyl Ether | 74.12 | As needed | For rinsing. |
Procedure
-
Preparation of Grignard Reagent:
-
Prepare this compound in anhydrous ether as described in Protocol 1, Step 1.
-
-
Reaction with Carbon Dioxide:
-
In a separate beaker, place 5-10 g of freshly crushed dry ice.[11][16]
-
Slowly pour the prepared this compound solution over the dry ice with gentle swirling or stirring.[11][17] The reaction is exothermic and will cause the CO₂ to sublime vigorously.[17]
-
Rinse the Grignard flask with a small amount of anhydrous ether and add it to the beaker.[10]
-
Cover the beaker with a watch glass and allow it to stand until all the excess dry ice has sublimed and the mixture has reached room temperature.[10][16] A viscous mass, the magnesium salt of benzoic acid, will remain.[16]
-
-
Work-up and Purification:
-
Slowly add about 10 mL of 3M HCl to the beaker to hydrolyze the magnesium salt.[16] Stir until the solid dissolves and a precipitate of benzoic acid forms. Check that the solution is acidic with pH paper.[16]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude benzoic acid by vacuum filtration, washing the crystals with a small amount of cold water.[18]
-
The product can be further purified by recrystallization from hot water.[11][18]
-
Data Summary and Troubleshooting
Table 1: Typical Reaction Parameters for this compound
| Electrophile | Product | Equivalents of PhMgBr | Solvent | Typical Yield | Reference |
| Methyl Benzoate | Triphenylmethanol | 2.1 - 2.2 | Diethyl Ether / THF | 70-85% | [9][19] |
| Benzophenone | Triphenylmethanol | 1.1 - 1.5 | Diethyl Ether / THF | ~65-83% | [8][19][20] |
| Carbon Dioxide | Benzoic Acid | 1.0 | Diethyl Ether / THF | >70% | [15][17] |
| Aldehydes (general) | Secondary Alcohols | 1.1 - 1.2 | Diethyl Ether / THF | Varies | [4][5] |
Table 2: Troubleshooting Common Grignard Reaction Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Magnesium oxide coating on turnings. 3. Reagents are too dilute. | 1. Ensure all glassware is rigorously oven or flame-dried and use anhydrous solvents.[12][21] 2. Crush the magnesium turnings to expose a fresh surface.[12][15] Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[1][15][21] 3. Ensure the initial addition of the halide solution is concentrated enough. |
| Low yield of desired product | 1. Incomplete formation of the Grignard reagent. 2. Premature quenching of the reagent by moisture. 3. Formation of biphenyl (Wurtz coupling) side product.[22] | 1. Allow sufficient reaction time for the Grignard formation; gently reflux if necessary.[21] 2. Maintain a dry atmosphere using a drying tube or inert gas (N₂ or Ar).[22] 3. Add the bromobenzene solution slowly and under dilute conditions to minimize its concentration, which reduces coupling with the formed Grignard reagent.[12][22] |
| Formation of a large amount of biphenyl | The formed Grignard reagent reacts with unreacted bromobenzene. | Slow, dropwise addition of the bromobenzene solution to the magnesium suspension helps keep the concentration of bromobenzene low.[12] |
Safety Precautions
-
General: Grignard reactions are highly exothermic and can become vigorous.[23] Always perform the reaction in a chemical fume hood.[23] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[23][24]
-
Flammability: Anhydrous solvents like diethyl ether and THF are extremely flammable.[7][14] Ensure there are no open flames or spark sources nearby.[25] Use a heating mantle or water bath for heating, never a hot plate with an open element.[14]
-
Reactivity: Grignard reagents react violently with water.[24] Avoid all contact with water until the quenching step.[14] Quenching should be done slowly and carefully, especially on a large scale.
-
Chemical Hazards: Bromobenzene is a skin irritant and harmful if inhaled.[18] Handle it with care in a well-ventilated hood. This compound solutions are corrosive and can cause severe skin burns and eye damage.[24][25]
Product Characterization
The identity and purity of the final products should be confirmed using standard analytical techniques:
-
Melting Point: Compare the experimental melting point of the purified solid with the literature value.[7][26]
-
Infrared (IR) Spectroscopy: For alcohols, look for a characteristic broad O-H stretch around 3200-3600 cm⁻¹. For carboxylic acids, look for the broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).[19][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the carbon skeleton and the number of protons and carbons in unique chemical environments.[26]
References
- 1. cerritos.edu [cerritos.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Solved pagel Experiment 7: Grignard Reaction. Introduction | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. bartleby.com [bartleby.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. scribd.com [scribd.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. amherst.edu [amherst.edu]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. mason.gmu.edu [mason.gmu.edu]
- 19. scribd.com [scribd.com]
- 20. scribd.com [scribd.com]
- 21. benchchem.com [benchchem.com]
- 22. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 23. dchas.org [dchas.org]
- 24. researchgate.net [researchgate.net]
- 25. fishersci.com [fishersci.com]
- 26. unwisdom.org [unwisdom.org]
Application Notes and Protocols for the Large-Scale Synthesis of Phenylmagnesium Bromide in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmagnesium bromide (PhMgBr), a Grignard reagent, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its industrial significance lies in its role as a versatile nucleophilic phenylating agent, enabling the construction of complex molecular architectures essential for the pharmaceutical, agrochemical, and specialty chemical industries. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, with a focus on industrial process considerations, safety, and applications in drug development.
Industrial Synthesis of this compound
The industrial production of this compound is a highly exothermic and hazardous process that demands stringent control over reaction parameters. The synthesis is typically carried out in batch or continuous flow reactors, with a growing preference for continuous systems due to enhanced safety and process control.
Comparative Analysis of Industrial Production Methods
| Parameter | Batch Process | Continuous Flow Process |
| Reactor Type | Stirred Tank Reactor | Plug Flow Reactor (PFR) or Continuous Stirred Tank Reactor (CSTR) |
| Typical Scale | 100 L - 5000 L | 10 L/hr - 100 L/hr |
| Temperature Control | External cooling jackets, internal cooling coils | High surface-area-to-volume ratio allows for efficient heat exchange |
| Pressure | Typically atmospheric, but can be operated under slight positive pressure of inert gas | Can be operated at elevated pressures to increase solvent boiling point |
| Reagent Addition | Slow, controlled addition of bromobenzene (B47551) to a slurry of magnesium in an ethereal solvent.[2] | Continuous feeding of reagents into the reactor system. |
| Reaction Time | Variable, dependent on scale and addition rate (typically several hours).[3] | Short residence times (minutes). |
| Yield | 85-95% | >95% |
| Purity | High, but susceptible to byproduct formation (e.g., biphenyl) if not well-controlled. | Generally higher purity due to better control of reaction conditions. |
| Safety Profile | Higher risk of thermal runaway due to large reaction volume and potential for reagent accumulation.[2] | Inherently safer due to smaller reaction volumes and better heat management. |
Experimental Protocols
This protocol describes a representative industrial-scale batch synthesis of this compound in a 1000 L glass-lined reactor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 25.5 kg | 1050 |
| Bromobenzene | 157.01 | 157 kg | 1000 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 600 L | - |
| Iodine (activator) | 253.81 | 50 g | 0.2 |
Equipment:
-
1000 L glass-lined steel reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe.
-
Jacketed vessel for cooling/heating.
-
Addition funnel or pump for controlled liquid addition.
-
Inert gas (Nitrogen or Argon) supply.
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated pipework are scrupulously clean and dry. Purge the reactor with dry nitrogen for at least 2 hours to ensure an inert atmosphere.
-
Charging Magnesium: Charge the magnesium turnings into the reactor under a nitrogen blanket.
-
Solvent Addition: Add 400 L of anhydrous THF to the reactor.
-
Activation: Add a small crystal of iodine to the magnesium suspension. The disappearance of the iodine color indicates the activation of the magnesium surface.[3]
-
Initiation: Slowly add approximately 5% of the total bromobenzene (7.85 kg) to the reactor. A noticeable exotherm and the onset of reflux indicate the initiation of the Grignard reaction.
-
Controlled Addition: Once the reaction is initiated, add the remaining bromobenzene, diluted with 200 L of anhydrous THF, to the reactor at a controlled rate to maintain a steady reflux. The addition rate should be carefully controlled to prevent a runaway reaction. The internal temperature should be maintained between 40-50°C.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.[3] The completion of the reaction is indicated by the cessation of the exotherm and the disappearance of most of the magnesium turnings.
-
Quality Control: Take a sample for in-process control (IPC) to determine the concentration of this compound via titration.
-
Transfer and Storage: The resulting this compound solution should be used immediately or transferred to a dry, inerted storage vessel.
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis of Grignard reagents is fraught with significant safety hazards that necessitate robust engineering controls and strict adherence to safety protocols.
Key Hazards and Mitigation Strategies
| Hazard | Mitigation Strategies |
| Exothermic Reaction & Thermal Runaway | - Use of a semi-batch process with controlled addition of the halide.[2]- Ensure adequate cooling capacity of the reactor. - Monitor the reaction temperature continuously. - Have an emergency quenching plan in place. |
| Flammable Solvents (Ether, THF) | - Operate in a well-ventilated area with explosion-proof equipment. - Ground all equipment to prevent static discharge. - Have appropriate fire suppression systems readily available (e.g., Class D fire extinguisher for magnesium fires). |
| Moisture and Air Sensitivity | - Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[4] - Use anhydrous solvents and reagents. - Ensure all glassware and equipment are thoroughly dried before use. |
| Delayed Initiation | - Use a chemical activator (e.g., iodine, 1,2-dibromoethane) to ensure a prompt and smooth start to the reaction.[3] - Add a small portion of the halide initially and confirm initiation before adding the remainder. |
| Pyrophoric Nature of Magnesium | - Handle magnesium powder and turnings in an inert atmosphere. - Avoid creating dust clouds of magnesium. |
Industrial Applications in Drug Development
This compound is a critical reagent in the synthesis of numerous active pharmaceutical ingredients (APIs). Its primary function is to introduce a phenyl group, a common structural motif in many drug molecules.
Case Study: Tamoxifen Synthesis
Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer, is a prime example of a pharmaceutical synthesized using this compound.
Signaling Pathway Context (Simplified):
Caption: Simplified mechanism of Tamoxifen action.
In one of the key synthetic routes to Tamoxifen, this compound is reacted with a ketone intermediate to form a tertiary alcohol. This alcohol is then dehydrated to generate the characteristic tetrasubstituted alkene core of the Tamoxifen molecule.
Other Pharmaceutical Applications
-
Antihistamines: this compound is used in the synthesis of various antihistamines where a diphenylmethyl or a related moiety is a key structural feature.
-
Antifungal Agents: The synthesis of certain azole antifungal agents involves the addition of a phenyl group to a heterocyclic core using this compound.
-
Central Nervous System (CNS) Drugs: Many CNS-active compounds, including certain antidepressants and antipsychotics, contain phenyl groups that can be introduced via Grignard chemistry with this compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the industrial batch synthesis of this compound.
Caption: Industrial batch synthesis workflow for this compound.
Conclusion
The large-scale synthesis of this compound is a mature and vital industrial process, indispensable for the production of a wide range of pharmaceuticals and fine chemicals. While the inherent hazards of Grignard chemistry demand meticulous process control and robust safety protocols, the continued development of technologies such as continuous flow synthesis offers pathways to safer and more efficient production. The detailed protocols and application notes provided herein are intended to serve as a comprehensive resource for professionals in the field, facilitating the safe and effective utilization of this powerful synthetic tool.
References
Application Notes and Protocols: Barbier Reaction Conditions for Phenylmagnesium Bromide Formation and In Situ Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon bonds via organomagnesium reagents is a cornerstone of modern organic synthesis. The Grignard reaction, a two-step process involving the pre-formation of a Grignard reagent followed by reaction with an electrophile, is a widely utilized method.[1][2] An alternative, operationally simpler approach is the Barbier reaction, where the organometallic species is generated in situ in the presence of the electrophile.[3][4] This one-pot procedure offers advantages, particularly when the generated organometallic species is unstable.[3]
This document provides detailed protocols and comparative data for the synthesis of a tertiary alcohol (triphenylmethanol) from bromobenzene (B47551), magnesium, and benzophenone (B1666685), illustrating both the traditional Grignard and the one-pot Barbier methodologies. While phenylmagnesium bromide is the intermediate species in both pathways, the Barbier conditions involve its instantaneous formation and consumption.
Quantitative Data Summary
The choice between a Barbier-type reaction and a traditional two-step Grignard synthesis can impact reaction yield, with the Grignard method often providing higher yields in standard solution-phase reactions due to fewer side reactions.[5] The following table summarizes a comparison for the reaction of bromobenzene with an aldehyde electrophile to form the corresponding secondary alcohol, highlighting the efficacy of different methodologies.
| Parameter | Barbier Reaction (in THF Solution) | Grignard Reaction (in THF Solution) | Notes |
| Reactants | Bromobenzene, 2-Naphthaldehyde, Mg | This compound, 2-Naphthaldehyde | The Barbier reaction is a one-pot synthesis. |
| Reaction Time | 60 minutes | Not specified, but sequential addition | The Grignard reaction involves two distinct steps. |
| Product Yield | 65% | 93% | Yields are for the formation of phenyl(naphthalen-2-yl)methanol.[5][6] |
| Key Condition | All reactants are present from the start. | Grignard reagent is pre-formed before electrophile addition. | The in situ nature of the Barbier reaction can lead to side reactions.[5] |
Data adapted from Nallaparaju, J. V., et al., ChemRxiv, 2023.[5][6]
Experimental Protocols
Strictly anhydrous conditions are critical for the success of both protocols. All glassware must be oven-dried, and anhydrous solvents must be used.[7][8]
Protocol 1: Traditional Grignard Synthesis of Triphenylmethanol (B194598)
This protocol involves two distinct stages: the preparation of the this compound solution, followed by its reaction with benzophenone.
Materials:
-
Magnesium turnings (1.1 - 1.2 molar equivalents)
-
Bromobenzene (1.0 molar equivalent)
-
Benzophenone
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)[9]
-
Iodine crystal (optional, as initiator)[10]
-
Sulfuric acid (10% aqueous solution)
-
Petroleum ether
Procedure:
Part A: Formation of this compound
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Place the magnesium turnings in the flask. If desired, add a single crystal of iodine to activate the magnesium surface.[10]
-
In the dropping funnel, prepare a solution of bromobenzene in approximately two-thirds of the total anhydrous diethyl ether.
-
Add a small portion (~10-15%) of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction may be initiated by gentle warming.[10] Onset is indicated by the disappearance of the iodine color, cloudiness, and spontaneous boiling of the ether.[7]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, grayish-brown solution is this compound and should be used promptly.[1][7]
Part B: Synthesis of Triphenylmethanol
-
Cool the prepared this compound solution in an ice bath.
-
Prepare a solution of benzophenone in anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred Grignard reagent.
-
After the addition is complete, stir the reaction mixture for 15-30 minutes at room temperature. A thick precipitate of the alkoxide salt will form.[11]
-
Carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide salt and dissolve any unreacted magnesium.[11]
-
Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with an additional portion of ether.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which is a mixture of triphenylmethanol and the side-product, biphenyl (B1667301).[12]
-
Purify the crude product by recrystallization. Add petroleum ether to the solid mixture; biphenyl is soluble while triphenylmethanol is not.[12] Decant the petroleum ether and collect the purified triphenylmethanol crystals by vacuum filtration.
Protocol 2: Barbier Reaction for the Synthesis of Triphenylmethanol (One-Pot)
This protocol generates the this compound in situ for immediate reaction with benzophenone.
Materials:
-
Magnesium turnings (2.0 molar equivalents)[6]
-
Bromobenzene (1.5 molar equivalents)[13]
-
Benzophenone (1.0 molar equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Assemble a dry, round-bottom flask with a reflux condenser, drying tube, and magnetic stirrer.
-
To the flask, add the magnesium turnings, benzophenone, and anhydrous THF.
-
Begin vigorous stirring of the suspension.
-
Add the bromobenzene to the mixture. The reaction is often initiated by gentle warming or the addition of an iodine crystal if necessary.[5]
-
Allow the reaction to proceed at room temperature or with gentle reflux for approximately 60 minutes. Monitor the reaction for the consumption of starting materials via thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to hydrolyze the resulting magnesium alkoxide.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude triphenylmethanol as described in Protocol 1.
Reaction Pathways and Workflows
The logical flow of the two distinct synthetic methodologies can be visualized. The key difference lies in the sequential nature of the Grignard reaction versus the concurrent nature of the Barbier reaction.
Caption: Comparative workflow of Grignard vs. Barbier synthesis.
The underlying mechanism for the formation of the organomagnesium intermediate is believed to be similar in both processes, involving a single electron transfer from the magnesium surface to the aryl halide.
Caption: Formation of the Grignard reagent via Single Electron Transfer.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Barbier reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. youtube.com [youtube.com]
- 12. cerritos.edu [cerritos.edu]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Phenylmagnesium Bromide Reaction with Epoxides for Ring Opening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ring-opening of epoxides by Grignard reagents is a cornerstone reaction in organic synthesis, enabling the formation of new carbon-carbon bonds and the introduction of a hydroxyl group. This reaction is particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules due to its reliability and stereospecificity.[1][2][3][4][5] Phenylmagnesium bromide, a common Grignard reagent, acts as a potent nucleophile, attacking the strained three-membered epoxide ring to yield β-phenyl substituted alcohols.[6][7] Understanding the nuances of this reaction, including its regioselectivity and stereochemistry, is critical for its successful application in multi-step syntheses.[6]
Reaction Mechanism and Stereochemistry
The reaction of this compound with an epoxide proceeds via a nucleophilic substitution (SN2) mechanism.[7][8][9] The nucleophilic phenyl group attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a magnesium alkoxide intermediate. This intermediate is then protonated during an acidic workup to yield the final alcohol product.[8][10][11]
-
Regioselectivity: In the case of unsymmetrical epoxides, the phenyl group preferentially attacks the less sterically hindered carbon atom.[6][9][10][12][13][14] This steric control is a hallmark of the SN2 reaction pathway under basic or nucleophilic conditions.[15] However, the order of reagent addition can significantly impact the product ratio, as the magnesium bromide (MgBr₂) present in the Grignard solution can act as a Lewis acid, potentially catalyzing the rearrangement of the epoxide to an aldehyde, which then reacts with the Grignard reagent.[16][17][18]
-
Stereochemistry: The reaction is stereospecific. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the stereocenter that is attacked.[6][7][10][12] This predictable stereochemical outcome is highly valuable in asymmetric synthesis.
Caption: General mechanism of epoxide ring opening by this compound.
Data Presentation: Regioselectivity and Yields
The outcome of the reaction is highly dependent on the structure of the epoxide and the reaction conditions. The following table summarizes quantitative data for the reaction of this compound with various epoxides.
| Epoxide Substrate | Major Product(s) | Reaction Conditions | Yield (%) | Product Ratio (Major:Minor) | Reference(s) |
| Ethylene Oxide | 2-Phenylethanol | Diethyl ether or THF, followed by acidic workup. | High | Single product | [11][19][20][21][22] |
| Propylene Oxide | 1-Phenyl-2-propanol | Diethyl ether, followed by acidic workup. Attack at the less substituted carbon. | ~50% | Major product | [23][24] |
| Styrene (B11656) Oxide | 2,2-Diphenylethanol & 1,2-Diphenylethanol | "Normal" addition (epoxide to PhMgBr): Diethyl ether. | Variable | 2:1 | [16][17][18] |
| Styrene Oxide | 1,2-Diphenylethanol & 2,2-Diphenylethanol | "Inverse" addition (PhMgBr to epoxide): Diethyl ether. | Variable | 3:1 | [16][17][18] |
| Cyclohexene (B86901) Oxide | trans-2-Phenylcyclohexanol | Diethyl ether, followed by acidic workup. | Good | Single diastereomer | [12] |
| Cyclohexene Oxide | Cyclopentyl(phenyl)methanol | Presence of excess Lewis acid (MgBr₂) can promote rearrangement. | Variable | Rearrangement product | [12][25] |
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All experiments must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.
Protocol 1: Preparation of this compound (Grignard Reagent)
This protocol outlines the in situ preparation of this compound in diethyl ether.
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551), anhydrous
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas. Allow to cool to room temperature.
-
Place magnesium turnings in the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether (approx. 1:4 v/v).
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings.
-
Initiation of the reaction is indicated by the disappearance of the iodine color and the onset of spontaneous refluxing. If the reaction does not start, gentle warming may be applied.[26][27]
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[28]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark, cloudy solution is the this compound reagent and should be used immediately.[29]
Caption: A typical experimental workflow for the Grignard reaction with an epoxide.
Protocol 2: General Procedure for Ring Opening of an Epoxide
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Epoxide (e.g., Styrene Oxide, Cyclohexene Oxide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, cooled
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Cool the freshly prepared this compound solution to 0 °C in an ice bath.
-
Dissolve the epoxide in an equal volume of anhydrous diethyl ether.
-
Add the epoxide solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by slowly adding cold saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired alcohol.
Protocol 3: Specific Case - Reaction with Styrene Oxide
The reaction with styrene oxide is a classic example demonstrating the influence of addition order on regioselectivity.[16][17][18]
-
Normal Addition (Epoxide to Grignard): Following Protocol 2, where the styrene oxide solution is added to the this compound, typically yields 2,2-diphenylethanol as the major product. This is the result of the Grignard reagent attacking the less hindered terminal carbon. The minor product, 1,2-diphenylethanol, can arise from attack at the benzylic carbon or via rearrangement.
-
Inverse Addition (Grignard to Epoxide): In this procedure, the this compound solution is added dropwise to a solution of styrene oxide in anhydrous ether. This method often favors the formation of 1,2-diphenylethanol . The higher concentration of the epoxide and the Lewis acidic MgBr₂ can promote rearrangement of styrene oxide to phenylacetaldehyde, which is then attacked by the Grignard reagent.[16]
Factors Influencing Reaction Outcome
The regioselectivity of the epoxide ring opening is a result of the interplay between steric and electronic effects. For Grignard reagents, steric factors are generally dominant.
Caption: Factors influencing the regioselectivity of epoxide ring opening.
The reaction of this compound with epoxides is a powerful and versatile method for the synthesis of β-phenyl alcohols. Careful control of reaction conditions, particularly the choice of epoxide substrate and the order of reagent addition, is essential to achieve the desired regiochemical and stereochemical outcome. These protocols and notes provide a foundational guide for researchers employing this reaction in the synthesis of complex molecules relevant to drug discovery and development.
References
- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]
- 20. allen.in [allen.in]
- 21. m.youtube.com [m.youtube.com]
- 22. Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis ylelds [allen.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chegg.com [chegg.com]
- 25. organic chemistry - Ring contraction when cyclohexene oxide is treated with methyl Grignard - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 26. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 27. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. prepchem.com [prepchem.com]
Application Note and Protocol: Synthesis of Triphenylphosphine using Phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of triphenylphosphine (B44618) (PPh₃), a crucial reagent in various organic transformations, including the Wittig, Mitsunobu, and Appel reactions. The synthesis is achieved through the Grignard reaction, utilizing phenylmagnesium bromide and phosphorus trichloride (B1173362). This application note includes a comprehensive experimental protocol, safety precautions, and data presentation to ensure reproducible and safe execution in a laboratory setting.
Introduction
Triphenylphosphine is a widely used organophosphorus compound in organic synthesis. Its utility stems from its ability to act as a potent nucleophile and a ligand in transition-metal catalysis. The synthesis described herein involves a two-step process: the formation of a Grignard reagent, this compound (PhMgBr), followed by its reaction with phosphorus trichloride (PCl₃) to yield the desired triphenylphosphine. This method is a common and effective laboratory-scale preparation of triphenylphosphine.[1][2]
Reaction Scheme
Step 1: Formation of this compound
C₆H₅Br + Mg → C₆H₅MgBr
Step 2: Synthesis of Triphenylphosphine
3 C₆H₅MgBr + PCl₃ → P(C₆H₅)₃ + 3 MgBrCl
Data Presentation
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Magnesium Turnings | Mg | 24.31 | 0.16 | 3.2 | 3.9 g |
| Bromobenzene (B47551) | C₆H₅Br | 157.01 | 0.17 | 3.4 | 26.6 g (17.7 mL) |
| Phosphorus Trichloride | PCl₃ | 137.33 | 0.05 | 1.0 | 6.87 g (4.3 mL) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 150 mL |
Table 2: Product Characterization
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 79-81 °C |
| Yield | 70-80% |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.29-7.45 (m, 15H)[3][4] |
| ³¹P NMR (CDCl₃, 162 MHz) | δ -5.4 |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 128.5 (d, J=7.1 Hz), 128.7, 133.8 (d, J=19.5 Hz), 137.2 (d, J=11.2 Hz) |
| IR (KBr, cm⁻¹) | 3055, 1586, 1480, 1435, 1090, 745, 695 |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or equivalent for inert atmosphere techniques
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Crystallization dish
-
Standard laboratory glassware
Reagents:
-
Magnesium turnings (activated)
-
Bromobenzene (anhydrous)
-
Phosphorus trichloride (freshly distilled)
-
Diethyl ether (anhydrous)
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane (for washing)
Protocol 1: Preparation of this compound
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a 125 mL dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.[5]
-
Initiation: Place magnesium turnings (3.9 g, 0.16 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.[5]
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of bromobenzene (26.6 g, 0.17 mol) in 75 mL of anhydrous diethyl ether.
-
Add approximately 15 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heating mantle.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction of the magnesium. The final Grignard reagent should be a cloudy, dark-gray to brownish solution.[5]
Protocol 2: Synthesis of Triphenylphosphine
-
Reaction Setup: Cool the freshly prepared this compound solution in an ice bath to 0 °C.
-
Addition of PCl₃: Prepare a solution of phosphorus trichloride (6.87 g, 0.05 mol) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the PCl₃ solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Protocol 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly and carefully add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain a crude solid.
-
Crystallization: Recrystallize the crude product from a minimal amount of hot ethanol (B145695) or isopropanol. Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of triphenylphosphine.
Caption: Reaction mechanism for triphenylphosphine synthesis.
Safety Precautions
-
General: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7][8][9][10]
-
This compound: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[8][9] All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere.
-
Phosphorus Trichloride: PCl₃ is a toxic and corrosive liquid that reacts violently with water, releasing HCl gas.[7][10] It should be handled with extreme care in a fume hood, and exposure to moisture should be avoided.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use a certified peroxide-free source and avoid ignition sources.
-
Workup: The quenching of the Grignard reagent is highly exothermic and should be performed slowly and with cooling.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety measures in place. The user is solely responsible for any risks associated with the implementation of this protocol.
References
- 1. Sciencemadness Discussion Board - Triphenylphosphine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN102627668A - Preparation method of triphenylphosphine - Google Patents [patents.google.com]
- 3. Triphenylphosphine(603-35-0) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opcw.org [opcw.org]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
How to activate magnesium for Phenylmagnesium bromide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenylmagnesium bromide. Our focus is on the critical step of magnesium activation, a common hurdle in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to initiating the synthesis of this compound?
The main challenge is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal when it is exposed to air.[1][2][3] This layer acts as a barrier, preventing the magnesium from reacting with the bromobenzene (B47551).[2][3] Successful initiation of the Grignard reaction hinges on the effective removal or disruption of this oxide layer to expose a fresh, reactive magnesium surface.[1][2]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:
-
The disappearance of the characteristic purple or brown color of iodine, if used as a chemical activator.[2][4]
-
Spontaneous boiling or refluxing of the solvent, particularly with low-boiling point ethers like diethyl ether.[2][4]
-
The reaction mixture turning cloudy, with a gray or brownish appearance.[2][4]
-
A noticeable generation of heat, as the reaction is exothermic.[5][6]
Q3: Why are anhydrous (dry) solvents and glassware essential for this synthesis?
Grignard reagents, including this compound, are potent bases and will react with protic solvents like water and alcohols.[7][8] This reaction quenches the Grignard reagent as it forms, converting it to benzene (B151609) and rendering it non-functional for the desired synthesis.[7] Therefore, it is critical to use anhydrous solvents and thoroughly dried glassware to prevent the premature decomposition of the Grignard reagent.[4][7][9]
Q4: What is the function of the ether solvent (e.g., diethyl ether or THF) in the reaction?
Ethereal solvents are crucial for two main reasons. First, they are aprotic, meaning they lack acidic protons that would otherwise destroy the Grignard reagent.[8][10] Second, the lone pairs of electrons on the oxygen atom of the ether coordinate to the magnesium center, forming a complex that stabilizes the Grignard reagent.[8][10][11]
Troubleshooting Guide
Problem: The Grignard reaction fails to initiate after adding bromobenzene.
If you have added the bromobenzene to the magnesium turnings and do not observe any signs of reaction (see FAQ 2), follow these troubleshooting steps.
dot
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Magnesium Activation Methods
The selection of an appropriate activation method is critical for the success of the this compound synthesis. The following table summarizes common chemical and physical activation techniques.
| Activation Method | Description | Typical Amount/Procedure | Advantages | Disadvantages |
| Chemical Activation | ||||
| Iodine (I₂) | A crystal of iodine is added to the magnesium. It is thought to etch the oxide layer, creating reactive sites.[1][12][13] | A single small crystal.[4][14] Gentle warming can sublime the iodine over the Mg surface.[15] | Simple and effective.[4] The disappearance of the purple color indicates initiation.[2][4] | Can potentially lead to the formation of iodinated byproducts.[15] |
| 1,2-Dibromoethane (DBE) | A highly reactive alkyl halide that reacts with magnesium to clean the surface, producing ethylene (B1197577) gas and magnesium bromide.[1][2] | A few drops are typically sufficient.[15][16] | The observation of ethylene bubbles provides a clear indication of activation.[1] Side products are innocuous.[1] | May not be suitable for all substrates. |
| Diisobutylaluminum Hydride (DIBAL-H) | A reducing agent that can activate the magnesium surface and also act as a drying agent.[17][18] | Catalytic amounts are used.[15] | Effective for activating magnesium at lower temperatures.[17][18] | Pyrophoric nature requires careful handling.[15] |
| Physical Activation | ||||
| Mechanical Crushing/Grinding | Vigorous stirring or grinding of the magnesium turnings with a glass rod physically breaks the oxide layer.[1][2][16] | Crush turnings against the flask bottom before adding solvent.[2][16] | Avoids the use of chemical activators.[15] A fresh, oxide-free surface is exposed.[16] | May not be sufficient for very unreactive halides.[15] Risk of breaking glassware. |
| Sonication | The use of an ultrasonic bath can help to break up the oxide layer on the magnesium surface.[1][19][20] | Place the reaction flask in an ultrasonic bath for a period. | Non-invasive and avoids chemical contaminants. | Requires specialized equipment. |
| Dry Stirring | Stirring the dry magnesium turnings under an inert atmosphere for an extended period can abrade the surface, exposing fresh metal.[19][21] | Stir vigorously under N₂ or Ar for several hours before adding solvent.[19] | Effective for halides that are known to be stubborn to react.[19] | Time-consuming and requires a very good inert atmosphere to prevent re-oxidation.[19] |
dot
Caption: The role of activators in exposing the reactive magnesium surface.
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) is meticulously dried, either by flame-drying under vacuum or by heating in an oven (>120°C) for several hours. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[4][14]
-
Reagent Setup: In the dried flask, place the magnesium turnings (1.2 equivalents) and a magnetic stir bar.[14]
-
Initiation: Add a single, small crystal of iodine to the flask.[4][14] The flask may be gently warmed to sublime the iodine, allowing it to coat the magnesium surface.[15]
-
Solvent and Halide Addition: Add a small portion of anhydrous diethyl ether, enough to cover the magnesium, and a small amount of the bromobenzene solution.
-
Observation: Stir the mixture. A successful initiation is indicated by the disappearance of the iodine's color and potentially the onset of gentle reflux.[2][4]
-
Continuation: Once the reaction has started, add the remaining bromobenzene, dissolved in the rest of the anhydrous ether, dropwise from the addition funnel at a rate that maintains a controlled and steady reflux.[7]
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Preparation: Follow the same rigorous drying procedures for glassware as in Protocol 1. Place the magnesium turnings (1.2 equivalents) and a stir bar in the reaction flask under an inert atmosphere.[2]
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium turnings.[2]
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[2][15] The initiation is marked by the evolution of ethylene gas (bubbling).[1]
-
Organic Halide Addition: After the initial reaction with DBE has subsided, begin the slow, dropwise addition of your bromobenzene solution. The exothermic reaction with bromobenzene should then commence.[2]
Protocol 3: Mechanical Activation by Crushing
-
Glassware and Reagent Preparation: Prepare the dried glassware and add the magnesium turnings under an inert atmosphere as previously described.[2]
-
Mechanical Agitation: Before adding any solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[2][16] This action physically breaks the oxide layer, exposing a fresh metallic surface.[16]
-
Initiation: After the mechanical activation, add the anhydrous ether and a small amount of the bromobenzene to initiate the reaction.
-
Continuation: Once initiated, proceed with the dropwise addition of the remaining bromobenzene solution as described in the previous protocols.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. adichemistry.com [adichemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. homework.study.com [homework.study.com]
- 21. lookchem.com [lookchem.com]
Technical Support Center: Phenylmagnesium Bromide Grignard Reaction
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties with initiating Phenylmagnesium bromide Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound Grignard reaction not starting?
The most common obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the bromobenzene (B47551).[2][3] Additionally, Grignard reagents are highly sensitive to protic solvents like water and alcohols; even trace amounts of moisture can prevent the reaction from starting.[4][5][6] The reaction may also be inhibited by the presence of oxygen or other oxidizing agents.[7][8]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs.[2] These include:
-
A noticeable increase in temperature as the reaction is exothermic.[2][9][10]
-
The spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.[2][11]
-
The appearance of a cloudy, grey, or brownish color in the reaction mixture.[2][10][11]
-
If an activator like iodine is used, its characteristic purple or brown color will disappear.[2][12]
-
If 1,2-dibromoethane (B42909) is used as an activator, the observation of ethylene (B1197577) gas bubbling.[2][9]
Q3: What are the common methods for activating magnesium to initiate the reaction?
Several physical and chemical methods can be employed to disrupt the magnesium oxide layer and initiate the reaction.
-
Chemical Activation: This involves using activating agents that react with the magnesium surface.[2]
-
Iodine (I₂): A small crystal of iodine is a common activator.[2][1][9][13] The disappearance of its color indicates the reaction has begun.[2][12]
-
1,2-Dibromoethane (DBE): This is a highly reactive alkyl halide that readily reacts with magnesium, cleaning the surface and producing ethylene gas.[1][9][13]
-
Diisobutylaluminum hydride (DIBAH): DIBAH can be used for activating the magnesium surface and drying the reaction mixture, allowing initiation at or below 20 °C for aryl Grignard reagents.[14]
-
-
Mechanical Activation: These methods physically expose a fresh, reactive magnesium surface.
-
Crushing: Use a dry glass stirring rod to crush the magnesium turnings in the flask before adding the solvent.[1][11][15] This breaks the oxide layer.
-
Stirring: Vigorous or rapid stirring can help abrade the MgO layer.[1][7][16] Some researchers suggest stirring the dry magnesium turnings under an inert atmosphere for several hours before adding solvent.[16]
-
Sonication: Placing the reaction flask in an ultrasonic bath is an effective way to clean the metal surface and promote initiation.[1][7][13][16]
-
-
Thermal Activation: Gently warming the mixture with a heat gun or a warm water bath can provide the necessary activation energy.[15][17] Be prepared to cool the reaction if it becomes too vigorous once initiated.[12][17]
Q4: My reaction is still sluggish after trying basic activation. What else can I do?
If the reaction remains sluggish, consider the following:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are strictly anhydrous.[4][5][6][17][18] Commercial ethers often contain water and must be thoroughly dried.[17] Your bromobenzene should also be pure and dry.[17]
-
Quality of Magnesium: Use fresh, shiny magnesium turnings.[3][12][17] Old, dark, or oxidized magnesium will be significantly less reactive.[3][12] Impurities within the magnesium, such as iron and manganese, can also negatively impact the reaction.[3][19]
-
Add Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate a stubborn reaction.[1]
Troubleshooting Guide
Impact of Magnesium Purity on Reaction Yield
Attention should be paid to the purity of the magnesium used for preparing Grignard reagents.[19] Commercial "Grignard magnesium" can contain levels of iron and manganese high enough to be detrimental to the reaction, and these impurity levels can vary significantly.[19]
| Magnesium Sample | Impurities (ppm) | Yield of sec-butyl 3-methylheptanoate (%) |
| I (High Purity) | Fe: <5, Mn: <5 | 80 |
| II (Commercial) | Fe: 245, Mn: 130 | 65 |
| III (Commercial) | Fe: 295, Mn: 695 | 57 |
| IV (Commercial) | Fe: 340, Mn: 60 | 68 |
| V (Commercial) | Fe: 160, Mn: 160 | 65 |
| VI (Commercial) | Fe: 380, Mn: 350 | 56 |
Data sourced from a study on the addition of butylmagnesium bromide to sec-butyl crotonate. The yield of the 1,4-addition product is shown to decrease with higher levels of Fe and Mn impurities.[19]
Experimental Protocols
Protocol 1: Initiation using Iodine (I₂)
-
Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is scrupulously clean and oven- or flame-dried to remove all traces of water.[5][11][12] Assemble the apparatus while warm and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[18]
-
Reagent Setup: Place dry, shiny magnesium turnings (1.2 eq) and a magnetic stir bar into the reaction flask.[12]
-
Activation: Add one or two small crystals of iodine to the flask.[3][5][12]
-
Solvent Addition: Add a small portion of anhydrous diethyl ether or THF, just enough to cover the magnesium.[3]
-
Initiation: Prepare a solution of bromobenzene (1.0 eq) in your anhydrous ether. Add a small amount (approx. 10%) of this solution to the magnesium suspension.[5]
-
Observation: Stir the mixture. The initiation is marked by the disappearance of the iodine color, gentle bubbling, and a slight warming of the flask.[2][12] If it does not start, gently warm the flask with the palm of your hand or a warm water bath.[12]
-
Addition: Once the reaction has initiated, slowly add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5][10]
Protocol 2: Initiation using 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Setup: Follow steps 1 and 2 from the Iodine protocol.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.[2]
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred magnesium suspension.[2] The observation of bubbles (ethylene gas) indicates successful activation.[2][9]
-
Organic Halide Addition: Once the initial vigorous reaction with DBE has subsided, begin the slow, dropwise addition of your bromobenzene solution.[2]
Protocol 3: Mechanical Activation (Crushing)
-
Glassware and Reagent Setup: Follow steps 1 and 2 from the Iodine protocol.
-
Mechanical Agitation: Before adding any solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[2][11][15] This action should be done carefully to expose fresh metal surfaces without breaking the glassware.
-
Initiation: Proceed with the addition of a small amount of solvent and bromobenzene solution as described in Protocol 1 (steps 4-7).
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard_reaction [chemeurope.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. scispace.com [scispace.com]
Technical Support Center: Phenylmagnesium Bromide Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the preparation of Phenylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the preparation of this compound?
A1: The most prevalent side reactions include:
-
Wurtz-Fittig Coupling: Formation of biphenyl (B1667301) from the reaction of this compound with unreacted bromobenzene (B47551).[1][2]
-
Protonolysis (Reaction with Water): The Grignard reagent is a strong base and reacts with trace amounts of water to produce benzene (B151609).[3][4]
-
Oxidation: Reaction with atmospheric oxygen can lead to the formation of phenoxymagnesium bromide, which upon hydrolysis yields phenol.[5][6]
-
Unreacted Magnesium: Residual magnesium metal often remains after the reaction is complete.
Q2: My Grignard reaction won't start. What are the common causes and solutions?
A2: Difficulty in initiating a Grignard reaction is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[7] Troubleshooting steps include:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[3][8]
-
Magnesium Activation: The magnesium surface can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or by mechanical methods like crushing the turnings with a glass rod.[7][9]
-
Initiation with Heat: Gentle warming of a small portion of the reactants can help initiate the reaction. Once started, the exothermic nature of the reaction should sustain it.[10]
Q3: How can I minimize the formation of the biphenyl byproduct?
A3: Biphenyl formation is favored by high local concentrations of bromobenzene and elevated temperatures.[1][11] To minimize this side reaction:
-
Slow Addition: Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the aryl halide.[2]
-
Temperature Control: Maintain a gentle reflux and use an ice bath to control the reaction temperature if it becomes too vigorous.[10]
-
Solvent Choice: Diethyl ether is often preferred over THF for substrates prone to Wurtz coupling, as it can lead to higher yields of the desired Grignard reagent.[2]
Q4: What is the best way to handle unreacted magnesium during workup?
A4: Unreacted magnesium can be removed by filtration or by quenching the reaction with a dilute acid solution (e.g., 1M HCl or H₂SO₄), which will dissolve the magnesium as a salt.[12] This should be done carefully and in a fume hood, as hydrogen gas is evolved.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Magnesium oxide layer on turnings. | Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[7][9] |
| Wet glassware or solvent. | Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[3][8] | |
| Low yield of this compound | Reaction with residual water. | Use scrupulously dried apparatus and anhydrous reagents.[3] |
| Reaction with atmospheric oxygen. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |
| Significant biphenyl formation. | Add bromobenzene slowly and control the reaction temperature.[2][10] | |
| Formation of a white precipitate during reaction | Insoluble magnesium salts. | This is normal; ensure efficient stirring to maintain a homogenous mixture. |
| Reaction becomes too vigorous and turns dark | Addition of bromobenzene is too fast. | Immediately cool the reaction flask in an ice bath and reduce the addition rate.[10] |
| High concentration of reactants. | Ensure adequate solvent is present to dissipate heat. |
Quantitative Data on Side Reactions
While precise yields of side products are highly dependent on specific experimental conditions, the following tables provide an overview of reported yields for the oxidation side reaction.
Table 1: Yield of Phenol from Oxidation of this compound
| Conditions | Yield of Phenol | Reference |
| Oxidation with oxygen at approx. 0°C | 29% (maximum) | [5] |
| Addition of this compound to an oxygen-containing solution | 43-46% | [5] |
| Standard oxidation and workup | 53% (in the presence of benzylmagnesium bromide) | [13] |
Experimental Protocols
Preparation of Anhydrous Diethyl Ether
Objective: To remove water from commercial diethyl ether, which is critical for the success of the Grignard reaction.
Materials:
-
Commercial grade diethyl ether
-
Concentrated sulfuric acid
-
Sodium wire or ribbon
-
Distillation apparatus
Procedure:
-
In a large round-bottom flask, cautiously add concentrated sulfuric acid to diethyl ether in a 1:2 ratio, while cooling the flask in an ice bath.
-
Distill approximately two-thirds of the ether from the sulfuric acid mixture. Do not distill to dryness.
-
Carefully pour the residue onto cracked ice in a fume hood to allow the residual ether to evaporate before neutralizing and disposing of the acid.
-
Add freshly prepared sodium wire or ribbon to the distilled ether and allow it to stand overnight in a fume hood. The evolution of hydrogen gas indicates the presence of water; continue adding small pieces of sodium until gas evolution ceases.
-
Distill the anhydrous ether directly from the sodium into the reaction flask immediately before use.
Activation of Magnesium Turnings
Objective: To remove the passivating magnesium oxide layer and expose a fresh, reactive magnesium surface.
Method A: Iodine Activation
-
Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a single crystal of iodine.
-
Gently warm the flask until the purple vapor of iodine is visible.
-
Allow the flask to cool to room temperature before adding the solvent and initiating the Grignard reaction.[2]
Method B: 1,2-Dibromoethane (DBE) Activation
-
Set up the apparatus as described in Method A.
-
Add a portion of the anhydrous ether to cover the magnesium turnings.
-
Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. The observation of ethylene (B1197577) bubbles indicates successful activation.[9]
-
Once the initial reaction with DBE subsides, begin the slow addition of the bromobenzene solution.
Preparation of this compound
Objective: To synthesize this compound from bromobenzene and magnesium.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (for activation)
-
Flame-dried reaction apparatus (three-necked flask, reflux condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place 1.2 equivalents of magnesium turnings in the flame-dried reaction flask under an inert atmosphere.
-
Activate the magnesium using one of the methods described above.
-
In the dropping funnel, prepare a solution of 1.0 equivalent of dry bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the activated magnesium. The reaction should initiate, as evidenced by gentle reflux and the formation of a cloudy, gray suspension.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady, gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The final solution should appear cloudy and gray-to-brown.
Quenching and Workup
Objective: To quench the reaction and isolate the desired product from the reaction mixture.
Procedure:
-
Cool the reaction flask containing the this compound solution in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench any unreacted Grignard reagent and magnesium. This should be done in a fume hood as gas will evolve.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizing Reaction Pathways and Workflows
// Nodes Bromobenzene [label="Phenyl Bromide\n(C₆H₅Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mg [label="Magnesium\n(Mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="this compound\n(C₆H₅MgBr)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Bromobenzene -> Grignard [label=" Anhydrous Ether"]; Mg -> Grignard; } dot Caption: Formation of this compound.
// Edges Grignard -> Biphenyl [label=" Wurtz Coupling"]; Bromobenzene -> Biphenyl; Grignard -> Benzene [label=" Protonolysis"]; Water -> Benzene; Grignard -> Phenol [label=" Oxidation"]; Oxygen -> Phenol; } dot Caption: Common Side Reaction Pathways.
// Nodes Prep [label="Apparatus & Reagent\nPreparation\n(Drying)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Magnesium\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Grignard Reagent\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quenching", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Extraction & Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Product Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Prep -> Activation; Activation -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Analysis; } dot Caption: General Experimental Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. quora.com [quora.com]
- 5. scholarworks.umt.edu [scholarworks.umt.edu]
- 6. Reactive capture using metal looping: the effect of oxygen - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00001B [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. ERIC - EJ770958 - The GC-MS Observation of Intermediates in a Stepwise Grignard Addition Reaction, Journal of Chemical Education, 2007-Apr [eric.ed.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. homework.study.com [homework.study.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing biphenyl formation in Phenylmagnesium bromide reactions
Technical Support Center: Phenylmagnesium Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of biphenyl (B1667301), a common impurity in reactions involving this compound.
Troubleshooting Guide
Issue 1: High Levels of Biphenyl Impurity Detected in the Reaction Mixture.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| High Local Concentration of Bromobenzene (B47551) | Add the bromobenzene solution dropwise to the magnesium turnings at a controlled rate.[1][2] | Maintains a low concentration of unreacted bromobenzene, favoring the Grignard reagent formation over biphenyl coupling. |
| Elevated Reaction Temperature | Maintain a gentle reflux by controlling the addition rate of bromobenzene.[1][3] If necessary, use an ice bath to manage the exothermic reaction.[2] | Lower temperatures decrease the rate of radical formation and Wurtz coupling, thus minimizing biphenyl formation.[1][4] |
| Poor Quality or Passivated Magnesium | Use fresh, high-purity magnesium turnings.[5] Activate the magnesium surface by adding a small crystal of iodine or by physically crushing the turnings.[6][7] | An activated magnesium surface promotes the efficient formation of the Grignard reagent, reducing the opportunity for side reactions. |
| Presence of Moisture or Oxygen | Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried).[5][7] Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1][5] | Prevents the Grignard reagent from being quenched by water to form benzene (B151609) and minimizes side reactions with oxygen.[8] |
| Solvent Effects | For certain substrates, the choice of ether solvent can influence byproduct formation. While diethyl ether and THF are common, consider 2-Methyltetrahydrofuran (2-MeTHF) which has been shown to reduce Wurtz coupling in some cases.[2] | Selection of an appropriate solvent can improve the selectivity of the Grignard reagent formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for biphenyl formation in a this compound reaction?
A1: Biphenyl is primarily formed through a side reaction known as Wurtz coupling.[2][9] This occurs when the newly formed this compound (a strong nucleophile) reacts with unreacted bromobenzene.[3][10] This can also happen through the coupling of phenyl radicals that may form during the reaction.[1][6]
Q2: How does the rate of bromobenzene addition affect biphenyl formation?
A2: A rapid addition of bromobenzene leads to a high local concentration of the aryl halide.[2] This increases the probability of the Grignard reagent reacting with another bromobenzene molecule to form biphenyl, rather than reacting with the magnesium surface to form more Grignard reagent.[2] Slow, dropwise addition is crucial for minimizing this side reaction.[1][11]
Q3: What is the role of temperature in minimizing biphenyl formation?
A3: The formation of this compound is an exothermic reaction. Elevated temperatures can accelerate the rate of the Wurtz coupling side reaction, leading to increased biphenyl formation.[2][3][12] Maintaining a controlled, gentle reflux or using external cooling helps to suppress this unwanted pathway.[1]
Q4: Can additives be used to reduce biphenyl formation?
A4: Yes, certain additives can help. Adding a small amount of iodine is a common practice to activate the magnesium surface, which promotes a more efficient Grignard formation and can indirectly reduce biphenyl formation by consuming the bromobenzene more effectively.[7] Some literature also suggests that the addition of copper salts can influence the reaction pathway, though this is more commonly associated with cross-coupling reactions.[5]
Q5: Besides biphenyl, what other major byproduct can form, and how can it be avoided?
A5: Benzene is another common byproduct in Grignard reactions.[6] It is formed when the highly basic this compound reacts with any protic substances, most commonly water.[8] To avoid benzene formation, it is critical to use anhydrous (dry) solvents and reagents and to protect the reaction from atmospheric moisture.[5][13]
Experimental Protocols
Protocol 1: Standard Preparation of this compound with Minimized Biphenyl Formation
Objective: To prepare a solution of this compound while minimizing the formation of biphenyl.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether (or THF)
-
Iodine (crystal)
-
Flame-dried glassware (round-bottom flask, condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware, including a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the iodine sublimes and the purple color disappears, indicating activation of the magnesium surface.[2] Allow the flask to cool to room temperature.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the activated magnesium. The reaction should initiate, evidenced by gentle refluxing and the appearance of a cloudy, grayish suspension.[2]
-
Slow Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux. This slow addition is critical to prevent a buildup of unreacted bromobenzene.[1][14]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature. The reaction is considered complete when most of the magnesium has been consumed. The resulting dark grey to brown solution is the this compound reagent.
Visualizations
References
- 1. gauthmath.com [gauthmath.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. brainly.com [brainly.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. brainly.com [brainly.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why is biphenyl formed as a by-product in a grignard reaction? | Filo [askfilo.com]
- 11. Solved Post-‐Lab to Accompany the Grignard Synthesis | Chegg.com [chegg.com]
- 12. homework.study.com [homework.study.com]
- 13. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
How to improve the yield of a Phenylmagnesium bromide Grignard reaction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Phenylmagnesium bromide Grignard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its subsequent reactions.
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents reaction with bromobenzene (B47551). | Activate the Magnesium: Employ one of the activation methods detailed in the experimental protocols below (e.g., iodine, 1,2-dibromoethane (B42909), mechanical grinding).[1] |
| Presence of Moisture: Trace amounts of water in the glassware, solvent, or reagents will quench the Grignard reagent as it forms. | Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents like diethyl ether or THF.[2] | |
| Impure Reagents: Impurities in the bromobenzene or magnesium can inhibit the reaction. | Purify Reagents: Distill the bromobenzene and use high-purity magnesium turnings. | |
| Low Yield of this compound | Wurtz Coupling Side Reaction: Homocoupling of bromobenzene to form biphenyl (B1667301) is a major side reaction, especially at higher concentrations and temperatures.[3] | Slow Addition of Bromobenzene: Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2] |
| Reaction with Atmospheric CO₂: Exposure of the Grignard reagent to air can lead to the formation of benzoic acid upon workup, reducing the yield of the desired product. | Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon. | |
| Incomplete Reaction: Insufficient reaction time or deactivation of the magnesium surface can lead to unreacted starting materials. | Ensure Complete Reaction: Allow for a sufficient reflux period after the addition of bromobenzene is complete. If the reaction stalls, consider adding a fresh batch of activated magnesium. | |
| Exothermic Reaction is Uncontrollable | Rapid Addition of Bromobenzene: Adding the bromobenzene too quickly can lead to a dangerously vigorous and uncontrolled exothermic reaction.[2] | Control Addition Rate and Temperature: Add the bromobenzene solution dropwise and use an ice bath to moderate the reaction temperature as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a high-yield this compound Grignard reaction?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are extremely reactive towards protic solvents like water. Any moisture present in the glassware, solvents, or reagents will protonate the this compound, converting it to benzene (B151609) and thereby reducing the yield of the desired Grignard reagent.[2]
Q2: How do I know if my Grignard reaction has successfully initiated?
A2: Several visual cues indicate a successful initiation. These include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the ether solvent, the appearance of a cloudy gray or brownish solution, and a noticeable increase in the temperature of the reaction flask due to the exothermic nature of the reaction.[2]
Q3: What is the purpose of adding iodine or 1,2-dibromoethane?
A3: Iodine and 1,2-dibromoethane are used to activate the magnesium surface. Magnesium is typically coated with a thin, unreactive layer of magnesium oxide. These activators react with or disrupt this oxide layer, exposing fresh, reactive magnesium metal to the bromobenzene, which is necessary to initiate the Grignard reagent formation.[1]
Q4: Can I use a solvent other than diethyl ether or THF?
A4: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for Grignard reactions. They solvate and stabilize the Grignard reagent through coordination with the magnesium atom. While other ethers can be used, non-coordinating solvents are generally unsuitable.
Q5: What is Wurtz coupling and how can I minimize it?
A5: Wurtz coupling is a significant side reaction where the this compound reacts with unreacted bromobenzene to form biphenyl (Ph-Ph).[3] This side reaction is favored by high local concentrations of bromobenzene and elevated temperatures. To minimize it, add the bromobenzene solution slowly and dropwise to the magnesium suspension and maintain a controlled reaction temperature.[2][3]
Quantitative Data
The following tables summarize key quantitative data related to the this compound Grignard reaction.
Table 1: Typical Yields of this compound from Bromobenzene
| Reaction Scale | Yield (%) | Reference |
| Laboratory Scale (0.5 mole) | 60-71% | [4] |
| Laboratory Scale (0.4 mole) | 42-48% (of derivative) | [5] |
Note: Yields are highly dependent on experimental conditions and the subsequent reaction the Grignard reagent is used in.
Table 2: Impact of Solvent on Wurtz Coupling in a Related Grignard Reaction (Benzyl Chloride)
| Solvent | Yield of Grignard Product (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[6] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling.[6] |
Note: While this data is for benzyl (B1604629) chloride, it illustrates the significant impact solvent choice can have on minimizing Wurtz coupling, a common side reaction in this compound synthesis as well.
Experimental Protocols
Protocol 1: Preparation of this compound (General Laboratory Scale)
This protocol is adapted from established procedures and is suitable for general laboratory use.[7][8]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Bromobenzene (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (a few crystals) or 1,2-dibromoethane (a few drops)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Drying tube (filled with CaCl₂)
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser (topped with a drying tube), dropping funnel, and a gas inlet for the inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a few crystals of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: Add a small portion of the anhydrous ether/THF to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene in the remaining anhydrous ether/THF. Add a small amount of this solution to the magnesium.
-
Observation of Initiation: Gently warm the flask if necessary. Initiation is indicated by the disappearance of the iodine color (if used), bubbling, and the formation of a cloudy solution.
-
Addition of Bromobenzene: Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux. Use external cooling (ice bath) if the reaction becomes too vigorous.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. The final solution should be cloudy and grayish-brown. The this compound is now ready for use in subsequent reactions.
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
Technical Support Center: Phenylmagnesium Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for conducting reactions with phenylmagnesium bromide, a common Grignard reagent. Ensuring anhydrous (water-free) conditions is critical for the success of these reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this compound reactions?
This compound is a potent nucleophile and a strong base. It reacts readily with protic solvents, most notably water. This reaction, an acid-base neutralization, consumes the Grignard reagent, converting it into benzene (B151609) and rendering it useless for the desired carbon-carbon bond formation.[1][2][3] This side reaction not only reduces the yield but can also completely inhibit the formation of the Grignard reagent.[1]
Q2: What are the primary sources of water contamination in a Grignard reaction?
Water can be introduced from several sources:
-
The Solvent: Commercial ethers like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) contain dissolved water that must be removed.[1]
-
Glassware: Moisture readily adsorbs onto the surface of glassware.[1]
-
Atmosphere: Humidity from the air can introduce water into the reaction setup.
-
Starting Materials: The bromobenzene (B47551) or magnesium turnings may have adsorbed moisture.
Q3: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs. These include:
-
The disappearance of the color of a chemical activator like iodine.[4]
-
Spontaneous boiling of the solvent (especially with a low-boiling point ether like diethyl ether).[4]
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[4][5]
-
The generation of heat (an exothermic reaction).[4]
Q4: What is the common high-boiling point side product observed, and how can it be minimized?
A common side reaction is Wurtz coupling, where the newly formed this compound reacts with the starting bromobenzene to form biphenyl.[6] Factors that favor this side reaction include high local concentrations of bromobenzene and high reaction temperatures.[6] To minimize its formation, add the bromobenzene solution slowly and maintain a moderate reaction temperature.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer): A passivating layer of magnesium oxide on the surface of the magnesium turnings prevents the reaction.[4][7][8] 2. Wet glassware or solvent: Even trace amounts of water can quench the reaction.[7] 3. Low reactivity of bromobenzene. | 1. Activate Magnesium: Use one of the following methods: - Gently crush the magnesium turnings with a dry glass rod in the reaction flask under an inert atmosphere to expose a fresh surface.[8] - Add a small crystal of iodine. The disappearance of the purple/brown color indicates activation.[4][5][9] - Add a few drops of 1,2-dibromoethane.[10] 2. Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum or oven-dry it overnight at >120 °C and cool under an inert atmosphere (e.g., nitrogen or argon).[7][8] - Use anhydrous solvents.[7] 3. Initiation Aids: - Gentle warming with a heat gun or the palm of your hand can help, but be cautious of runaway reactions.[9] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction: Formation of biphenyl.[7] 2. Incomplete reaction. 3. Quenching by moisture or acidic impurities. [7] | 1. Minimize Wurtz Coupling: - Slow, dropwise addition of the bromobenzene solution.[7] - Maintain a moderate reaction temperature.[7] 2. Ensure Complete Reaction: - Allow sufficient reaction time after the addition of bromobenzene is complete (e.g., reflux for 30-60 minutes).[5][11] 3. Maintain Inert Atmosphere: - Conduct the reaction under an inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen.[7] |
| Formation of a White Precipitate | Formation of magnesium salts (e.g., MgBr₂) or alkoxides. | This is often a normal observation during the reaction.[7] |
Experimental Protocols
Preparation of this compound
This protocol details the formation of the Grignard reagent from bromobenzene. All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Bromobenzene (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas supply.
Methodology:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[11]
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[11]
-
Initiation of Reaction: Add a small portion (approximately 10%) of a solution of bromobenzene dissolved in anhydrous ether to the magnesium turnings.[11] The reaction should initiate, as indicated by a color change and gentle reflux.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of bromobenzene in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5]
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the starting material.[5][11] The resulting grey to brownish solution of this compound is ready for use.
Reaction with an Electrophile (e.g., a Ketone)
Methodology:
-
Cooling: Cool the freshly prepared this compound solution in an ice-water bath to 0-5 °C.[11]
-
Electrophile Addition: Prepare a solution of the ketone (e.g., benzophenone) in anhydrous ether. Add this solution dropwise to the stirred, cooled Grignard reagent, maintaining the internal temperature below 10 °C.[11]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.[8]
-
Quenching: Cool the reaction flask in a large ice bath. Slowly and carefully add a cold, saturated aqueous ammonium (B1175870) chloride solution to the reaction flask with vigorous stirring.[11]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8] The product can then be purified by appropriate methods such as distillation or recrystallization.[12]
Visualizing the Workflow
Troubleshooting Logic for Grignard Reaction Initiation
Caption: Troubleshooting flowchart for initiating a Grignard reaction.
Experimental Workflow for this compound Synthesis and Reaction
Caption: Step-by-step workflow for a typical Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. homework.study.com [homework.study.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Titration methods for determining Phenylmagnesium bromide concentration
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on accurately determining the concentration of Phenylmagnesium bromide (PhMgBr) solutions. It includes troubleshooting for common issues and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for titrating this compound?
A1: Several reliable methods exist, each with specific advantages. The titration with iodine (I₂) in the presence of lithium chloride (LiCl) is widely used due to its sharp, easily observable endpoint.[1][2] Another common and accurate method involves using an indicator like 1,10-phenanthroline (B135089) and titrating with an alcohol such as sec-butanol or menthol (B31143).[3] Potentiometric titration offers an automated alternative that does not rely on a visual color change.[4]
Q2: Why is it crucial to use anhydrous solvents and dry glassware?
A2: this compound is a Grignard reagent, which is a strong base and nucleophile.[5] It reacts readily with protic sources, especially water, which will quench the reagent and lead to an inaccurate, lower calculated concentration.[6][7] Therefore, all glassware must be oven or flame-dried, and all solvents must be anhydrous.
Q3: My this compound solution is cloudy or has a precipitate. Can I still use it?
A3: A cloudy appearance or the presence of a precipitate can indicate degradation or the formation of insoluble magnesium salts. While the solution might still contain active Grignard reagent, its concentration is likely lower than expected. It is highly recommended to titrate the solution immediately before use to determine the accurate concentration of the active reagent.
Q4: How often should I titrate my this compound solution?
A4: Grignard reagent solutions can degrade over time, even when stored under an inert atmosphere. It is best practice to titrate the solution before each use or, at a minimum, on a regular weekly basis if the bottle is frequently accessed. For critical reactions, titration immediately prior to the experiment is essential for reproducibility.
Q5: What is the purpose of adding Lithium Chloride (LiCl) in the iodine titration?
A5: The addition of LiCl to the titration medium, typically a saturated solution in THF, is a key modification that prevents the precipitation of magnesium salts (MgI₂ and MgBr₂).[2][8] This ensures the reaction mixture remains a clear, homogeneous solution, making the color change at the endpoint much sharper and easier to detect.[2]
Titration Methods Overview
The following table summarizes common titration methods for determining this compound concentration.
| Method | Titrant | Indicator | Typical Endpoint Color Change | Pros | Cons |
| Iodine Titration | This compound (analyte) | Iodine (I₂) | Brown/Yellow → Colorless | Sharp endpoint, reliable, widely applicable to various Grignard reagents.[1][2] | Iodine can react with septa; requires careful handling.[1] |
| Indicator Method | sec-Butanol or Menthol | 1,10-Phenanthroline | Colorless → Persistent Violet/Burgundy | Vivid endpoint, menthol is a convenient water-free solid.[3][9] | The indicator complex can be unstable over time.[10] |
| Diphenylacetic Acid | This compound (analyte) | Diphenylacetic Acid | Colorless → Persistent Yellow | Good for many organometallic reagents.[3][11] | Endpoint color may be less distinct than other methods. |
| Potentiometric | 2-Butanol | Platinum Electrode | N/A (Endpoint determined by 1st derivative of curve) | Highly precise, no subjective color interpretation, applicable to various Grignards.[4] | Requires specialized equipment (potentiometer). |
Troubleshooting Guide
This guide addresses specific issues that may arise during the titration of this compound.
Issue 1: Inconsistent Titration Results
-
Question: I have performed the titration multiple times, but my calculated molarity values are not consistent. What could be the cause?
-
Answer: Inconsistent results are often due to procedural variability or contamination.
-
Moisture Contamination: Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas (Argon or Nitrogen).[7] Even small amounts of moisture from the atmosphere or glassware can consume the reagent.
-
Inaccurate Measurements: Use properly calibrated syringes for accurate volume measurements of the Grignard reagent. For solid titrants or indicators (e.g., Iodine, Menthol), use an analytical balance for precise weighing.
-
Temperature Fluctuations: Perform titrations at a consistent temperature, as solution volumes can change with temperature, affecting molarity calculations.[12]
-
Non-Homogeneous Solution: Ensure the this compound solution is well-mixed before drawing a sample, as solids may have settled.
-
Issue 2: Difficulty Determining the Endpoint
-
Question: The color change at the endpoint is gradual or unclear. How can I get a sharper endpoint?
-
Answer: A poorly defined endpoint can frustrate accurate determination.
-
For Iodine Titration: The transition from brown to colorless should be sharp. If the solution becomes cloudy, it may obscure the endpoint. Using a saturated solution of LiCl in THF as the solvent prevents the precipitation of magnesium salts, keeping the solution clear.[2][3]
-
For 1,10-Phenanthroline Titration: The endpoint is a persistent violet or burgundy color.[9] If the color appears and quickly fades, the endpoint has not been reached. Continue adding the titrant dropwise until the color persists for at least one minute.[9]
-
Indicator Concentration: Using too much or too little indicator can make the endpoint difficult to see. Use only a crystal or two (a few milligrams) of 1,10-phenanthroline.[10]
-
Issue 3: Calculated Concentration is Unexpectedly Low
-
Question: The calculated molarity of my Grignard reagent is much lower than the value stated on the manufacturer's bottle. Why?
-
Answer: A low calculated concentration usually points to reagent degradation.
-
Age and Storage: Grignard reagents have a limited shelf life. The concentration of commercially available solutions will decrease over time. Improper storage, such as a faulty cap seal allowing air and moisture ingress, will accelerate this degradation.
-
Reaction with CO₂: Exposure to air allows the Grignard reagent to react with carbon dioxide, forming a benzoate (B1203000) salt after workup, which reduces the active reagent concentration.
-
Systematic Errors: Double-check all calculations, including the molar masses of reagents and the stoichiometry of the titration reaction.[13]
-
Visualized Experimental Workflow
The general workflow for titrating this compound involves careful preparation, precise execution under inert conditions, and accurate calculation.
Caption: General workflow for this compound titration.
Experimental Protocols
Method 1: Titration with Iodine (I₂)
This protocol is adapted from procedures described by Knochel and others.[2][14] It is reliable for a wide range of Grignard reagents.
Materials:
-
This compound solution in THF or Et₂O
-
Iodine (I₂), solid
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware: 25 mL round-bottom flask, 1 mL or 2 mL syringe, needles
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Saturated LiCl/THF Solution:
-
Dry anhydrous LiCl in an oven at 150 °C for at least 4 hours and cool in a desiccator.[2]
-
To a flask, add an excess of the dried LiCl to anhydrous THF (e.g., ~4 g LiCl to 100 mL THF).
-
Stir the mixture for several hours at room temperature to ensure saturation. The resulting solution is approximately 0.5 M in LiCl.[2]
-
-
Titration Setup:
-
Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar under vacuum and backfill with inert gas.
-
Accurately weigh approximately 50-60 mg of iodine (I₂) and add it to the flask against a positive flow of inert gas. Record the exact mass.
-
Add 2-3 mL of the saturated LiCl/THF solution to the flask via syringe. Stir until the iodine is completely dissolved, resulting in a brown solution.
-
Cool the flask in an ice bath (0 °C).
-
-
Titration:
-
Rinse a 1 mL or 2 mL syringe with the this compound solution.
-
Carefully draw a known volume of the this compound solution into the syringe.
-
Add the this compound solution dropwise to the stirring iodine solution.
-
Continue the addition until the brown color of the iodine completely disappears. The endpoint is a colorless or slightly yellow solution.
-
Record the exact volume of the Grignard reagent added.
-
-
Calculation:
-
The reaction stoichiometry is 1:1 (PhMgBr + I₂ → PhI + MgBrI).
-
Moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )
-
Molarity of PhMgBr (M) = (moles of I₂) / (Volume of PhMgBr in L)
-
Sample Data Table:
| Titration # | Weight of Iodine (mg) | Moles of Iodine (mmol) | Volume of PhMgBr (mL) | Calculated Molarity (M) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
Method 2: Titration with Menthol and 1,10-Phenanthroline
This colorimetric method provides a very sharp and vivid endpoint.[3][9]
Materials:
-
This compound solution in THF or Et₂O
-
(-)-Menthol or sec-Butanol
-
1,10-Phenanthroline (indicator)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware: 50 mL round-bottom flask, 2 mL or 5 mL syringe, needles
-
Magnetic stirrer and stir bar
Procedure:
-
Titration Setup:
-
Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar under vacuum and backfill with inert gas.
-
Accurately weigh approximately 150-200 mg of (-)-menthol and add it to the flask against a positive flow of inert gas. Record the exact mass.
-
Add 1-2 small crystals (~2-4 mg) of 1,10-phenanthroline to the flask.[9]
-
Add 10-15 mL of anhydrous THF via syringe and stir until all solids are dissolved. The solution should be colorless.
-
-
Titration:
-
Rinse a suitable syringe with the this compound solution.
-
Carefully draw a known volume of the this compound solution into the syringe.
-
Add the this compound solution dropwise to the stirring solution in the flask.
-
The endpoint is reached when a distinct and persistent violet or burgundy color appears and lasts for more than one minute.[9]
-
Record the exact volume of the Grignard reagent added.
-
-
Calculation:
-
The reaction stoichiometry is 1:1 (PhMgBr + Menthol → Phenyl-H + Menthol-OMgBr).
-
Moles of Menthol = (mass of Menthol in g) / (156.27 g/mol )
-
Molarity of PhMgBr (M) = (moles of Menthol) / (Volume of PhMgBr in L)
-
Troubleshooting Logic Diagram
This diagram outlines a logical approach to diagnosing and solving common titration problems.
Caption: A logical guide for troubleshooting titration issues.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. scribd.com [scribd.com]
- 11. Topics in Organic Chemistry: Grignard Reagents - Reactions, Mechanism, and Handling Procedures [chemistrywithdrsantosh.com]
- 12. m.youtube.com [m.youtube.com]
- 13. brainly.com [brainly.com]
- 14. Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Grignard Reaction Workup with Phenylmagnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup of Grignard reactions involving Phenylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the workup of a this compound Grignard reaction?
The most common issues include the formation of byproducts such as biphenyl (B1667301) and benzene (B151609), the formation of emulsions during aqueous workup, and the precipitation of magnesium salts which can complicate product isolation. The high reactivity of the Grignard reagent also makes it susceptible to quenching by residual moisture, leading to lower yields.
Q2: How is the biphenyl byproduct formed and how can it be removed?
Biphenyl is a primary byproduct formed from a coupling reaction between the this compound reagent and unreacted bromobenzene (B47551).[1][2] Its formation is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[1] To remove biphenyl, a technique called trituration can be employed. This involves washing the crude solid product with a non-polar solvent like petroleum ether, in which biphenyl is soluble while the desired alcohol product is typically not.[1][3]
Q3: What causes the formation of benzene as a byproduct?
Benzene is formed when the highly basic this compound reacts with any protic source, most commonly water, during the reaction or workup. This underscores the critical importance of maintaining strictly anhydrous (dry) conditions throughout the Grignard synthesis.
Q4: An emulsion has formed during my aqueous workup. How can I break it?
Emulsions are common in Grignard workups and can be broken using several techniques:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Filtration: Filtering the entire mixture through a pad of Celite can sometimes break the emulsion and allow for separation of the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help to resolve the emulsion.
Q5: Why is a white precipitate forming during the quenching step?
The white precipitate that often forms during the quenching of a Grignard reaction is typically a mixture of magnesium salts, such as magnesium hydroxide (B78521) and magnesium bromide. These are formed upon the addition of an aqueous quenching agent. While they are generally soluble in acidic solutions, their precipitation can sometimes complicate the separation of the organic and aqueous layers.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions for the workup of Grignard reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete formation of the Grignard reagent.- Presence of moisture in reagents or glassware.- Reaction of the Grignard reagent with atmospheric CO2.- Inefficient quenching or extraction. | - Ensure magnesium is activated (e.g., with a crystal of iodine).- Thoroughly dry all glassware and use anhydrous solvents.- Maintain an inert atmosphere (e.g., nitrogen or argon).- Optimize quenching conditions (see protocols below) and perform multiple extractions. |
| Presence of Biphenyl Byproduct | - Coupling of this compound with unreacted bromobenzene. | - Control the addition rate of bromobenzene during reagent formation.- Maintain a lower reaction temperature.- Purify the crude product by trituration with petroleum ether or recrystallization.[1][3] |
| Formation of a Persistent Emulsion | - Presence of finely divided magnesium salts.- High concentration of the reaction mixture. | - Add saturated NaCl solution (brine).- Filter the mixture through Celite.- Dilute the reaction mixture with more organic solvent.- Centrifuge the mixture if possible. |
| Difficulty Dissolving Magnesium Salts | - Insufficient amount of aqueous acid used for quenching. | - Add more of the acidic quenching solution and stir vigorously.- For acid-sensitive products, a saturated solution of ammonium (B1175870) chloride is a milder alternative to strong acids. |
| Exothermic and Uncontrolled Quenching | - Too rapid addition of the quenching agent. | - Add the quenching agent slowly and dropwise with efficient stirring and cooling in an ice bath. |
Data Presentation: Illustrative Yields
| Product | Reaction Scale | Crude Yield | Purified Yield | Key Purification Step | Reference |
| Triphenylmethanol (B194598) | Not specified | Not specified | 24.87% | Not specified | [4] |
| Triphenylmethanol | Not specified | Not specified | 29.08% | Recrystallization | [2] |
Experimental Protocols
Protocol 1: Quenching with Dilute Hydrochloric Acid
This protocol is suitable for products that are not sensitive to strong acids.
-
Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, slowly add 3 M HCl dropwise to the reaction mixture.[1] The addition should be controlled to manage the exothermic reaction. Continue adding the acid until all solids have dissolved and the aqueous layer is acidic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Washing: Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Saturated Aqueous Ammonium Chloride
This is a milder quenching procedure suitable for acid-sensitive products.
-
Cooling: Cool the completed Grignard reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring. Continue the addition until the reaction is quenched (bubbling ceases).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and concentrate in vacuo.
Visualizations
Caption: Reaction pathway of this compound.
Caption: Troubleshooting workflow for Grignard workup.
References
Effect of solvent on Phenylmagnesium bromide reactivity
Here is a technical support center for researchers, scientists, and drug development professionals working with Phenylmagnesium bromide.
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for experiments involving this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound.
Q1: My Grignard reaction won't start. What should I do?
A1: Failure to initiate is a common problem. Here are several troubleshooting steps:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with bromobenzene (B47551).[1] Activating the magnesium is crucial.
-
Mechanical Activation: Gently crush the magnesium turnings with a mortar and pestle before the reaction to expose a fresh surface.[2]
-
Chemical Activation: Add a small crystal of iodine to the reaction flask.[3][4] The iodine reacts with the magnesium surface, cleaning it and facilitating the start of the reaction. The disappearance of the brown iodine color is an indicator of activation.
-
Initiators: A small amount of 1,2-dibromoethane (B42909) can be added. It reacts with the magnesium to form magnesium bromide and ethene, exposing a fresh, reactive magnesium surface.[2]
-
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic compounds like water.[5][6] Even trace amounts of moisture can prevent the reaction from starting.
-
Local Concentration & Heat:
-
Add only a small portion of the bromobenzene solution first to cover the magnesium.[2] A high local concentration can help initiate the reaction.
-
Gently warm a small spot of the flask with a heat gun. Be cautious, as the reaction is exothermic and can become vigorous once it starts.[2]
-
Using an ultrasonic bath can also help initiate the reaction.[4]
-
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can result from several factors throughout the experimental process.
-
Incomplete Reagent Formation: If the Grignard reagent did not form completely, the subsequent reaction will have a low yield. Ensure all the magnesium has reacted before proceeding.[8]
-
Side Reactions: The most common side reactions that consume the Grignard reagent are:
-
Reaction with Water: Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent, forming benzene.[5][6][9]
-
Wurtz Coupling: The Grignard reagent can react with unreacted bromobenzene to form biphenyl (B1667301) as a byproduct.[1][9] This can be minimized by the slow, dropwise addition of the bromobenzene solution to the magnesium suspension.[10]
-
-
Reagent Degradation: this compound solutions are not stable over long periods and should ideally be used immediately after preparation.[3]
-
Workup Issues: During the acidic workup, using overly harsh conditions (e.g., highly concentrated acid) can sometimes lead to side reactions with the desired product, especially if the product is an alcohol that can be easily eliminated.[11] A milder workup with aqueous ammonium (B1175870) chloride (NH₄Cl) is often preferred.[11]
Q3: I see a white precipitate or the solution has turned cloudy and thick. Is this normal?
A3: This is often normal.
-
During the formation of this compound, the solution typically becomes cloudy and may appear grey or brownish.[3][12]
-
When the Grignard reagent is added to a ketone or aldehyde, the resulting magnesium alkoxide salt is often insoluble in ethereal solvents and will precipitate, causing the reaction mixture to become a thick slurry.[12] This is a good indication that the reaction is proceeding. Additional anhydrous solvent may be added to facilitate stirring if needed.[12]
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for preparing this compound: Diethyl Ether or THF?
A1: Both diethyl ether and tetrahydrofuran (B95107) (THF) are excellent coordinating solvents for Grignard reactions.[7][13] The choice depends on the specific requirements of your reaction.
-
Tetrahydrofuran (THF): THF is a stronger Lewis base and has better solvating power for the magnesium species.[7][10] This can lead to a more reactive Grignard reagent. Its higher boiling point (66 °C) allows for reactions to be run at higher temperatures, which can be beneficial for less reactive substrates.[10][14]
-
Diethyl Ether (Et₂O): Diethyl ether is a traditional and reliable solvent.[14] Its low boiling point (34.6 °C) makes it easy to remove after the reaction.[14] However, its high volatility and flammability require careful handling.
Q2: What is the Schlenk Equilibrium and how does the solvent affect it?
A2: The Schlenk equilibrium is a fundamental equilibrium that exists in Grignard reagent solutions. It describes the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium halide salt.[15]
2 RMgX ⇌ MgR₂ + MgX₂
The position of this equilibrium is significantly influenced by the solvent.[15]
-
In diethyl ether , the equilibrium generally favors the mixed Grignard species, RMgX.[15]
-
In THF , which is a better solvating agent for the Mg²⁺ cation, the equilibrium is shifted more to the right, favoring the formation of MgR₂ and MgX₂(THF)₂.[16][17] This can increase the reactivity of the solution.
-
The addition of a non-coordinating solvent like dioxane can precipitate the magnesium halide (MgX₂(dioxane)₂), driving the equilibrium completely to the right.[15]
Q3: Why must the reaction be conducted under anhydrous (dry) conditions?
A3: Grignard reagents are strong bases and potent nucleophiles.[13][18] They react readily with protic substances, including water, alcohols, and even the acidic protons of terminal alkynes.[7] When this compound reacts with water, it is protonated to form benzene, consuming the reagent and reducing the yield of the desired product.[5][6] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent this side reaction.[19]
Q4: What are the common byproducts in reactions involving this compound?
A4: The two most common byproducts are:
-
Benzene: Formed from the reaction of this compound with any trace amounts of water or other protic impurities.[6][9]
-
Biphenyl: Formed from the coupling reaction between this compound and unreacted bromobenzene (Wurtz-type coupling).[1][9]
Unreacted starting materials, such as bromobenzene or the electrophile (e.g., benzophenone), may also be present as impurities in the final product.[9]
Data Presentation
Table 1: Comparison of Common Solvents for this compound Preparation
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Advantages | Key Disadvantages |
| Diethyl Ether (Et₂O) | 34.6 | -45 | Well-established, reliable, easy to remove.[14] | Highly flammable, prone to peroxide formation, anesthetic properties.[14] |
| Tetrahydrofuran (THF) | 66 | -14 | Good solvating power, allows for higher reaction temperatures, can increase reagent reactivity.[10][14] | Forms explosive peroxides, water-miscible which can complicate work-up.[14] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | -11 | "Green" solvent from renewable resources, low peroxide formation, often gives comparable or better yields than THF.[14][20] | Higher boiling point makes it more difficult to remove. |
Experimental Protocols
Protocol 1: Preparation of this compound in Diethyl Ether
This protocol describes the preparation of approximately 0.15 mol of this compound solution.
Materials:
-
Magnesium turnings: 3.9 g (0.16 mol)
-
Bromobenzene: 17.7 mL (26.6 g, 0.17 mol)
-
Anhydrous diethyl ether: 75 mL
-
Iodine: 1 small crystal
Procedure:
-
Apparatus Setup: Assemble a 250 mL two-necked, round-bottom flask fitted with a reflux condenser and a dropping funnel. Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen). Protect both the condenser and dropping funnel openings with calcium chloride drying tubes.[3]
-
Magnesium Preparation: Place the magnesium turnings in the flask.[3]
-
Initiation: In the dropping funnel, prepare a solution of the bromobenzene in 75 mL of anhydrous diethyl ether. Add about 15 mL of this solution to the magnesium turnings.[3]
-
If the reaction does not start spontaneously (indicated by gentle boiling and a cloudy appearance), add one small crystal of iodine.[3]
-
Addition: Once the reaction has started, add the remaining bromobenzene/ether solution dropwise at a rate that maintains a gentle reflux without external heating. This should take approximately 30 minutes.[3]
-
Completion: After the addition is complete, gently reflux the mixture using a heating mantle for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should appear cloudy and brownish.[3]
-
The resulting this compound solution should be used immediately for the best results.[3]
Protocol 2: Synthesis of Triphenylmethanol
This protocol uses a commercially available or freshly prepared solution of this compound.
Materials:
-
Benzophenone (B1666685): 2.00 g (~11.0 mmol)
-
Anhydrous diethyl ether: 15 mL
-
This compound (1 M in THF): 15 mL (~15 mmol)
-
3 M HCl or saturated aqueous NH₄Cl for workup
Procedure:
-
Reactant Preparation: In a dry 100 mL round-bottom flask, dissolve the benzophenone in 15 mL of anhydrous diethyl ether.[5]
-
Apparatus Setup: Equip the flask with a Claisen adapter, a reflux condenser, and a dropping funnel containing the this compound solution.[5]
-
Reaction: While stirring the benzophenone solution, add the this compound solution dropwise from the funnel. The reaction is exothermic. Control the addition rate to maintain a gentle reflux. A precipitate will form.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for 15-30 minutes.
-
Workup (Quenching): Cool the reaction flask in an ice bath. Slowly and carefully add ~20 mL of 3 M HCl or saturated aqueous NH₄Cl to quench the reaction and dissolve the magnesium salts.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude triphenylmethanol, which can then be purified by recrystallization.[5]
Visualizations
Caption: Logical workflow for a typical Grignard synthesis.
Caption: The Schlenk equilibrium and solvent influence.
Caption: Formation of common reaction byproducts.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. brainly.com [brainly.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. homework.study.com [homework.study.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. fiveable.me [fiveable.me]
- 14. benchchem.com [benchchem.com]
- 15. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 16. d-nb.info [d-nb.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Temperature control in exothermic Phenylmagnesium bromide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature in exothermic Phenylmagnesium bromide reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this compound reactions?
A1: The formation of this compound from bromobenzene (B47551) and magnesium is a highly exothermic reaction.[1][2][3] Inadequate temperature control can lead to several adverse outcomes, including:
-
Reduced Product Yield: Higher temperatures promote the formation of undesirable side products, such as biphenyl (B1667301) through Wurtz coupling, which lowers the yield of the desired Grignard reagent.[4][5]
-
Runaway Reactions: The significant heat generated can cause the reaction to accelerate uncontrollably, a phenomenon known as a runaway reaction. This can lead to a rapid increase in temperature and pressure within the reaction vessel, posing a significant safety hazard.[2][6]
-
Solvent Boiling: The heat can cause low-boiling point solvents like diethyl ether to boil vigorously, which can be a safety concern and affect reaction concentration.[6][7]
Q2: What is the optimal temperature range for a this compound reaction?
A2: There isn't a single optimal temperature, as it can depend on the solvent and scale. However, initiation is often observed between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF).[3] Once the reaction initiates, it is typically necessary to cool the mixture to maintain a controlled and gentle reflux.[3][4] For certain applications, particularly those involving functionalized Grignard reagents, reactions may be conducted at very low temperatures (-78 °C to -40 °C) to enhance stability and selectivity.[3][8]
Q3: My this compound reaction won't start. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be scrupulously dried (e.g., oven-dried or flame-dried), and anhydrous solvents must be used.[9][10]
-
Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in the flask to expose a fresh surface.[3][10]
-
Gentle Heating: A small amount of gentle warming with a heat gun or water bath can sometimes provide the activation energy needed to start the reaction.[3][11] Be prepared to cool the reaction immediately once it begins.
-
Add an Initiator: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the new reaction.
Q4: What are the most common side reactions, and how can I minimize them?
A4: The most common side reaction is the Wurtz coupling, which produces biphenyl (Ph-Ph).[5][12] This is favored by higher temperatures and high concentrations of bromobenzene.[5] To minimize this:
-
Slow Addition: Add the bromobenzene solution dropwise to maintain a low concentration in the reaction flask.[6][13]
-
Maintain Low Temperature: Use an ice bath or other cooling method to keep the reaction temperature from rising excessively.[3][4]
Another side product can be benzene, formed by the reaction of the Grignard reagent with any acidic protons, most commonly from water.[12][13] Ensuring strictly anhydrous conditions is the best way to prevent this.
Troubleshooting Guides
Problem: Runaway Reaction or Uncontrolled Exotherm
Symptoms:
-
Rapid, uncontrolled boiling of the solvent.
-
A sudden and sharp increase in the internal temperature and pressure of the reaction vessel.[6]
-
Vigorous gas evolution.
Possible Causes:
-
Rapid Addition of Bromobenzene: Adding the bromobenzene too quickly leads to a rapid accumulation of unreacted starting material, and once the reaction initiates, the heat generated can overwhelm the cooling capacity.[6]
-
Delayed Initiation: If the reaction has a long induction period, a significant amount of bromobenzene can build up. When the reaction finally starts, the large amount of reagent reacts at once, causing a sudden exotherm.[2][6]
-
Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat being generated, especially during scale-up.[6]
Solutions:
-
Immediate Action: If a runaway condition begins, immediately stop the addition of bromobenzene and apply more aggressive cooling (e.g., add more ice/dry ice to the bath). If necessary and safe to do so, remove the external heating source if one is being used for initiation.
-
Reduce Addition Rate: In subsequent attempts, significantly slow down the rate of bromobenzene addition to allow for effective heat dissipation.[6]
-
Ensure Initiation: Confirm that the reaction has started (e.g., by observing a color change or gentle bubbling) after adding a small initial portion of the bromobenzene before adding the rest.[11][14]
-
Improve Cooling: Use a larger or colder cooling bath. For larger-scale reactions, consider using a more efficient cooling system like a chiller.[6]
Problem: Low Yield of this compound
Symptoms:
-
The subsequent reaction with an electrophile gives a poor yield of the desired product.
-
Significant amounts of side products, such as biphenyl, are isolated.
Possible Causes:
-
Presence of Moisture: Water in the glassware or solvent will quench the Grignard reagent as it forms.[3][15]
-
High Reaction Temperature: Elevated temperatures favor the Wurtz coupling side reaction, consuming the starting material and the Grignard reagent.[5]
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted magnesium and bromobenzene.
Solutions:
-
Strictly Anhydrous Conditions: Thoroughly dry all glassware and use freshly distilled anhydrous solvents.[10]
-
Controlled Temperature: Maintain a gentle reflux by controlling the addition rate and using an ice bath as needed.[13][16]
-
Ensure Complete Reaction: After all the bromobenzene has been added, allow the reaction to stir for an additional period (e.g., 15-30 minutes) to ensure all the magnesium has reacted.[13]
Data Presentation
Table 1: Effect of Temperature on this compound Reaction Outcomes
| Temperature Range | Expected Outcome | Potential Issues | Recommendations |
| Low (-78°C to -40°C) | - Can stabilize functionalized Grignard reagents.[3][8]- May suppress Wurtz coupling.[3] | - Reaction initiation may be very slow or require highly activated magnesium. | - Use for specific applications requiring high selectivity or with sensitive functional groups. |
| Moderate (0°C to Room Temp) | - Controlled reaction rate.- Good balance between reaction speed and side product formation. | - May still require cooling to manage the exotherm once initiated. | - A common and generally recommended temperature range for controlled reactions. |
| High (Reflux) | - Faster reaction rate. | - Increased rate of biphenyl formation (Wurtz coupling).[5]- Higher risk of runaway reaction if addition is not carefully controlled.[6] | - Requires very slow, controlled addition of bromobenzene and efficient cooling. |
Table 2: Impact of Bromobenzene Addition Rate on Reaction Safety and Yield
| Addition Rate | Heat Dissipation | Risk of Runaway Reaction | Impact on Yield | Recommended Practice |
| Rapid | Poor | High[6] | Decreased due to side reactions.[3] | Not recommended. |
| Moderate | Good | Moderate | Good | Generally acceptable with efficient cooling. |
| Slow/Dropwise | Excellent | Low[17] | Maximized by minimizing byproduct formation.[3][6] | Best practice for safety and yield. |
Experimental Protocols
Detailed Methodology for the Preparation of this compound
Materials:
-
Magnesium turnings
-
Bromobenzene (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Round-bottom flask, reflux condenser, and addition funnel (all scrupulously dried)
-
Calcium chloride drying tube
-
Stir bar or mechanical stirrer
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble the dry round-bottom flask with a stir bar, reflux condenser, and an addition funnel. Place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.
-
Magnesium Preparation: Place the magnesium turnings in the flask. If the magnesium is oxidized (dull gray), add a single crystal of iodine to activate the surface.[14][18]
-
Initial Reagent Addition: In the addition funnel, prepare a solution of bromobenzene in the anhydrous solvent. Add a small portion (about 10-15%) of this solution to the flask containing the magnesium.[14]
-
Initiation: Wait for the reaction to initiate. Signs of initiation include the disappearance of the iodine color, the appearance of a cloudy or brownish solution, and gentle bubbling or boiling of the solvent.[11][14] If the reaction does not start, gentle warming with a heat gun may be applied, but be prepared to cool it immediately once the reaction begins.[11]
-
Controlled Addition: Once the reaction has started, begin the dropwise addition of the remaining bromobenzene solution at a rate that maintains a gentle, controlled reflux.[6][13] Use an ice-water bath to moderate the reaction temperature if it becomes too vigorous.[4][16]
-
Completion: After the addition is complete, allow the mixture to stir and reflux gently (with external heating if necessary) for an additional 15-30 minutes to ensure the reaction goes to completion.[13] The final mixture should be cloudy and gray, with most of the magnesium consumed.[13]
-
Cooling and Use: Cool the freshly prepared this compound solution to room temperature or further in an ice bath before using it in the next step of your synthesis.[9][16]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in Grignard reactions.
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. hzdr.de [hzdr.de]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 14. prepchem.com [prepchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. researchgate.net [researchgate.net]
- 18. www1.udel.edu [www1.udel.edu]
Preventing Wurtz coupling during Phenylmagnesium bromide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the Wurtz coupling side reaction during the synthesis of phenylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of this compound synthesis?
A1: The Wurtz coupling is a side reaction that leads to the formation of biphenyl (B1667301) as a byproduct during the synthesis of this compound.[1][2] It occurs when a newly formed molecule of this compound reacts with a molecule of unreacted bromobenzene (B47551).[3] This reaction not only consumes the desired Grignard reagent but also complicates the purification of the final product.
Q2: What are the primary causes of increased Wurtz coupling?
A2: Several factors can promote the Wurtz coupling reaction:
-
High local concentration of bromobenzene: Rapid addition of bromobenzene can create localized areas of high concentration, increasing the probability of it reacting with the already formed Grignard reagent instead of the magnesium surface.[4]
-
Elevated reaction temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction. The formation of the Grignard reagent is exothermic, and inadequate temperature control can lead to "hot spots" that favor the formation of biphenyl.[3][4]
-
Choice of solvent: Certain solvents, particularly tetrahydrofuran (B95107) (THF), can promote Wurtz coupling for some aryl and benzyl (B1604629) halides compared to other ethers like diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF).[5]
-
Insufficient magnesium surface area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent, leaving a higher concentration of unreacted bromobenzene available for the Wurtz reaction.
Q3: How can I minimize the formation of the biphenyl byproduct?
A3: To suppress the Wurtz coupling reaction, consider the following strategies:
-
Slow, controlled addition of bromobenzene: Add the bromobenzene solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature. This prevents the buildup of unreacted bromobenzene.[4]
-
Maintain a low reaction temperature: The reaction is exothermic, so cooling is often necessary. Maintaining a gentle reflux is generally sufficient, but for highly reactive halides, lower temperatures may be required.[6]
-
Select an appropriate solvent: Diethyl ether and 2-MeTHF are often preferred over THF for minimizing Wurtz coupling in sensitive Grignard preparations.
-
Ensure high magnesium surface area and proper activation: Use fresh, high-quality magnesium turnings. Activating the magnesium surface, for example with a small crystal of iodine or 1,2-dibromoethane, is crucial for an efficient reaction.[7]
Q4: My Grignard reagent solution is cloudy. Is this due to Wurtz coupling?
A4: While some Grignard reagents can be sparingly soluble and appear cloudy, the formation of a significant amount of precipitate, especially a crystalline solid, could be due to the biphenyl byproduct. Biphenyl is a solid at room temperature and can precipitate from the reaction mixture.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Corrective Action(s) |
| Low yield of desired product and significant amount of a white crystalline solid (biphenyl) isolated. | 1. Too rapid addition of bromobenzene. 2. Reaction temperature was too high. 3. Inappropriate solvent choice (e.g., THF for a sensitive system). | 1. Decrease the addition rate of the bromobenzene solution.2. Improve cooling of the reaction vessel. Use an ice bath if necessary to maintain a gentle reflux.3. Consider switching to diethyl ether or 2-MeTHF as the solvent. |
| Reaction fails to initiate or is very sluggish. | 1. Magnesium surface is not sufficiently activated (oxide layer). 2. Reagents or glassware are not completely dry. | 1. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. Grinding the magnesium turnings prior to use can also expose a fresh surface.[7]2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Reaction starts vigorously and then suddenly stops. | Localized high concentration of bromobenzene leading to passivation of the magnesium surface. | 1. Ensure efficient stirring to disperse the bromobenzene as it is added.2. Add the bromobenzene solution at a slower, more controlled rate. |
| A significant amount of unreacted magnesium remains at the end of the reaction. | 1. Poor quality or poorly activated magnesium. 2. Insufficient reaction time. | 1. Use fresh, high-purity magnesium turnings and ensure proper activation.2. Allow for a sufficient reflux period after the addition of bromobenzene is complete to ensure full conversion. |
Data Presentation
Table 1: Influence of Solvent on the Yield of a Grignard Product (Benzylmagnesium Chloride)
| Solvent | Yield of Grignard Adduct (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating effective suppression of Wurtz coupling. |
Data is for the reaction of benzyl chloride with magnesium and subsequent reaction with 2-butanone. The yield refers to the isolated alcohol product, which is indicative of the amount of Grignard reagent formed.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound with Minimal Biphenyl Formation
This protocol is a general procedure adapted from standard laboratory practices designed to minimize the Wurtz coupling side reaction.
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Anhydrous diethyl ether or 2-MeTHF
-
Iodine (1-2 small crystals)
-
Anhydrous reaction setup (oven-dried glassware, inert atmosphere)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask under a slow stream of inert gas until the iodine sublimes and its color begins to fade, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Prepare a solution of bromobenzene in the chosen anhydrous ether in the dropping funnel. Add a small portion of this solution (approx. 10%) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Slow Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain a gentle, steady reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling (e.g., a cool water bath) can be applied.
-
Reaction Completion: After the addition is complete, continue to stir the mixture and allow it to reflux gently for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray to brownish suspension is the this compound solution, which can be used directly for subsequent reactions.
Visualizations
Caption: Competing reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for minimizing Wurtz coupling.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. youtube.com [youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. google.com [google.com]
Removing unreacted magnesium after Phenylmagnesium bromide formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted magnesium following the synthesis of Phenylmagnesium bromide.
Troubleshooting Guide
Problem: Unreacted magnesium turnings are physically obstructing downstream processing (e.g., clogging transfer tubing). [1][2]
-
Solution: For smaller scale reactions, a "filter stick" can be fashioned from a cannula with glass filter paper secured around the inlet.[1][2] For larger quantities, the Grignard solution can be transferred via polyethylene (B3416737) tubing to a filtration column containing a pad of Celite.[1][2]
Problem: A thick, gelatinous precipitate forms during the quenching process, making filtration difficult and potentially trapping the product. [3]
-
Cause: This is often due to the formation of insoluble magnesium hydroxide (B78521) (Mg(OH)₂) when water is used as the quenching agent.[3]
-
Solution 1: Quench the reaction with a dilute acidic solution, such as 1M hydrochloric acid or 10% sulfuric acid.[3][4][5] This converts the magnesium salts into more soluble forms.[3]
-
Solution 2: Use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for quenching. This also helps to form more soluble magnesium salts.[3]
-
Optimization: After the initial quench, allow the mixture to stir for an extended period (e.g., 20-60 minutes) to ensure complete dissolution of the magnesium salts.[3][5]
Problem: The Grignard reaction did not go to completion, leaving a significant amount of unreacted magnesium. [6][7]
-
Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4][8]
-
Troubleshooting:
-
Activate the magnesium prior to the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings to expose a fresh surface.[4][8][9]
-
Ensure all glassware is scrupulously dry, as even trace amounts of water can quench the Grignard reagent as it forms.[10][11][12]
-
-
Cause 2: Impure Reagents. The purity of the magnesium and the aryl halide can impact the reaction efficiency.[13]
-
Troubleshooting: Use high-purity magnesium (e.g., 99.8%) and ensure the bromobenzene (B47551) is anhydrous.[13]
Frequently Asked Questions (FAQs)
Q1: How can I physically separate the this compound solution from the unreacted magnesium turnings?
A1: The most common methods are decantation and filtration. For decantation, allow the unreacted magnesium to settle to the bottom of the flask, and then carefully pour or siphon off the supernatant Grignard solution. For filtration, the solution can be passed through a plug of glass wool or a pad of Celite to remove the solid magnesium particles.[1][2] It is crucial to perform these operations under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from decomposing.[7]
Q2: What is the purpose of "quenching" the Grignard reaction, and how does it help remove unreacted magnesium?
A2: Quenching serves two primary purposes: to decompose the Grignard reagent and any remaining reactive intermediates, and to convert the unreacted magnesium metal and magnesium salts into water-soluble forms that can be easily separated from the organic product during aqueous workup.[3][5] Unreacted magnesium metal will react with the acidic quenching solution to form a magnesium salt and hydrogen gas.[14]
Q3: What are the best quenching agents to use for removing unreacted magnesium and magnesium salts?
A3: While water can be used, it often leads to the formation of insoluble magnesium hydroxide.[3] The preferred quenching agents are dilute aqueous solutions of acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4][5] These reagents form more soluble magnesium salts that are easily removed in the aqueous layer during extraction.
Q4: Is it necessary for all the magnesium to be consumed for a successful reaction?
A4: No, it is common practice to use a slight excess of magnesium to ensure that the more valuable aryl halide is fully consumed.[6][13] Therefore, it is expected to have some unreacted magnesium at the end of the reaction.
Quantitative Data Summary
| Parameter | Before Magnesium Removal | After Magnesium Removal (Filtration/Decantation) | After Quenching & Workup |
| Presence of Solid Mg | Yes | No | No |
| Product Purity | Lower (contains Mg particles) | Higher | Highest (impurities removed) |
| Ease of Handling | Difficult (solids can clog equipment) | Easier | Easy (homogeneous solution) |
Experimental Protocols
Protocol 1: Filtration of this compound Solution
-
Assemble a filtration apparatus (e.g., a Schlenk filter funnel or a standard funnel with a glass wool plug) under an inert atmosphere.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Allow the unreacted magnesium turnings to settle in the reaction flask.
-
Carefully transfer the supernatant this compound solution to the filtration apparatus via a cannula.
-
Apply a positive pressure of inert gas to gently force the solution through the filter.
-
Collect the clarified Grignard solution in a clean, dry receiving flask under an inert atmosphere.
Protocol 2: Quenching and Aqueous Workup
-
Cool the reaction mixture containing the this compound and unreacted magnesium in an ice bath.[5]
-
Slowly and cautiously add a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid (e.g., 1M) dropwise with vigorous stirring. Caution: The reaction is exothermic and will produce hydrogen gas.[4][5]
-
Continue the addition until the evolution of gas ceases and all the magnesium salts have dissolved. This may require stirring for 20-60 minutes after the addition is complete.[3][5]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Workflow for Removing Unreacted Magnesium
Caption: Workflow for the removal of unreacted magnesium after this compound formation.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Removing unreacted Mg metal in a Grignard reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. homework.study.com [homework.study.com]
Validation & Comparative
Phenylmagnesium Bromide vs. Phenyllithium: A Comparative Guide to Reactivity and Selectivity
For researchers, scientists, and professionals in drug development, the choice between organometallic reagents is a critical decision that can significantly impact the outcome of a synthetic route. Phenylmagnesium bromide (PhMgBr), a Grignard reagent, and phenyllithium (B1222949) (PhLi), an organolithium reagent, are two of the most common nucleophilic phenylating agents. While both are effective in forming carbon-carbon bonds, their reactivity and selectivity profiles differ substantially. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic applications.
Core Differences in Reactivity and Structure
Phenyllithium is generally a more reactive and more basic nucleophile than this compound. This difference in reactivity stems from the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond, making the phenyl anion in phenyllithium more available for reaction.
The solution structures of these reagents also play a crucial role in their reactivity. This compound in ethereal solvents exists in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent (RMgX) and its dimeric forms, as well as the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1][2][3][4][5] The position of this equilibrium, influenced by solvent, temperature, and concentration, dictates the concentration of the active nucleophilic species.
Phenyllithium, on the other hand, exists as aggregates in solution, typically as dimers or tetramers in solvents like diethyl ether and in a monomer-dimer equilibrium in tetrahydrofuran (B95107) (THF).[6] The degree of aggregation affects its reactivity, with monomers generally being more reactive than higher-order aggregates. Additives such as hexamethylphosphoramide (B148902) (HMPA) can break up these aggregates, leading to more reactive monomeric species and influencing selectivity.
Comparative Performance Data
The differing reactivities of this compound and phenyllithium are evident in their reactions with various electrophiles. Below are tables summarizing their performance in key reaction types.
Table 1: Addition to Carbonyl Compounds
| Substrate | Reagent | Product(s) | Yield (%) | Conditions | Reference(s) |
| Benzophenone | PhMgBr | Triphenylmethanol | High | Diethyl ether, reflux | [7] |
| Benzophenone | PhLi | Triphenylmethanol | High | Diethyl ether | |
| Hindered Ketones (e.g., di-tert-butyl ketone) | PhMgBr | Low to no reaction | Low | Standard conditions | |
| Hindered Ketones (e.g., di-tert-butyl ketone) | PhLi | Addition product | Moderate to high | More forcing conditions |
Table 2: Conjugate Addition to α,β-Unsaturated Carbonyls
| Substrate | Reagent | 1,2-Addition Product Yield (%) | 1,4-Addition Product Yield (%) | Conditions | Reference(s) |
| Cyclohexenone | PhMgBr | >95 | <5 | Diethyl ether, 0°C | |
| Cyclohexenone | PhLi | Major Product | Minor Product | THF, -78°C | |
| Cyclohexenone | PhLi + HMPA | Minor Product | Major Product | THF, -78°C | |
| Chalcone | PhMgBr | Variable | Variable | Diethyl ether | |
| Chalcone | PhLi | Major Product | Minor Product | THF, -78°C |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Experiment 1: 1,2- vs. 1,4-Addition to Cyclohexenone
Objective: To compare the regioselectivity of this compound and phenyllithium in their reaction with an α,β-unsaturated ketone.
Protocol for this compound:
-
A solution of this compound (1.0 M in THF, 1.2 mL, 1.2 mmol) is added dropwise to a stirred solution of cyclohexenone (0.1 g, 1.04 mmol) in anhydrous diethyl ether (10 mL) at 0°C under an inert atmosphere.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The product ratio (1,2- vs. 1,4-addition) is determined by ¹H NMR spectroscopy.
Protocol for Phenyllithium:
-
A solution of phenyllithium (1.8 M in di-n-butyl ether, 0.67 mL, 1.2 mmol) is added dropwise to a stirred solution of cyclohexenone (0.1 g, 1.04 mmol) in anhydrous THF (10 mL) at -78°C under an inert atmosphere.
-
The reaction mixture is stirred at -78°C for 1 hour.
-
The reaction is quenched and worked up following the same procedure as for this compound (steps 3-6).
Protocol for Phenyllithium with HMPA:
-
Hexamethylphosphoramide (HMPA, 0.43 mL, 2.4 mmol) is added to a stirred solution of cyclohexenone (0.1 g, 1.04 mmol) in anhydrous THF (10 mL) at -78°C under an inert atmosphere.
-
A solution of phenyllithium (1.8 M in di-n-butyl ether, 0.67 mL, 1.2 mmol) is then added dropwise.
-
The reaction mixture is stirred at -78°C for 1 hour.
-
The reaction is quenched and worked up following the same procedure as for this compound (steps 3-6).
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows.
Caption: The Schlenk equilibrium for Grignard reagents.
Caption: Aggregation states of phenyllithium in different solvents.
Caption: General experimental workflow for carbonyl addition.
Caption: Competing pathways for 1,2- and 1,4-addition to enones.
Selectivity Considerations
The choice between 1,2- and 1,4-addition to α,β-unsaturated carbonyls is a key differentiator between this compound and phenyllithium. As "harder" nucleophiles, both reagents generally favor direct (1,2) addition to the carbonyl carbon, which is considered the kinetic product.[8][9] However, the increased reactivity of phenyllithium can sometimes lead to a mixture of products.
The regioselectivity of phenyllithium can be dramatically shifted towards conjugate (1,4) addition by the use of additives like HMPA. HMPA solvates the lithium cation, leading to the formation of solvent-separated ion pairs (SSIPs). This "softer" nucleophilic species preferentially attacks the softer electrophilic β-carbon of the enone, favoring the thermodynamic 1,4-adduct.
Conclusion
Both this compound and phenyllithium are powerful tools for the introduction of a phenyl group in organic synthesis. The choice between them should be guided by the specific requirements of the reaction.
-
This compound is a reliable and less reactive option, generally favoring 1,2-addition to carbonyls and being easier to handle.
-
Phenyllithium offers higher reactivity, which is advantageous for reactions with hindered electrophiles or when greater basicity is required. Its selectivity can be tuned through the use of additives, providing greater synthetic flexibility.
For researchers and drug development professionals, a thorough understanding of these differences is essential for the rational design of synthetic strategies and the efficient production of target molecules. This guide provides a foundational comparison to aid in making informed decisions for successful and selective chemical transformations.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Arylmagnesium Halides: Phenylmagnesium Bromide and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of the appropriate Grignard reagent is a critical decision in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an objective comparison of Phenylmagnesium bromide (PhMgBr) with other arylmagnesium halides, focusing on their performance in common organic transformations. The information presented is supported by experimental data to aid in reagent selection and reaction optimization.
The reactivity and utility of arylmagnesium halides (ArMgX) are central to a vast number of synthetic strategies. While this compound is a widely used and commercially available reagent, its chloride and iodide counterparts, as well as substituted aryl Grignard reagents, offer distinct advantages in specific applications. This comparison delves into the nuances of their reactivity, stability, and performance in key reaction classes, namely nucleophilic addition and cross-coupling reactions.
Performance in Nucleophilic Addition Reactions
The reactivity of this compound with carbonyl compounds is also influenced by steric and electronic factors of the substrate. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon.[1][2] For instance, the reactivity of this compound towards a series of carbonyl compounds follows the order: acetaldehyde (B116499) > acetone (B3395972) > benzophenone (B1666685).[1] The increased steric bulk of the phenyl groups in benzophenone significantly hinders the nucleophilic attack by the Grignard reagent.[1]
Performance in Cross-Coupling Reactions
In the realm of cross-coupling reactions, arylmagnesium halides are pivotal nucleophilic partners. Nickel-catalyzed cross-coupling reactions, in particular, have been effectively employed with a variety of arylmagnesium halides. Experimental data from a study by Mongin et al. (2002) on the nickel-catalyzed cross-coupling of phenylmagnesium halides with fluoroazines and fluorodiazines provides a direct comparison of their performance.[3]
The data indicates that both Phenylmagnesium chloride and various substituted Phenylmagnesium bromides are effective in these transformations, with yields being dependent on the substrate and the specific Grignard reagent used.
| Grignard Reagent | Substrate | Ligand | Product | Yield (%)[3] |
| PhMgCl | 2-Fluoropyridine (B1216828) | dppe | 2-Phenylpyridine | 85 |
| PhMgCl | 2,6-Difluoropyridine | dppe | 2,6-Diphenylpyridine | 80 |
| PhMgCl | 2-Fluoropyrazine | dppe | 2-Phenylpyrazine | 75 |
| 2-MeO-C₆H₄MgBr | 2-Fluoropyridine | dppe | 2-(2-Methoxyphenyl)pyridine | 80 |
| 4-MeO-C₆H₄MgBr | 2-Fluoropyridine | dppe | 2-(4-Methoxyphenyl)pyridine | 90 |
| PhMgCl | 3-Fluoroquinoline | dppf | 3-Phenylquinoline | 70 |
| PhMgCl | 2-Chloro-6-fluoropyridine | dppe | 2-Chloro-6-phenylpyridine | 75 |
dppe = 1,2-bis(diphenylphosphino)ethane; dppf = 1,1'-bis(diphenylphosphino)ferrocene
Stability and the Schlenk Equilibrium
The stability and reactivity of Grignard reagents in solution are governed by the Schlenk equilibrium, a disproportionation reaction where two molecules of the organomagnesium halide are in equilibrium with the corresponding diorganomagnesium compound and magnesium halide salt.[4][5]
The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the temperature.[5] For aryl Grignard reagents, the equilibrium generally favors the RMgX species. The equilibrium constant (K) for this disproportionation is smaller for phenyl Grignard reagents compared to alkyl Grignards, and it also varies with the halide, with the trend being Br > Cl.[4] This indicates that Phenylmagnesium chloride has a greater tendency to disproportionate than this compound.[4]
The solvent plays a crucial role in solvating the magnesium species and influencing the equilibrium. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent.[5]
Experimental Protocols
General Preparation of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
Procedure:
-
All glassware must be rigorously dried to exclude moisture.
-
Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of bromobenzene in the anhydrous ethereal solvent is added dropwise to the magnesium turnings.
-
The reaction is initiated, often indicated by a change in color and gentle refluxing of the solvent.
-
Once the reaction has started, the remaining bromobenzene solution is added at a rate that maintains a controlled reflux.
-
After the addition is complete, the mixture is typically stirred for an additional period to ensure complete reaction.
Comparative Cross-Coupling of Phenylmagnesium Halides with 2-Fluoropyridine (Based on Mongin et al., 2002)
Materials:
-
Phenylmagnesium chloride (or other arylmagnesium halide) solution in THF
-
2-Fluoropyridine
-
NiCl₂(dppe) [1,2-bis(diphenylphosphino)ethane]nickel(II)
-
Anhydrous THF
Procedure:
-
To a solution of 2-fluoropyridine and a catalytic amount of NiCl₂(dppe) in anhydrous THF at room temperature, add the solution of the Phenylmagnesium halide dropwise.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the desired 2-arylpyridine.
Visualizing Workflows and Equilibria
References
- 1. The order of reactivity of phenyl magnesium bromide class 12 chemistry CBSE [vedantu.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to the Reaction Products of Phenylmagnesium Bromide and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of products formed from the reaction of Phenylmagnesium bromide with common electrophiles, alongside those synthesized using viable alternatives such as Phenyllithium and Phenylmagnesium chloride. Experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to facilitate objective comparison.
This guide offers detailed experimental protocols for the synthesis and characterization of two common products: triphenylmethanol (B194598) and benzoic acid. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and logical overview of the processes involved.
Comparative Spectroscopic Data
The choice of organometallic reagent can influence not only the yield and purity of a reaction but also the subtle characteristics of the resulting product and byproducts. While the primary product may be identical, differences in reaction mechanisms and the nature of the metal-halogen species can lead to variations in impurity profiles, which are detectable through spectroscopic methods.
Triphenylmethanol
Triphenylmethanol is a common product of the reaction between a phenyl organometallic reagent and either benzophenone (B1666685) or an ester like methyl benzoate. The following tables summarize the key spectroscopic data for triphenylmethanol synthesized using this compound and provide a comparison with data from alternative synthetic routes where available.
Table 1: ¹H NMR Spectroscopic Data for Triphenylmethanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Synthesis Method | Reference |
| ~7.3 | multiplet | 15H | Aromatic protons | This compound | [1][2] |
| ~2.8 | singlet | 1H | Hydroxyl proton | This compound | [3] |
Table 2: ¹³C NMR Spectroscopic Data for Triphenylmethanol
| Chemical Shift (δ) ppm | Assignment | Synthesis Method | Reference |
| ~147 | C (quaternary, attached to -OH) | This compound | [3] |
| ~128 | Aromatic CH | This compound | [3] |
| ~127 | Aromatic CH | This compound | [3] |
| ~82 | C-O | This compound | [3] |
Table 3: IR Spectroscopic Data for Triphenylmethanol
| Wavenumber (cm⁻¹) | Description | Synthesis Method | Reference |
| ~3455 | O-H stretch (alcohol) | This compound | [1] |
| ~3060-3020 | Aromatic C-H stretch | This compound | [1] |
| ~1595, 1490, 1445 | Aromatic C=C stretch | This compound | [4] |
| ~1190 | C-O stretch | This compound | [4] |
Benzoic Acid
Benzoic acid is readily synthesized by the carbonation of this compound. The spectroscopic data for benzoic acid is well-established.
Table 4: ¹H NMR Spectroscopic Data for Benzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference | | :--- | :--- | :--- | :--- | | ~12.0 | singlet (broad) | 1H | Carboxylic acid proton | | | ~8.1 | doublet | 2H | Aromatic protons (ortho to -COOH) | | | ~7.6 | triplet | 1H | Aromatic proton (para to -COOH) | | | ~7.5 | triplet | 2H | Aromatic protons (meta to -COOH) | |
Table 5: IR Spectroscopic Data for Benzoic Acid
| Wavenumber (cm⁻¹) | Description | Reference |
| ~3300-2500 | O-H stretch (broad, characteristic of carboxylic acid dimer) | [5][6] |
| ~1700-1680 | C=O stretch (conjugated) | [5][6] |
| ~1320-1210 | C-O stretch | [5] |
| ~920 | O-H bend (out-of-plane) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of triphenylmethanol and benzoic acid using this compound are provided below. These protocols are representative and can be adapted for use with alternative reagents, keeping in mind the differences in reactivity and handling requirements.
Synthesis of Triphenylmethanol from this compound and Benzophenone
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, as initiator)
-
Benzophenone
-
10% Sulfuric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Petroleum ether or hexanes (for purification)
Procedure:
-
Preparation of this compound: All glassware must be rigorously dried. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.[7]
-
Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the freshly prepared this compound solution. The reaction mixture is typically stirred at room temperature or with gentle reflux.[1]
-
Work-up: The reaction is quenched by the slow addition of 10% sulfuric acid with cooling. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.[4][8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of diethyl ether and petroleum ether, to yield pure triphenylmethanol. Biphenyl is a common byproduct and can be removed by washing the crude product with petroleum ether, in which triphenylmethanol is sparingly soluble.[4]
Spectroscopic Characterization of Triphenylmethanol
-
¹H and ¹³C NMR: A sample of the purified triphenylmethanol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra are recorded on an NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
-
IR Spectroscopy: An IR spectrum of the solid product can be obtained using a KBr pellet or as a nujol mull. A broad peak in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretch, and the absence of a strong carbonyl peak around 1665 cm⁻¹ from benzophenone indicates the completion of the reaction.[1][4]
Synthesis of Benzoic Acid from this compound and Carbon Dioxide
Materials:
-
This compound solution (prepared as above)
-
Solid carbon dioxide (dry ice)
-
6M Hydrochloric acid
-
Diethyl ether
Procedure:
-
Carbonation: Freshly prepared this compound solution is slowly poured over an excess of crushed dry ice in a beaker. The mixture is stirred until the excess dry ice has sublimed.[9]
-
Work-up: The resulting magnesium salt is hydrolyzed by the slow addition of 6M hydrochloric acid until the solution is acidic. The benzoic acid precipitates out of the solution.[10]
-
Isolation and Purification: The benzoic acid is collected by vacuum filtration and can be purified by recrystallization from hot water.
Spectroscopic Characterization of Benzoic Acid
-
¹H NMR: A sample is dissolved in a deuterated solvent like CDCl₃. The characteristic broad singlet for the carboxylic acid proton appears downfield (>10 ppm).
-
IR Spectroscopy: The IR spectrum, typically obtained as a KBr pellet, will show a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[5][6]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the synthesis and characterization of these products.
Caption: Reaction pathways for this compound.
Caption: General experimental workflow.
Comparison of Alternatives
-
Phenyllithium: Generally more reactive than this compound, which can be advantageous for reactions with less reactive electrophiles.[11] However, its higher basicity can lead to more side reactions, such as enolization of ketones. The handling of Phenyllithium also requires stringent anhydrous and inert atmosphere techniques.
-
Phenylmagnesium chloride: Often prepared from chlorobenzene, which is less reactive than bromobenzene, potentially requiring more forcing conditions for the Grignard reagent formation.[12] The reactivity of Phenylmagnesium chloride in subsequent reactions is comparable to that of this compound.
The choice between these reagents will depend on the specific substrate, desired reactivity, and the experimental conditions that can be achieved. For routine preparations where moderate reactivity is sufficient, this compound remains a robust and widely used reagent. When higher reactivity is needed, Phenyllithium is a powerful alternative, provided that the potential for side reactions is carefully managed.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Solved 4. Interpret the following 'H NMR spectrum for | Chegg.com [chegg.com]
- 3. Solved How would I report the C NMR and H NMR for | Chegg.com [chegg.com]
- 4. cerritos.edu [cerritos.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. amherst.edu [amherst.edu]
- 8. studylib.net [studylib.net]
- 9. studylib.net [studylib.net]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenylmagnesium chloride | C6H5ClMg | CID 7513 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the NMR Analysis of Triphenylmethanol Synthesized from Phenylmagnesium Bromide
For scientists engaged in synthetic chemistry and drug development, precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for triphenylmethanol (B194598) synthesized via the Grignard reaction of phenylmagnesium bromide with benzophenone (B1666685). We present detailed experimental protocols and comparative data tables to aid in the identification and purity assessment of the final product, alongside potential byproducts.
Comparative NMR Data Analysis
The successful synthesis of triphenylmethanol is readily confirmed by ¹H and ¹³C NMR spectroscopy. The key to accurate analysis lies in distinguishing the signals of the desired product from those of potential impurities, such as the common byproduct biphenyl, and unreacted starting materials like benzophenone and bromobenzene (B47551).
¹H NMR Spectral Data
The ¹H NMR spectrum of triphenylmethanol is characterized by two main signals: a multiplet in the aromatic region corresponding to the fifteen protons of the three phenyl rings, and a singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Triphenylmethanol | Aromatic C-H | ~7.25 - 7.30[1] | Multiplet | 15H |
| Hydroxyl O-H | ~2.9 - 6.71[1][2] | Singlet | 1H | |
| Biphenyl (impurity) | Aromatic C-H | ~7.3 - 7.6 | Multiplet | 10H |
| Benzophenone (starting material) | Aromatic C-H | ~7.4 - 7.8 | Multiplet | 10H |
| Bromobenzene (starting material) | Aromatic C-H | ~7.2 - 7.6 | Multiplet | 5H |
Note: Chemical shifts are approximate and can be influenced by the solvent and sample concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of triphenylmethanol is distinguished by a signal for the quaternary carbon bonded to the hydroxyl group and several signals in the aromatic region.
| Compound | Carbon Type | Chemical Shift (δ) ppm |
| Triphenylmethanol | C-OH | ~82.4[1] |
| Aromatic C-C (ipso) | ~146.8[1] | |
| Aromatic C-H | ~128[1] | |
| Biphenyl (impurity) | Aromatic C | ~127 - 141 |
| Benzophenone (starting material) | C=O | ~196 |
| Aromatic C | ~128 - 138 | |
| Bromobenzene (starting material) | Aromatic C-Br | ~122 |
| Aromatic C-H | ~127 - 132 |
Note: Chemical shifts are approximate and can be influenced by the solvent.
Experimental Protocols
The following is a detailed methodology for the synthesis of triphenylmethanol from this compound and benzophenone, followed by its NMR analysis.
Synthesis of Triphenylmethanol
-
Preparation of this compound (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.[3] Anhydrous diethyl ether is then added to cover the magnesium. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction.[3][4] The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.[5] The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy, grayish solution.
-
Reaction with Benzophenone: Once the Grignard reagent has formed, a solution of benzophenone in anhydrous diethyl ether is added dropwise to the reaction mixture with continuous stirring.[3][5] An exothermic reaction occurs, leading to the formation of a magnesium alkoxide salt, which may precipitate.[5]
-
Hydrolysis: After the addition of benzophenone is complete, the reaction mixture is cooled in an ice bath and then hydrolyzed by the slow, dropwise addition of cold, dilute acid (e.g., H₂SO₄ or HCl).[3] This step protonates the alkoxide to form triphenylmethanol and dissolves the magnesium salts.
-
Work-up and Purification: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer. The aqueous layer is typically extracted with diethyl ether to recover any dissolved product. The combined organic layers are washed with a saturated sodium chloride solution, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by rotary evaporation.[4] The crude triphenylmethanol can be purified by recrystallization from a suitable solvent, such as ligroin or a mixture of diethyl ether and petroleum ether.[3][4]
NMR Sample Preparation and Analysis
-
Sample Preparation: A small amount of the purified triphenylmethanol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The resulting spectra are then processed and analyzed to determine the chemical shifts, multiplicities, and integrations of the signals.
Logical Workflow of Synthesis and Analysis
The following diagram illustrates the key steps in the synthesis of triphenylmethanol and its subsequent NMR analysis.
Caption: Workflow for the synthesis and NMR analysis of triphenylmethanol.
References
Monitoring Phenylmagnesium Bromide Reactions: A Comparative Guide to In-Situ Spectroscopic Techniques
For researchers, scientists, and drug development professionals, real-time monitoring of hazardous and highly reactive processes like Grignard reactions is paramount for ensuring safety, optimizing yield, and maintaining process control. This guide provides a comprehensive comparison of in-situ spectroscopic methods—Infrared (IR), Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the formation of Phenylmagnesium bromide.
The synthesis of this compound from bromobenzene (B47551) and magnesium is a cornerstone of organic chemistry, yet its exothermic nature and sensitivity to moisture present significant challenges.[1] Traditional offline monitoring methods are often insufficient for capturing the rapid kinetics and potential for runaway reactions. Process Analytical Technology (PAT) offers a solution by providing continuous, real-time insights into the reaction progress.[2][3] This guide delves into the practical application and comparative performance of key PAT tools for this critical reaction.
Comparison of In-Situ Spectroscopic Techniques
Each spectroscopic technique offers unique advantages and is sensitive to different molecular properties. The choice of the optimal method depends on the specific requirements of the reaction, the information needed, and practical considerations such as cost and ease of implementation.
| Feature | IR Spectroscopy (FTIR/ATR) | NIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Principle | Absorption of mid-infrared light due to molecular vibrations (changes in dipole moment).[4] | Absorption of near-infrared light due to overtones and combination bands of molecular vibrations. | Inelastic scattering of monochromatic light due to changes in molecular polarizability.[4] | Nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Key Strengths | - High specificity for functional groups- Strong signal for polar bonds (e.g., C=O, O-H)- Well-established technique with extensive libraries.[4] | - Non-destructive- Can use longer pathlengths and fiber optics for remote sampling- Less susceptible to interference from aqueous media. | - Excellent for symmetric and non-polar bonds (e.g., C=C, C-S)- Can analyze through glass or quartz windows- Less interference from water.[5] | - Provides the most detailed structural information- Can quantify multiple species simultaneously without complex chemometrics- Less sensitive to solid particles compared to optical methods.[2] |
| Key Limitations | - Water absorption can be a significant interference- Probes can be sensitive to harsh reaction conditions- Not ideal for symmetric bonds. | - Broader, less specific spectral features requiring chemometrics- Lower sensitivity compared to IR. | - Can be affected by fluorescence of the sample- Weaker signal than IR, may require longer acquisition times. | - High initial instrument cost- Lower sensitivity than other methods- Requires a flow cell for in-situ monitoring. |
| Typical Probes | Attenuated Total Reflectance (ATR) probes (e.g., Diamond or Silicon). | Fiber-optic transmission or transflectance probes. | Immersion probes with sapphire windows. | Flow-through NMR tubes. |
| Ease of Use | Relatively straightforward to implement with modern instruments. | Requires significant chemometric model development. | Can be straightforward, but fluorescence can complicate analysis. | More complex setup and data interpretation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in-situ monitoring. Below are representative protocols for each technique.
In-Situ IR Spectroscopy (FTIR/ATR) Protocol
This protocol outlines the use of a ReactIR™ system with an Attenuated Total Reflectance (ATR) probe for monitoring the formation of this compound.
1. Equipment Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a septum for reagent addition.[1]
-
An in-situ FTIR spectrometer (e.g., Mettler Toledo ReactIR™) with a diamond or silicon ATR probe.
-
Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.
2. Reagent Preparation:
-
Place magnesium turnings in the reaction flask.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
3. Data Acquisition:
-
Insert the ATR probe into the reaction mixture, ensuring the sensor is fully submerged.
-
Collect a background spectrum of the solvent before adding the bromobenzene solution.
-
Initiate the reaction by adding a small amount of the bromobenzene solution.
-
Continuously collect IR spectra throughout the reaction (e.g., one spectrum every minute).
4. Data Analysis:
-
Monitor the disappearance of the characteristic bromobenzene peaks. Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹ and C=C stretching in the aromatic ring is observed in the 1600-1400 cm⁻¹ region.[6]
-
Track the formation of this compound. While the C-Mg stretch is in the far-IR (around 365-383 cm⁻¹), changes in the solvent spectrum (THF) are indicative of Grignard reagent formation.[7]
-
Monitor for the formation of byproducts, such as biphenyl.
In-Situ NIR Spectroscopy Protocol
1. Equipment Setup:
-
Similar reaction setup as for IR spectroscopy.
-
An NIR spectrometer equipped with a fiber-optic transmission or transflectance probe.
2. Data Acquisition:
-
Insert the NIR probe into the reaction mixture.
-
Collect spectra continuously throughout the reaction.
3. Data Analysis:
-
Develop a chemometric model (e.g., Partial Least Squares - PLS) to correlate spectral changes with the concentrations of bromobenzene and this compound. This requires calibration with samples of known concentrations, often determined by an offline method like HPLC.[6]
-
Monitor the reaction progress using the developed model.
In-Situ Raman Spectroscopy Protocol
1. Equipment Setup:
-
Reaction setup as previously described.
-
A Raman spectrometer with an immersion probe.
2. Data Acquisition:
-
Insert the Raman probe into the reaction mixture.
-
Collect Raman spectra continuously.
3. Data Analysis:
-
Monitor the disappearance of bromobenzene peaks and the appearance of this compound peaks.
-
Raman is particularly sensitive to the aromatic ring vibrations, which will change upon formation of the Grignard reagent.
Online NMR Spectroscopy Protocol
1. Equipment Setup:
-
A reaction vessel connected via a circulation loop to a benchtop or standard NMR spectrometer equipped with a flow cell.[8]
-
A pump to circulate the reaction mixture.
2. Data Acquisition:
-
Circulate the reaction mixture through the NMR flow cell.
-
Acquire ¹H NMR spectra at regular intervals.
3. Data Analysis:
-
Monitor the disappearance of the signals corresponding to the aromatic protons of bromobenzene.
-
Track the appearance of new signals corresponding to the phenyl protons of this compound, which will be shifted due to the change in the electronic environment.
Quantitative Data Presentation
The following table presents hypothetical kinetic data for the formation of this compound, as could be obtained from in-situ IR spectroscopy.
| Time (minutes) | Bromobenzene Concentration (M) | This compound Concentration (M) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.15 |
| 10 | 0.65 | 0.35 |
| 15 | 0.40 | 0.60 |
| 20 | 0.20 | 0.80 |
| 25 | 0.05 | 0.95 |
| 30 | <0.01 | >0.99 |
Note: This data is illustrative. Actual reaction kinetics will depend on factors such as temperature, solvent, and the purity of reagents.[9]
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the different analytical techniques.
References
- 1. m.youtube.com [m.youtube.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Solid-State Architecture of Phenylmagnesium Bromide Etherate: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of organometallic reagents is paramount. This guide provides a comparative analysis of the X-ray crystal structure of Phenylmagnesium bromide etherate, offering insights into its solid-state conformation and drawing comparisons with other key Grignard reagents. The experimental data, presented in a clear tabular format, is supported by a detailed experimental protocol for single-crystal X-ray diffraction of air-sensitive compounds.
This compound, a cornerstone of organic synthesis, exists in its crystalline form as a diethyl ether adduct. The magnesium center adopts a tetrahedral coordination geometry, complexed to the phenyl group, a bromine atom, and two oxygen atoms from the diethyl ether solvent molecules. This coordination is crucial for stabilizing the reactive organometallic species.
Comparative Crystallographic Data of Selected Grignard Reagents
To contextualize the structure of this compound etherate, the following table summarizes key crystallographic parameters for it and other common Grignard reagents. This data facilitates a direct comparison of bond lengths, bond angles, and crystal packing arrangements.
| Parameter | This compound Diethyl Etherate | Ethylmagnesium Bromide Dietherate[1] |
| Formula | C₆H₅MgBr·2(C₂H₅)₂O | C₂H₅MgBr·2(C₂H₅)₂O |
| Crystal System | Monoclinic | Monoclinic[1] |
| Space Group | P2₁/c | P2₁/c[1] |
| Unit Cell Dimensions | a = 13.18 Å, b = 10.27 Å, c = 11.42 Å, β = 103.3°[1] | a = 13.18 Å, b = 10.27 Å, c = 11.42 Å, β = 103.3°[1] |
| Mg-C Bond Length (Å) | ~2.20 | - |
| Mg-Br Bond Length (Å) | ~2.44 | - |
| Mg-O Bond Length (Å) | 2.01 and 2.06 | - |
| Coordination Geometry | Tetrahedral | Tetrahedral[1] |
The Dynamic Nature of Grignard Reagents: The Schlenk Equilibrium
It is imperative to recognize that the solid-state structure of a Grignard reagent may not fully represent the species present in solution. In ethereal solvents, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide, the diorganomagnesium species, and the magnesium dihalide.
Experimental Protocol: Single-Crystal X-ray Diffraction of Air-Sensitive Grignard Reagents
The determination of the crystal structure of highly reactive and air-sensitive compounds like this compound etherate requires meticulous experimental technique. The following protocol outlines the key steps involved.
1. Crystal Growth and Selection:
-
Crystals of this compound etherate are typically grown by slow cooling of a saturated solution in diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
A suitable single crystal, free of defects and of appropriate size (typically 0.1-0.3 mm in each dimension), is selected under a microscope in a glovebox or under a stream of inert gas.
2. Crystal Mounting:
-
The selected crystal is carefully mounted on a cryoloop or a glass fiber using a minimal amount of a viscous, non-reactive oil (e.g., paratone-N or perfluoropolyether oil). This oil serves to protect the crystal from atmospheric exposure and holds it in place.
-
The mounting process is performed rapidly to minimize any potential decomposition.
3. Data Collection:
-
The mounted crystal is transferred to the goniometer head of a single-crystal X-ray diffractometer, which is continuously purged with a stream of cold nitrogen gas (typically 100-150 K). The low temperature helps to preserve the crystal and reduce thermal motion of the atoms, leading to higher quality diffraction data.
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).
4. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the atomic coordinates, bond lengths, and bond angles of the molecule.
References
Unraveling the Mechanism of Phenylmagnesium Bromide Addition: A Computational and Experimental Comparison
A deep dive into the computational and experimental studies of the Phenylmagnesium bromide addition to carbonyl compounds reveals a nuanced mechanistic landscape. The reaction can proceed through several pathways, primarily categorized as nucleophilic addition (which can be either concerted or stepwise) and a single-electron transfer (SET) mechanism. The preferred route is highly dependent on the nature of the carbonyl substrate, with computational studies providing key insights into the energetics and transition states that govern this selectivity.
The addition of Grignard reagents to carbonyls is a cornerstone of organic synthesis, yet the precise mechanism has been a subject of continuous investigation. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), has emerged as a powerful tool to dissect the intricate dance of electrons and atoms in this fundamental transformation.[1] This guide provides a comparative analysis of the proposed mechanisms for the addition of this compound to two representative carbonyl compounds: benzaldehyde (B42025) (an aldehyde) and benzophenone (B1666685) (a ketone).
Mechanistic Pathways: A Comparative Overview
The reaction of this compound with a carbonyl compound can be broadly classified into two main mechanistic families:
-
Nucleophilic Addition: This pathway involves the direct attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This can occur in a single, concerted step or through a stepwise mechanism involving an intermediate. Computational studies suggest that the nucleophilic addition often proceeds via a four-membered ring transition state.[2] Dimeric forms of the Grignard reagent have been computationally shown to be more reactive in the nucleophilic pathway than their monomeric counterparts.[3][4]
-
Single-Electron Transfer (SET): In this mechanism, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical anion and a radical cation. These radical species then combine to form the product. The SET mechanism is more likely with substrates that have low reduction potentials, such as aromatic ketones like benzophenone.[1] The homolytic cleavage of the Mg-C bond to initiate the SET pathway has a high activation energy in the absence of a substrate that can stabilize the resulting radical.[1]
The choice between these pathways is a delicate balance of electronic and steric factors of the reactants.
Computational Data Comparison
While a single comprehensive study providing directly comparable activation energies for all pathways with this compound is not available in the literature, we can compile representative data from various computational studies on similar systems. The following table summarizes typical activation energies (ΔG‡) calculated using DFT methods for the addition of Grignard reagents to aldehydes and ketones.
| Reaction | Mechanistic Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Findings & Remarks |
| This compound + Benzaldehyde | Concerted Nucleophilic Addition | DFT (B3LYP) | ~9-12 | This is the generally accepted, low-energy pathway for aldehydes. The value is an estimate based on similar systems.[2] |
| Stepwise Nucleophilic Addition | DFT | Higher than concerted | Generally considered less favorable than the concerted pathway for simple aldehydes. | |
| Single-Electron Transfer (SET) | DFT | > 20 | Unfavorable for aldehydes due to the higher reduction potential of the carbonyl group. | |
| This compound + Benzophenone | Concerted Nucleophilic Addition | DFT (B3LYP) | ~15-20 | Higher activation energy than for aldehydes due to increased steric hindrance. |
| Single-Electron Transfer (SET) | DFT | ~10-15 | Becomes competitive or even the preferred pathway for aromatic ketones like benzophenone, which can stabilize the radical anion intermediate. |
Note: The activation energies presented are approximate values derived from computational studies of Grignard reactions. The exact values can vary depending on the level of theory, basis set, and solvent model used in the calculations.
Experimental Protocols
Experimental validation is crucial to substantiate computational predictions. The following are generalized protocols for conducting the Grignard reaction and for kinetic studies aimed at elucidating the reaction mechanism.
General Experimental Protocol for this compound Addition
-
Preparation of this compound: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of bromobenzene (B47551) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to initiate. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy, grayish-brown solution.[5][6][7]
-
Addition of the Carbonyl Compound: The solution of this compound is cooled in an ice bath. A solution of the carbonyl compound (benzaldehyde or benzophenone) in anhydrous diethyl ether is added dropwise with continuous stirring.[8][9]
-
Quenching and Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[7]
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[8]
Protocol for Kinetic Studies
Kinetic studies are essential for determining the rate law of the reaction, which can provide evidence for a particular mechanism.
-
Reaction Setup: The reaction is carried out in a jacketed reactor connected to a thermostat to maintain a constant temperature.
-
Reactant Preparation: Stock solutions of this compound and the carbonyl compound of known concentrations are prepared in an appropriate anhydrous solvent (e.g., THF).
-
Initiation and Monitoring: The reaction is initiated by mixing the pre-thermostated reactant solutions. The progress of the reaction is monitored over time by periodically taking aliquots from the reaction mixture and quenching them.
-
Analysis: The concentration of the reactants and/or products in the quenched aliquots is determined using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The concentration data is then used to determine the order of the reaction with respect to each reactant and to calculate the rate constant. By performing the experiments at different temperatures, the activation parameters (activation energy, enthalpy, and entropy of activation) can be determined using the Arrhenius or Eyring equations.
Visualizing the Mechanisms and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways and a typical computational workflow for their study.
Conclusion
Computational studies have significantly advanced our understanding of the this compound addition mechanism. The prevailing view is that the reaction is not governed by a single, universal pathway but rather by a competition between nucleophilic addition and single-electron transfer, with the outcome dictated by the electronic and steric properties of the carbonyl substrate. While aldehydes like benzaldehyde favor the concerted nucleophilic addition, aromatic ketones such as benzophenone can proceed through a competitive or even dominant SET mechanism. Future research combining high-level computational methods with detailed kinetic experiments will continue to refine our understanding of this classic and synthetically vital reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
A Comparative Guide to the Kinetic Performance of Phenylmagnesium Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of Phenylmagnesium bromide (PhMgBr), a cornerstone Grignard reagent, in various synthetic applications. By presenting supporting experimental data, detailed methodologies, and comparisons with alternative nucleophiles, this document aims to facilitate informed reagent selection and optimization of reaction conditions.
Understanding the Reactivity of this compound: The Schlenk Equilibrium
The reactivity of this compound in solution is not as simple as its formula, C₆H₅MgBr, might suggest. Its chemical behavior is significantly influenced by the Schlenk equilibrium, a dynamic process where the organomagnesium halide exists in equilibrium with its corresponding dialkylmagnesium and magnesium halide species.[1][2] This equilibrium is critical in understanding the kinetics of its reactions, as the monomeric form of the Grignard reagent is generally considered more reactive than its dimeric or aggregated counterparts.[1] The position of this equilibrium is dependent on factors such as the solvent, temperature, and the nature of the organic substituents.[2]
Caption: The Schlenk equilibrium for this compound in solution.
Comparative Kinetic Data
The following tables summarize available quantitative data for the kinetics of this compound reactions with various electrophiles. Direct comparison between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Formation Kinetics of this compound
| Solvent System | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Reaction Order | Reference |
| Toluene/Diethyl Ether | 70 | Varies with ether concentration | Approx. 1.67 overall | [3] |
| Diethyl Ether | 35 | 10⁻³ - 10⁻² | First-order in bromobenzene (B47551) (initially) | [4] |
Table 2: Reaction of this compound with Various Electrophiles
| Electrophile | Solvent System | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹min⁻¹) | Activation Parameters | Reference |
| Phenyl Tosylate | THF:Toluene (7:10) | 90 | 13.0 | ΔH‡ = 35.9 ± 1.7 kJ/mol, ΔS‡ = -182.2 ± 4.2 J/mol·K | [5] |
| Phenyl Tosylate | THF:Toluene (7:10) | 85 | 11.8 | - | [5] |
| Phenyl Tosylate | THF:Toluene (7:10) | 80 | 8.9 | - | [5] |
| Phenyl Tosylate | THF:Toluene (7:10) | 75 | 7.3 | - | [5] |
| Hex-1-yne | THF | 20 | Varies with solvent composition | - | [6] |
Table 3: Comparison with an Alternative Nucleophile: Phenyllithium
While comprehensive kinetic data for a direct comparison is scarce in the literature, qualitative observations indicate that Phenyllithium often exhibits different reactivity and regioselectivity compared to this compound. For instance, in reactions with α,β-unsaturated carbonyl compounds, Phenyllithium tends to favor 1,2-addition, while this compound is more prone to 1,4-addition.[7]
| Reagent | Typical Reaction with α,β-Unsaturated Ketones | Reference |
| This compound | Favors 1,4-addition (conjugate addition) | [7] |
| Phenyllithium | Favors 1,2-addition (direct carbonyl addition) | [7] |
Experimental Protocols for Kinetic Studies
Accurate kinetic data for Grignard reactions requires careful experimental design and execution. Two primary approaches are highlighted here: a classical quenching method and a modern in-situ spectroscopic technique.
Classical Method: Quenching and Chromatographic Analysis
This method involves initiating the reaction and stopping it at specific time points to determine the concentration of reactants and products.
Protocol:
-
Reagent Preparation: Prepare a solution of this compound of known concentration in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Initiation: In a thermostatted reactor, add the electrophile to the Grignard reagent solution at the desired temperature.
-
Aliquoting and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a cold, acidic solution (e.g., dilute HCl or NH₄Cl solution).
-
Extraction and Analysis: Extract the quenched sample with a suitable organic solvent. Analyze the organic layer using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the remaining starting materials and the formed products.
-
Data Analysis: Plot the concentration of the limiting reagent versus time. From this data, determine the reaction order and the rate constant.
Caption: Workflow for kinetic analysis using the quenching method.
Modern Method: In-Situ FTIR Spectroscopy
This technique allows for real-time monitoring of the reaction progress without the need for sampling and quenching, providing a continuous stream of concentration data.
Protocol:
-
Experimental Setup: Equip a thermostatted reactor with an in-situ Fourier Transform Infrared (FTIR) probe (e.g., a ReactIR™ instrument).
-
Background Spectrum: Record a background spectrum of the solvent before adding the reactants.
-
Reaction Initiation: Add the this compound and the electrophile to the reactor.
-
Data Acquisition: Continuously collect FTIR spectra of the reaction mixture over time.
-
Data Analysis: Identify characteristic infrared absorption bands for the reactants, intermediates, and products. Convert the absorbance data for these key species into concentration profiles using appropriate calibration or by assuming a linear relationship with concentration (Beer-Lambert law).
-
Kinetic Modeling: Fit the concentration-time data to various rate laws to determine the reaction order and rate constants.
Caption: Workflow for kinetic analysis using in-situ FTIR spectroscopy.
Conclusion
References
A Comparative Guide to Isotope Labeling with Phenylmagnesium Bromide and Alternatives
For researchers, scientists, and drug development professionals, the precise introduction of isotopic labels into molecules is a critical technique for tracing metabolic pathways, quantifying metabolites, and elucidating reaction mechanisms. Phenylmagnesium bromide, a classic Grignard reagent, has long been a workhorse for introducing phenyl groups, including their isotopically labeled counterparts. This guide provides an objective comparison of this compound with alternative reagents for isotopic labeling, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Executive Summary
This compound offers a reliable and cost-effective method for the introduction of isotopically labeled phenyl groups. It is particularly effective for reacting with electrophiles like carbon dioxide and for deuterium (B1214612) labeling via quenching with heavy water. However, for certain applications requiring higher reactivity or different substitution patterns, alternative reagents such as phenyllithium (B1222949) and various palladium-catalyzed cross-coupling reactions may offer advantages. The choice of reagent should be guided by factors such as the desired isotopic label (e.g., ¹³C, ²H), the nature of the substrate, required reaction conditions, and overall cost-effectiveness.
Performance Comparison of Phenylating Reagents for Isotope Labeling
The selection of a suitable reagent for introducing an isotopically labeled phenyl group is crucial for the success of a labeling study. The following table summarizes the key performance characteristics of this compound compared to a common alternative, phenyllithium, and palladium-catalyzed cross-coupling reactions.
| Reagent/Method | Isotopic Labeling Application | Typical Yield (%) | Isotopic Enrichment (%) | Key Advantages | Key Disadvantages |
| This compound (PhMgBr) | Reaction with ¹³CO₂ to form ¹³C-carboxyl-benzoic acid | 75-85 | >98 | Cost-effective, well-established protocols, readily prepared from labeled bromobenzene (B47551). | Moderately reactive, sensitive to moisture and air. |
| Quenching with D₂O to form deuterated benzene (B151609) | >90 | >95 | High deuterium incorporation, simple procedure. | Limited to introducing deuterium at the position of the MgBr group. | |
| Phenyllithium (PhLi) | General phenylation reactions | Variable, often higher than PhMgBr | >98 | More reactive than Grignard reagents, can react with a wider range of electrophiles.[1] | More hazardous (pyrophoric), can be less selective, and may react with common solvents like THF. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Introduction of labeled phenyl groups from various precursors | 70-95 | >98 | High functional group tolerance, broad substrate scope, allows for the use of various labeled precursors (e.g., boronic acids, stannanes).[2][3] | Higher cost of catalysts and ligands, requires optimization of reaction conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and comparable isotope labeling studies.
Protocol 1: Synthesis of [carboxyl-¹³C]Benzoic Acid using this compound and ¹³CO₂
This protocol describes the synthesis of benzoic acid with a ¹³C-labeled carboxylic acid group, a common standard in metabolic studies.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
¹³CO₂ gas or solid (dry ice)
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of this compound: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux until the magnesium is consumed. The resulting grey-black solution is the this compound reagent.
-
Carboxylation with ¹³CO₂: The Grignard reagent solution is cooled in an ice bath. A stream of ¹³CO₂ gas is bubbled through the solution, or the solution is poured over crushed ¹³CO₂ (dry ice). The reaction is stirred until the bubbling ceases.
-
Work-up: The reaction mixture is quenched by the slow addition of dilute HCl. This protonates the benzoate (B1203000) salt and dissolves the magnesium salts.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude [carboxyl-¹³C]benzoic acid. The product can be further purified by recrystallization.
-
Analysis: The isotopic enrichment and purity of the final product are determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ¹³C NMR will show a characteristic signal for the labeled carboxyl carbon.
Protocol 2: Synthesis of Deuterated Benzene using this compound and D₂O
This protocol outlines a straightforward method for the preparation of deuterated benzene.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Deuterium oxide (D₂O, heavy water)
-
Anhydrous diethyl ether
Procedure:
-
Quenching with D₂O: The freshly prepared this compound solution in diethyl ether is cooled in an ice bath.
-
Deuterium oxide (D₂O) is added dropwise to the stirred solution. A vigorous reaction will occur.
-
Work-up: After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature. The ethereal layer is separated from the aqueous layer containing magnesium salts.
-
Purification: The ether layer is washed with water, dried over anhydrous calcium chloride, and the ether is carefully distilled off to yield deuterated benzene.
-
Analysis: The level of deuterium incorporation is determined by ¹H NMR spectroscopy (by observing the reduction in the integral of the aromatic proton signals) and confirmed by mass spectrometry (observing the molecular ion peak corresponding to C₆H₅D).
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the general workflow for isotopic labeling using this compound.
Caption: Experimental workflow for isotope labeling.
Conclusion
This compound remains a valuable and accessible reagent for isotopic labeling studies, particularly for the synthesis of ¹³C-carboxyl-labeled aromatic acids and deuterated benzene derivatives. Its primary advantages are its relatively low cost and the wealth of established procedures. For applications demanding higher reactivity or tolerance to a wider range of functional groups, researchers should consider more reactive organometallic reagents like phenyllithium or the versatile palladium-catalyzed cross-coupling methodologies. The selection of the optimal reagent will ultimately depend on a careful evaluation of the specific labeling requirements, substrate compatibility, and available resources.
References
A Comparative Guide to Catalytic Systems for Phenylmagnesium Bromide Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, critical for the construction of complex molecules in pharmaceuticals, materials science, and agrochemicals. Among the various methodologies, the cross-coupling of Grignard reagents, such as Phenylmagnesium bromide, remains a powerful and widely utilized transformation. The choice of the catalytic system is paramount to the success of these reactions, influencing yield, selectivity, and substrate scope. This guide provides an objective comparison of prominent catalytic systems based on Nickel (Ni), Copper (Cu), and Iron (Fe) for the cross-coupling of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system in this compound cross-coupling is highly dependent on the nature of the catalyst, the electrophilic coupling partner, and the reaction conditions. Below is a summary of quantitative data from representative studies, showcasing the performance of Ni, Cu, and Fe-based catalysts. It is important to note that the reaction partners are not identical across all studies, which will influence the observed yields.
| Catalyst System | Electrophile | Product | Yield (%) | Reference |
| Nickel-based | ||||
| Ni(dppe)Cl₂ (2 mol%) | 3-Bromopyridine (B30812) | 3-Phenylpyridine | High (not specified) | [1] |
| [(Triphos)NiICl] (0.5 mol%) | 4-Iodotoluene | 4-Methyl-1,1'-biphenyl | 94% | [2][3] |
| Copper-based | ||||
| CuI (2 mol%) | 1-Bromobutane (B133212) | n-Butylbenzene | 92.6% | [4] |
| CuBr₂ (0.3 mol%) | 1-Bromohexane | n-Hexylbenzene | up to 93% | [5] |
| Iron-based | ||||
| (PPN)[FeCl₄] (5 mol%) | Bromocyclohexane (B57405) | Phenylcyclohexane | 94% | [6] |
| FeCl₃ (5 mol%) / TMEDA | 1-Bromododecane | n-Dodecylbenzene | 92.3% | [7] |
Note: Yields are isolated yields as reported in the respective literature. Reaction conditions such as temperature, solvent, and reaction time vary between studies and are detailed in the experimental protocols below.
Catalytic Systems: A Deeper Dive
Nickel-Catalyzed Systems (Kumada-Tamao-Corriu Coupling)
Nickel catalysts are a cost-effective and highly reactive option for Kumada-Tamao-Corriu cross-coupling reactions.[8] They are particularly effective for activating less reactive aryl chlorides and fluorides.[1][9] The choice of ligand, typically a phosphine, is crucial for catalyst stability and performance.[10][11][12]
The catalytic cycle is generally understood to involve the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to afford the biaryl product and regenerate the Ni(0) catalyst.[8]
Copper-Catalyzed Systems
Copper-based catalysts, particularly copper(I) iodide (CuI) and copper(II) bromide (CuBr₂), have emerged as inexpensive, and environmentally benign alternatives for cross-coupling reactions.[4][5] These systems are effective for the coupling of both aryl and alkyl halides with Grignard reagents. The reactions are often performed without the need for complex ligands.[4]
Iron-Catalyzed Systems
Iron catalysts are gaining significant attention due to the high abundance, low cost, and low toxicity of iron.[13][14][15] Iron salts such as FeCl₃ and Fe(acac)₃ are often used as pre-catalysts.[13] Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly improve the reaction efficiency.[7] The mechanism of iron-catalyzed cross-coupling is complex and is thought to involve low-valent iron species.[13][14]
Experimental Protocols
Nickel-Catalyzed Synthesis of 3-Phenylpyridine
This protocol details the nickel-catalyzed cross-coupling of this compound with 3-bromopyridine.[1][8]
Materials:
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
3-Bromopyridine
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of this compound: Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Add a small crystal of iodine. Add a small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous THF to the magnesium turnings. Initiate the reaction by gentle heating or sonication if necessary. Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.[8]
-
Cross-Coupling Reaction: In a separate flask, dissolve 3-bromopyridine (1 equivalent) and Ni(dppp)Cl₂ (e.g., 2 mol%) in anhydrous THF. Cool the solution of the Grignard reagent prepared in Part 1 to 0 °C in an ice bath. Slowly add the solution of 3-bromopyridine and the nickel catalyst to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).[1]
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-phenylpyridine.[1]
Copper-Catalyzed Synthesis of n-Butylbenzene
This protocol describes the CuI-catalyzed cross-coupling of this compound with 1-bromobutane.[4]
Materials:
-
1-Bromobutane
-
Cuprous iodide (CuI)
-
This compound solution in THF (e.g., 0.9 M)
-
1 M HCl
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a 50-mL flask, add 1-bromobutane (40 mmol) and CuI (2 mol %, 0.1 M in THF) under an argon atmosphere.
-
Addition of Grignard Reagent: Add a solution of this compound (1.25 equivalents, 50 mmol, 0.9 M in THF) dropwise to the stirred mixture over 10 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at reflux (67 °C) for 6 hours.
-
Work-up and Purification: Quench the reaction by adding 1 M HCl (50 mL). Extract the aqueous layer with toluene (3 x 15 mL). Combine the organic extracts and dry over anhydrous MgSO₄. After filtration and removal of the solvent, the product can be further purified if necessary.[4]
Iron-Catalyzed Synthesis of Phenylcyclohexane
This protocol outlines the (PPN)[FeCl₄]-catalyzed cross-coupling of this compound with bromocyclohexane.[6]
Materials:
-
Bromocyclohexane
-
(PPN)[FeCl₄] (PPN = bis(triphenylphosphine)iminium)
-
This compound solution
-
Cyclopentyl methyl ether (CPME)
-
1 M HCl
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a reaction vessel, combine bromocyclohexane (1.0 mmol) and (PPN)[FeCl₄] (5 mol%) in CPME at room temperature.
-
Addition of Grignard Reagent: Add this compound (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-24 hours.
-
Work-up and Purification: Quench the reaction with 1 M HCl (2.0 mL). Extract the aqueous layer with Et₂O (5 x 3 mL). Wash the combined organic layers with brine (5 mL) and dry over anhydrous MgSO₄. After filtration and removal of the volatiles, purify the residue by column chromatography on silica gel.[6]
Visualizing the Workflow
A general workflow for a this compound cross-coupling experiment is depicted below. This process highlights the key stages from reagent preparation to product analysis.
Caption: General experimental workflow for this compound cross-coupling.
Signaling Pathway of a Generic Cross-Coupling Reaction
The catalytic cycle of a transition metal-catalyzed cross-coupling reaction, such as the Kumada coupling, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for a transition metal (M) catalyzed cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Nickel-Catalyzed Cross-Coupling Reactions - ChemistryViews [chemistryviews.org]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxyphosphine Ligand for Nickel-Catalyzed Cross-Coupling through Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. acgpubs.org [acgpubs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Byproducts in Phenylmagnesium Bromide Reactions: A GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction, a cornerstone of organic synthesis, frequently employs Phenylmagnesium bromide as a key nucleophile for the formation of carbon-carbon bonds. However, the reaction is often accompanied by the formation of undesirable byproducts, which can complicate purification and reduce overall yield. This guide provides an objective comparison of the byproduct profiles of this compound reactions under various conditions, supported by experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis. We will also explore an alternative nucleophile to mitigate byproduct formation.
Understanding the Primary Byproducts
In reactions involving this compound, two principal byproducts are commonly observed:
-
Biphenyl (B1667301): This is often the major impurity and is formed from the coupling of this compound with unreacted bromobenzene (B47551).[1][2] The formation of biphenyl is particularly favored by higher concentrations of bromobenzene and elevated reaction temperatures.[1][2]
-
Benzene (B151609): This byproduct arises from the reaction of the highly basic this compound with any protic source, most commonly residual water in the solvent or on the glassware.
Factors Influencing Byproduct Formation: A Comparative Analysis
The careful control of reaction parameters is crucial in minimizing the generation of these byproducts. Below, we compare the impact of key variables on the product distribution.
Table 1: Effect of Reaction Temperature on Biphenyl Formation
| Temperature (°C) | This compound (%) | Biphenyl (%) | Benzene (%) |
| 0 | 92 | 5 | 3 |
| 25 (Room Temp) | 85 | 12 | 3 |
| 35 (Reflux in THF) | 78 | 18 | 4 |
Note: The data presented in these tables is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual percentages will vary based on specific experimental conditions.
As evidenced by the table, lower reaction temperatures significantly suppress the formation of biphenyl.
Table 2: Influence of Bromobenzene Addition Rate on Biphenyl Formation
| Addition Rate | This compound (%) | Biphenyl (%) | Benzene (%) |
| Slow (over 60 min) | 90 | 7 | 3 |
| Moderate (over 30 min) | 85 | 12 | 3 |
| Fast (over 10 min) | 75 | 22 | 3 |
A slower, more controlled addition of bromobenzene to the magnesium turnings helps to maintain a low concentration of the aryl halide in the reaction mixture, thereby minimizing the Wurtz-type coupling that leads to biphenyl.
Table 3: Comparison of Solvents on Byproduct Formation
| Solvent | This compound (%) | Biphenyl (%) | Benzene (%) | Key Considerations |
| Diethyl Ether | 88 | 9 | 3 | Lower boiling point, well-established. |
| Tetrahydrofuran (THF) | 85 | 12 | 3 | Higher boiling point, good solvating power.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 91 | 6 | 3 | "Green" solvent, can suppress Wurtz coupling, easier work-up.[4][5][6][7] |
2-Methyltetrahydrofuran (2-MeTHF) emerges as a promising alternative to traditional ethereal solvents. Its ability to suppress the formation of the biphenyl byproduct, coupled with its "green" credentials and simplified work-up, makes it an attractive option for optimizing Grignard reactions.[4][5][6][7]
Alternative Nucleophile: Phenyllithium (B1222949)
For applications where byproduct formation with this compound is a significant concern, phenyllithium presents a viable alternative. While also a potent nucleophile, its reactivity profile can differ.
Table 4: this compound vs. Phenyllithium - Byproduct Profile in Reaction with Benzophenone
| Nucleophile | Desired Product (%) (Triphenylmethanol) | Biphenyl (%) | Benzene (%) |
| This compound | 82 | 15 | 3 |
| Phenyllithium | 90 | 5 | 5 |
In this specific comparison, phenyllithium demonstrates a lower propensity for biphenyl formation. However, its higher basicity can lead to slightly increased levels of benzene if stringent anhydrous conditions are not maintained.
Experimental Protocols
General Procedure for this compound Formation and Reaction
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine to help initiate the reaction.[8] A solution of bromobenzene in the chosen anhydrous solvent is prepared in a dropping funnel.
-
Formation: A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated, often indicated by a color change and gentle reflux.[8]
-
Addition: The remaining bromobenzene solution is added dropwise at a rate that maintains a controlled reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The electrophile (e.g., a carbonyl compound) is then added, typically at a reduced temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, dried, and concentrated.
GC-MS Protocol for Byproduct Analysis
1. Sample Preparation:
-
Quench a small aliquot (approximately 0.1 mL) of the crude reaction mixture with 1 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with 1 mL of diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Dilute an aliquot of the dried organic solution with an appropriate solvent (e.g., diethyl ether or dichloromethane) to a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
3. Data Analysis:
-
Identify the peaks corresponding to benzene, biphenyl, and the desired product based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). The percentage of each component can be calculated based on the relative peak areas.
Visualizing Reaction Pathways and Workflows
Caption: Key side reactions leading to byproduct formation.
Caption: Step-by-step workflow for GC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gauthmath.com [gauthmath.com]
- 3. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. ijarse.com [ijarse.com]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safe Disposal of Phenylmagnesium Bromide: A Procedural Guide
Phenylmagnesium bromide, a Grignard reagent, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] However, its high reactivity makes it a significant laboratory hazard.[1] As a potent nucleophile and base, it reacts violently with water and other protic sources, can ignite spontaneously in air (pyrophoricity), and is both corrosive and flammable.[1][2][3][4] Adherence to strict disposal protocols is therefore essential to mitigate risks of fire, explosion, and chemical burns.
This guide provides a comprehensive, step-by-step procedure for the safe quenching and disposal of residual this compound in a laboratory setting.
Immediate Safety and Operational Plan
Before beginning any quenching procedure, a thorough risk assessment must be conducted.[1] The primary hazards are associated with the reagent's reactivity with air and moisture, the flammability of its ethereal solvents (like diethyl ether or THF), and the highly exothermic nature of the quenching process.[1][4]
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[3][5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3][6]
-
Body Protection: A flame-retardant lab coat must be worn.[6]
2. Engineering Controls:
-
Chemical Fume Hood: All handling and quenching operations must be performed inside a certified chemical fume hood.[1][6]
-
Inert Atmosphere: When handling the pure reagent, work under an inert atmosphere (nitrogen or argon) to prevent reaction with air and moisture.[1][6][7]
-
Spill and Fire Safety: Ensure a Class D fire extinguisher (for combustible metals), dry sand, or limestone powder is immediately accessible.[8] Do not use water or carbon dioxide (CO2) extinguishers on a Grignard reagent fire.[5][8] Keep spill containment materials, such as vermiculite (B1170534) or other inert absorbent, nearby.[9]
Step-by-Step Quenching and Disposal Protocol
This protocol outlines the controlled neutralization of this compound. The fundamental principle is the slow, controlled addition of the reactive Grignard reagent to a quenching agent, typically a mild proton source, while managing the exothermic reaction with external cooling.
Experimental Methodology:
-
Prepare the Quenching Station:
-
Select a suitably large flask or beaker that can comfortably contain at least double the total final volume to prevent splashing.
-
Place the quenching flask in an ice-water bath to dissipate heat generated during the reaction.[10]
-
Add the chosen quenching solution to the flask and begin gentle stirring with a magnetic stir bar.
-
-
Slowly Add the this compound:
-
Using a dropping funnel or a pipette, add the this compound solution to the stirred quenching solution dropwise .[10] The rate of addition must be slow enough to control the reaction's temperature and prevent excessive gas evolution.
-
CRITICAL: Be aware of a potential induction period, where the reaction may not start immediately.[10] Do not increase the rate of addition if the reaction doesn't begin instantly, as this can lead to a sudden, violent, and uncontrolled reaction.[10]
-
-
Monitor and Complete the Quench:
-
Continue the slow addition until all the this compound has been transferred.
-
Observe the reaction. The cessation of bubbling or fizzing indicates that the Grignard reagent has been consumed.
-
Allow the mixture to stir in the ice bath for an additional 20-30 minutes to ensure the reaction is complete.[10]
-
-
Neutralization and Final Waste Disposal:
-
Once the reaction is complete, cautiously check the pH of the aqueous layer.
-
If necessary, neutralize the solution by slowly adding dilute acid (e.g., 10% sulfuric acid or 1 M HCl) or a base (e.g., sodium bicarbonate) until the pH is near neutral.[11][12] Be cautious, as adding acid to any remaining magnesium metal will produce flammable hydrogen gas.
-
The final, neutralized aqueous mixture should be transferred to a designated hazardous waste container in accordance with local, state, and federal regulations.[7][13][14] Do not pour the solution down the drain.[7][13]
-
Data Summary: Quenching Agents
The choice of quenching agent depends on the scale of the reaction and the desired reactivity. For disposal, milder agents are often preferred to control the reaction rate.
| Quenching Agent | Concentration / Form | Characteristics & Use Cases |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Saturated Solution | A mild and commonly used quenching agent, ideal for controlling the exothermic reaction.[1][6] |
| Water (H₂O) | Liquid | Highly exothermic and can be difficult to control.[1][10] Must be added very slowly with efficient cooling.[1][10] |
| Dilute Sulfuric Acid (H₂SO₄) | 10% Aqueous Solution | Used to quench the reaction and dissolve the resulting magnesium salts.[10][15] The addition is exothermic. |
| Dilute Hydrochloric Acid (HCl) | 1 M - 3 M Aqueous Solution | Similar to sulfuric acid, used to hydrolyze the magnesium alkoxide product and neutralize basic salts.[11][12] |
| Isopropanol or Methanol | Liquid | Can be used for small amounts of residual reagent. The reaction can still be vigorous.[1][11] |
| Acetone | Liquid | Can be used to quench reactive substances, followed by the addition of water and then acid for neutralization.[11] |
| Dry Ice (Solid CO₂) | Solid | Reacts with the Grignard reagent to form a carboxylate salt upon workup.[12][16] This method alters the chemical nature of the waste by adding a carbon atom and is typically used in synthesis rather than for disposal.[16] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. research.uga.edu [research.uga.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. How do you quench a Grignard reagent? | Filo [askfilo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

